molecular formula C9H10N2O B1218582 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline CAS No. 54472-46-7

4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline

Cat. No.: B1218582
CAS No.: 54472-46-7
M. Wt: 162.19 g/mol
InChI Key: JUTGVXOSFVZIQA-UHFFFAOYSA-N
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Description

4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4,5-dihydro-1,3-oxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTGVXOSFVZIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329799
Record name 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline
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Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54472-46-7
Record name 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline
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Foundational & Exploratory

4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline: A Comprehensive Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed exploration of the synthesis and characterization of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of both a reactive aniline group and a stable oxazoline heterocycle makes it a versatile building block for the development of novel therapeutics and functional materials.[1][2] Oxazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-HIV-1, and antihypertensive properties, and serve as crucial ligands in asymmetric synthesis.[1] This document offers a robust, field-proven protocol for its preparation and a systematic approach to its structural verification.

Part 1: The Synthetic Pathway—From Nitrile to Oxazoline

The synthesis of 2-aryl-2-oxazolines from aromatic nitriles is a well-established and efficient method for constructing this heterocyclic system.[3][4] The core of this transformation is the catalyzed [or uncatalyzed] condensation reaction between an aryl nitrile and a 2-amino alcohol. For the synthesis of the title compound, 4-aminobenzonitrile serves as the aromatic nitrile precursor and 2-aminoethanol (monoethanolamine) provides the backbone for the oxazoline ring.[5]

Causality of Experimental Design

The chosen synthetic strategy is predicated on the electrophilic nature of the nitrile carbon and the nucleophilic character of both the amino and hydroxyl groups of 2-aminoethanol. The reaction proceeds via a two-step mechanism:

  • Initial Nucleophilic Attack: The amino group of 2-aminoethanol attacks the nitrile carbon of 4-aminobenzonitrile. This step is often the rate-limiting step and can be facilitated by a catalyst that activates the nitrile group.

  • Intramolecular Cyclization: The intermediate amidine undergoes a subsequent intramolecular nucleophilic attack by the hydroxyl group, leading to the formation of the five-membered dihydrooxazole ring and the elimination of ammonia.

Various catalytic systems, including those based on ruthenium, palladium, and copper, have been developed to enhance reaction rates and yields.[1][4][5] However, catalyst-free methods using ionic liquids or high temperatures have also proven effective, offering a greener alternative.[3][4] The protocol detailed below utilizes a ruthenium(II) complex, which has demonstrated high efficiency for this transformation.[5]

Experimental Workflow: Synthesis

The following diagram outlines the key stages in the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Reactants: - 4-Aminobenzonitrile - 2-Aminoethanol - Ruthenium(II) Catalyst B Heat Mixture (e.g., 90 °C for 5h) A->B Stirring C Cool to Room Temp B->C D Dilute with Ethyl Acetate C->D E Filter to Remove Catalyst D->E F Concentrate Filtrate E->F G Column Chromatography (Silica Gel) F->G Crude Residue H Final Product: 4-(4,5-Dihydro-1,3- oxazol-2-yl)aniline G->H Purified Product

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[5]

Materials & Reagents:

  • 4-Aminobenzonitrile (CAS 873-74-5)[6]

  • 2-Aminoethanol (Monoethanolamine, CAS 141-43-5)

  • Ruthenium(II) catalyst (e.g., [RuCl(CO)(PPh₃)₂(2-((2,6-dimethylphenylimino)methyl)quinolin-8-ol)])[5]

  • Ethyl Acetate (EtOAc), anhydrous

  • Petroleum Ether, anhydrous

  • Silica Gel for column chromatography (230-400 mesh)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add 4-aminobenzonitrile (1.0 mmol), 2-aminoethanol (3.0 mmol, a 3-fold excess is used to drive the reaction equilibrium forward), and the Ruthenium(II) catalyst (4 mol%).

  • Reaction Execution: Stir the heterogeneous mixture under an inert atmosphere (e.g., nitrogen or argon) and heat to 90 °C in an oil bath for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Isolation of Crude Product: Dilute the reaction mixture with ethyl acetate (10 mL). The solid catalyst is insoluble and can be recovered by filtration. Wash the collected solid catalyst with additional ethyl acetate.

  • Concentration: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude residue.

  • Purification: Purify the resulting residue by column chromatography on silica gel. The recommended eluent system is a 1:1 mixture of petroleum ether and ethyl acetate.[5]

  • Final Product: Collect the fractions containing the desired product (monitored by TLC). Combine the pure fractions and concentrate under reduced pressure to yield this compound as the final product.

Part 2: Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for structural confirmation. The molecular formula of the target compound is C₉H₁₀N₂O, with a corresponding molecular weight of 162.19 g/mol .[5][7][8]

Characterization Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of the synthesized product.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_verification Data Interpretation & Verification Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR Infrared (IR) Spectroscopy Product->IR MS Mass Spectrometry (MS) Product->MS NMR_Data Confirm Proton & Carbon Environments NMR->NMR_Data IR_Data Identify Key Functional Groups IR->IR_Data MS_Data Verify Molecular Ion Peak MS->MS_Data Final Structure Confirmed: 4-(4,5-Dihydro-1,3- oxazol-2-yl)aniline NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: Systematic workflow for the characterization of the final product.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound based on its chemical structure and data from analogous compounds.

Technique Expected Observations Rationale
¹H NMR δ 7.6-7.8 ppm (d, 2H): Aromatic protons ortho to the oxazoline group. δ 6.6-6.8 ppm (d, 2H): Aromatic protons meta to the oxazoline group. δ ~4.4 ppm (t, 2H): -O-CH₂- protons of the oxazoline ring. δ ~4.0 ppm (t, 2H): -N-CH₂- protons of the oxazoline ring. δ ~4.2 ppm (s, 2H): -NH₂ protons (broad singlet, may be exchangeable with D₂O).The aromatic protons will exhibit a characteristic AA'BB' splitting pattern. The oxazoline methylene protons will appear as triplets due to coupling with each other. The aniline protons are typically a broad singlet.[9][10]
¹³C NMR δ ~165 ppm: C=N carbon of the oxazoline ring. δ ~150 ppm: Aromatic carbon attached to the amino group. δ ~128-130 ppm: Aromatic carbons ortho to the oxazoline. δ ~115 ppm: Aromatic carbons meta to the oxazoline. δ ~112 ppm: Aromatic carbon attached to the oxazoline. δ ~67 ppm: -O-CH₂- carbon of the oxazoline ring. δ ~55 ppm: -N-CH₂- carbon of the oxazoline ring.The chemical shifts are indicative of the specific electronic environments of each carbon atom in the molecule. The C=N carbon is significantly downfield.
IR Spectroscopy 3450-3300 cm⁻¹ (two bands): N-H stretching of the primary amine. 3100-3000 cm⁻¹: Aromatic C-H stretching. ~1640-1660 cm⁻¹: C=N stretching of the oxazoline ring.[11][12] ~1620 cm⁻¹: N-H scissoring of the amine. ~1250 cm⁻¹: C-N stretching. ~1050 cm⁻¹: C-O stretching.Each functional group has a characteristic absorption frequency in the infrared spectrum, allowing for their definitive identification.
Mass Spectrometry [M]⁺ at m/z = 162.19: The molecular ion peak corresponding to the exact mass of the compound.Mass spectrometry confirms the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information.[13]

Conclusion and Future Outlook

This guide outlines a reliable and verifiable methodology for the synthesis and characterization of this compound. The protocol's success hinges on careful execution of the reaction and purification steps, followed by systematic spectroscopic analysis to confirm the final structure. The title compound is an exceptionally valuable intermediate. The primary amine functionality serves as a versatile handle for further chemical modification, such as diazotization followed by coupling reactions or amide bond formation, opening avenues for the creation of extensive libraries of novel compounds for drug discovery and materials science applications.[14][15]

References

  • Prasad, A. S., & Satyanarayana, B. (2012). Synthesis of aryl 2-oxazolines from aromatic nitriles and aminoalcohols using magnetically recoverable Pd/Fe3O4. Der Pharma Chemica, 4(1), 93-99. Retrieved from [Link]

  • Patel, H., Vala, P., Ravat, N., & Vyas, K. (2023). Catalyst free, one-pot green synthesis of 2-aryl-2-oxazoline derivatives from aryl nitrile using ionic liquid. Taylor & Francis Online. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. organic-chemistry.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazoline. en.wikipedia.org. Retrieved from [Link]

  • Safaei-Ghomi, J., & Masoomi, R. (n.d.). IR spectrum of 3'-(2-pyridyl)isoxazoline[4',5':1,2]fullerene. ResearchGate. Retrieved from [Link]

  • Knochel, P., et al. (n.d.). Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. europepmc.org. Retrieved from [Link]

  • Nyquist, R. A., & Schuetz, J. E. (1985). Infrared Studies of 2-Isopropenyl-2-Oxazoline Copolymers. Optica Publishing Group. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Infrared Studies of 2-Isopropenyl-2-Oxazoline Copolymers. Retrieved from [Link]

  • Veiga de Macedo, C., et al. (n.d.). FT-IR spectrum of poly(2-ethyl-2-oxazoline) at 70 uC and 16 MPa. ResearchGate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. oakwoodchemical.com. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. ncbi.nlm.nih.gov. Retrieved from [Link]

  • MilliporeSigma. (n.d.). This compound. milliporesigma.com. Retrieved from [Link]

  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Retrieved from [Link]

  • Carl ROTH. (n.d.). 4-Aminobenzonitrile. carlroth.com. Retrieved from [Link]

  • Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. rrpharmacology.penza-press.ru. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzonitrile. pubchem.ncbi.nlm.nih.gov. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline. webbook.nist.gov. Retrieved from [Link]

  • Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Retrieved from [Link]

  • Wiley Online Library. (2005). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. onlinelibrary.wiley.com. Retrieved from [Link]

  • Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6716. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline (CAS: 54472-46-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical Identity and Structure

Chemical Name: this compound[1][2][3]

CAS Number: 54472-46-7[1][2][3]

Molecular Formula: C₉H₁₀N₂O[1][2][3]

Molecular Weight: 162.19 g/mol [1][2][3]

The molecular structure of this compound features a central aniline core substituted at the para-position with a 4,5-dihydro-1,3-oxazole (also known as a 2-oxazoline) ring. The oxazoline ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. This unique combination of a reactive aniline moiety and a versatile oxazoline heterocycle makes it an interesting candidate for various applications.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental protocols, including reaction conditions and purification methods.

PropertyValueSource
Molecular Weight 162.19 g/mol [1][2][3]
Molecular Formula C₉H₁₀N₂O[1][2][3]
Melting Point 160-161 °C
Solubility No specific data available. General solubility for similar aromatic amines suggests solubility in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in water and nonpolar solvents.
Appearance Expected to be a solid at room temperature.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the condensation of a nitrile with ethanolamine. A general and efficient procedure is outlined below.[1]

Reaction Scheme:

G reactant1 4-Aminobenzonitrile reaction + reactant1->reaction reactant2 Ethanolamine reactant2->reaction product This compound catalyst Ruthenium(II) complex catalyst->reaction 90 °C, 5 h reaction->product

Figure 2: Synthesis of this compound.

Detailed Experimental Protocol:

This protocol is based on a general procedure for the condensation of nitriles with ethanolamine and should be optimized for specific laboratory conditions.[1]

  • Reaction Setup: In a clean, dry reaction vessel, combine the starting nitrile (1 mmol), ethanolamine (3 mmol), and a catalytic amount of a suitable Ruthenium(II) complex (e.g., 4 mol%).

  • Reaction Conditions: Stir the reaction mixture at 90 °C for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL).

    • Filter the solution to remove the solid catalyst.

    • Wash the collected solid with additional ethyl acetate.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel. A suitable eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 50:50 v/v).

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

  • Aromatic Protons: Two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the ortho and meta protons of the aniline ring. The integration of these signals would be 2H each.

  • Oxazoline Protons: Two triplets (or more complex multiplets) in the upfield region (typically δ 3.5-4.5 ppm), corresponding to the two methylene groups (-CH₂-) of the dihydrooxazole ring. Each signal would integrate to 2H.

  • Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Signals in the aromatic region (typically δ 110-150 ppm). The carbon attached to the amino group would be shifted upfield, while the carbon attached to the oxazoline ring would be shifted downfield.

  • Oxazoline Carbons: A signal for the imine carbon (C=N) in the downfield region (typically δ 160-170 ppm) and signals for the two methylene carbons in the upfield region (typically δ 50-70 ppm).

FT-IR Spectroscopy:

  • N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of the primary amine (-NH₂).

  • C=N Stretching: A sharp absorption band around 1640-1690 cm⁻¹ corresponding to the imine bond in the oxazoline ring.

  • C-O Stretching: A strong band in the region of 1050-1250 cm⁻¹ due to the C-O bond in the oxazoline ring.

  • Aromatic C-H and C=C Stretching: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 162, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Fragmentation would likely involve the loss of small neutral molecules from the oxazoline ring and cleavage of the bond between the aromatic ring and the oxazoline moiety.

Potential Biological and Pharmacological Significance

The oxazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] While specific pharmacological data for this compound is limited in the public domain, the presence of both the aniline and oxazoline moieties suggests several potential avenues for investigation.

Potential Therapeutic Areas:

  • Antifungal Agents: Oxazoline derivatives have shown promise as antifungal agents, with some compounds exhibiting inhibitory activity against various fungal strains.[4] The mechanism of action may involve the inhibition of essential fungal enzymes.

  • Anticancer Activity: The aniline and substituted aniline moieties are present in numerous anticancer drugs. The combination with the oxazoline ring could lead to novel compounds with antiproliferative properties.

  • Antibacterial and Anti-inflammatory Properties: The oxazoline ring system is a component of various natural and synthetic compounds with antibacterial and anti-inflammatory effects.[4]

Mechanism of Action Considerations:

The biological activity of this compound would likely be influenced by the interplay between the electron-donating aniline group and the oxazoline ring. The aniline nitrogen can participate in hydrogen bonding and other interactions with biological targets, while the oxazoline ring can act as a rigid scaffold to orient key pharmacophoric features.

cluster_compound This compound cluster_properties Potential Biological Properties Aniline Aniline Moiety Antifungal Antifungal Aniline->Antifungal Potential Synergy Anticancer Anticancer Aniline->Anticancer Oxazoline Oxazoline Ring Oxazoline->Antifungal Antibacterial Antibacterial Oxazoline->Antibacterial Anti_inflammatory Anti-inflammatory Oxazoline->Anti_inflammatory

Figure 3: Potential biological activities stemming from the structural components of this compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical structure that suggests significant potential for applications in medicinal chemistry and materials science. The presence of the versatile oxazoline ring, coupled with the reactive aniline moiety, makes it an attractive building block for the development of novel therapeutic agents and functional materials.

Future research should focus on a more detailed characterization of its physicochemical properties, including a comprehensive analysis of its spectroscopic data and solubility profile. Furthermore, systematic in vitro and in vivo studies are warranted to explore its pharmacological profile and elucidate its mechanism of action in various biological systems. Such investigations will be crucial in unlocking the full potential of this promising chemical entity.

References

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2023). MDPI.
  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2023).
  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2024). Research Results in Pharmacology.
  • This compound - Oakwood Chemical. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

A Technical Guide to the Biological Activities of 4-Aminophenyl Oxazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxazoline ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active compounds. Its unique structural and electronic properties, combined with its synthetic accessibility, have made it a cornerstone in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of a specific, highly promising subclass: 4-aminophenyl oxazoline derivatives. We will dissect their synthetic pathways, explore the broad spectrum of their biological activities—including antimicrobial, anticancer, and anti-inflammatory effects—and delve into their mechanisms of action and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Oxazoline Scaffold in Medicinal Chemistry

Oxazoline derivatives are prevalent in a wide array of natural products and medicinally significant compounds.[1][2][3] The stability of the oxazoline ring to various reaction conditions, including resistance to weak acids, bases, and oxidation, makes it an ideal scaffold for building complex molecular architectures.[4] The introduction of a 4-aminophenyl group creates a key structural anchor, providing a site for further functionalization and a crucial pharmacophore for interacting with biological targets. This amino group can act as a hydrogen bond donor or be used as a synthetic handle to introduce diverse substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological efficacy. This guide focuses specifically on derivatives bearing this feature, examining the scientific basis for their therapeutic potential.

Synthetic Strategies for 4-Aminophenyl Oxazoline Derivatives

The synthesis of 2-oxazolines is well-established, typically involving the cyclization of a β-hydroxy amide intermediate.[3] For derivatives containing the 4-aminophenyl moiety, the synthesis logically begins with precursors bearing either a nitro or a protected amino group, which is later reduced or deprotected.

Core Synthesis via Dehydrative Cyclization

The most common route involves the reaction of a 2-amino alcohol with a derivative of 4-nitrobenzoic acid or 4-aminobenzoic acid. The choice of a nitro precursor is often strategic, as the nitro group is readily reduced to the target amino group in a late-stage synthetic step, avoiding potential interference from the reactive amine during the oxazoline ring formation.

Detailed Protocol: Synthesis of 2-(4-Nitrophenyl)-4,5-dihydrooxazole

  • Amide Formation: To a solution of 4-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂), add 2-aminoethanol (1.1 eq) and triethylamine (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude N-(2-hydroxyethyl)-4-nitrobenzamide.

  • Cyclization: Dissolve the crude amide in anhydrous DCM. Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C. The use of SOCl₂ facilitates the dehydrative cyclization to form the oxazoline ring.[5]

  • Stir the reaction at room temperature for 12-16 hours.

  • Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution. Extract the product with DCM, dry the combined organic layers, and concentrate.

  • Purify the crude product via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to obtain the 2-(4-nitrophenyl)oxazoline.

  • Reduction to Amine: Dissolve the nitrophenyl oxazoline in ethanol or methanol and add a catalyst such as Palladium on carbon (Pd/C, 10 mol%). Purge the flask with hydrogen gas (H₂) and stir under a hydrogen atmosphere (balloon pressure) for 6-8 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final 2-(4-aminophenyl)oxazoline derivative.

The causality behind this multi-step process is clear: protecting the amine as a nitro group prevents side reactions during the amide formation and cyclization steps, which are often incompatible with free primary amines. The final reduction is a clean and efficient way to unmask the desired 4-amino functionality.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A 4-Nitrobenzoyl Chloride C N-(2-hydroxyethyl)-4-nitrobenzamide A->C + Triethylamine B 2-Aminoethanol B->C D 2-(4-Nitrophenyl)oxazoline C->D + SOCl₂ (Dehydration) E 2-(4-Aminophenyl)oxazoline (Final Product) D->E + H₂, Pd/C

Caption: General workflow for synthesizing 4-aminophenyl oxazoline derivatives.

Spectrum of Biological Activities

The 4-aminophenyl oxazoline scaffold is a versatile platform that has demonstrated a wide range of biological activities. The primary amino group serves as a key point for molecular interactions or further derivatization, leading to potent agents in several therapeutic areas.

Antimicrobial Activity

Derivatives of this class have shown significant promise in combating microbial infections, including those caused by drug-resistant pathogens.[2] The mechanism often involves the disruption of bacterial cell integrity.

Mechanism of Action: Many cationic and amphiphilic oxazoline-based polymers act as synthetic antimicrobial peptides (SNAPs).[6] Their mechanism involves an initial electrostatic attraction to the negatively charged bacterial membrane, followed by the insertion of hydrophobic portions of the molecule into the lipid bilayer. This disrupts membrane potential, increases permeability, and leads to the leakage of essential cellular components, ultimately causing cell death.[6][7] Some studies also suggest a potential interaction with bacterial DNA, which could interfere with cell division.[6][7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth) and a negative control (broth only).

  • Analysis: Incubate the plate at 37 °C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Antimicrobial_MoA Compound Cationic Oxazoline Derivative Membrane Bacterial Cell Membrane (Negatively Charged) Compound->Membrane Electrostatic Attraction Disruption Membrane Disruption & Pore Formation Membrane->Disruption Hydrophobic Insertion Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of action for antimicrobial oxazoline derivatives.

Anticancer Activity

The 4-aminophenyl oxazoline framework is also a feature in molecules designed as anticancer agents. Their activity can stem from the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Certain derivatives have been identified as potent inhibitors of crucial signaling pathways. For example, oxazolo[5,4-d]pyrimidine derivatives, which can be synthesized from amino-oxazole precursors, have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).[9] Inhibition of these receptor tyrosine kinases blocks downstream signaling cascades that are vital for tumor angiogenesis, cell proliferation, and metastasis. Other related compounds have been shown to induce cell cycle arrest and apoptosis, sometimes by causing abnormalities in centrosome formation.[10]

Quantitative Data: The efficacy of anticancer compounds is often measured by their half-maximal inhibitory concentration (IC₅₀).

Compound ClassCell LineIC₅₀ (µM)Reference
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivativesHeLa10.64 - 33.62[11]
Oxazolo[5,4-d]pyrimidine derivatives (VEGFR2 inhibitors)HUVEC~0.3[9]
Oxazolo[5,4-d]pyrimidine derivatives (EGFR inhibitors)Various0.006 - 0.007[9]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 4-aminophenyl oxazoline derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.

Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases. Pyrazole and oxazole derivatives have been investigated as anti-inflammatory agents, often by targeting enzymes in the inflammatory cascade.[12][13]

Mechanism of Action: The anti-inflammatory effects of related heterocyclic compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[14] More recent studies on complex heterocyclic systems have shown that they can also inhibit the lipopolysaccharide (LPS)-induced activation of the nuclear factor κB (NF-κB) transcriptional pathway, a central regulator of inflammation.[15] Some compounds have also been predicted to be ligands for mitogen-activated protein kinases (MAPKs) such as JNK3, which play a key role in the inflammatory response.[15]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is crucial for rational drug design. For 4-aminophenyl oxazoline derivatives, SAR studies provide a roadmap for optimizing potency and selectivity.

  • Substitution on the Phenyl Ring: The electronic nature of substituents on the phenyl ring can drastically alter activity. Electron-withdrawing groups, such as halogens (Cl, Br) or nitro (NO₂) groups, often enhance antimicrobial or anticancer activity.[11][16] This may be due to modified electronic properties that improve binding to the target protein or enhance cell permeability.

  • The 4-Amino Group: This group is a critical anchor. Acylation or sulfonylation of this amine can lead to derivatives with improved potency. For example, converting the amine to an N-mesyl group has been shown to improve antibacterial activity in related quinazolinone scaffolds.[16] It also provides a vector for attaching larger moieties to probe different regions of a target's binding pocket.

  • The Oxazoline Ring: Modifications to the oxazoline ring itself, such as introducing substituents at the C4 or C5 positions (often derived from different amino alcohols), can influence the stereochemistry and conformational rigidity of the molecule, which is critical for chiral recognition at the active site of a biological target.

Screening_Cascade Start Compound Library (4-Aminophenyl Oxazoline Derivatives) Screen Primary Screening (e.g., MIC or MTT Assay) Start->Screen Hit Identify 'Hits' (Compounds with desired activity) Screen->Hit Dose Dose-Response & IC₅₀/MIC Determination Hit->Dose Lead Select 'Leads' (Potent and selective compounds) Dose->Lead SAR SAR Studies (Synthesize Analogs) Lead->SAR Optimize Lead Optimization (Improve potency, ADMET properties) SAR->Optimize Candidate Preclinical Candidate Optimize->Candidate

Sources

The Evolving Landscape of Drug Discovery: A Deep Dive into the Structure-Activity Relationships of 4-(Oxazolin-2-yl)aniline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic compounds forming the bedrock of many successful drugs. Among these, the 4-(oxazolin-2-yl)aniline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-(oxazolin-2-yl)aniline analogues, offering insights into their design, synthesis, and biological evaluation to empower researchers in the development of next-generation therapeutics. The oxazoline ring, a five-membered heterocyclic moiety, is a key component in many biologically active compounds and serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][2]

The 4-(Oxazolin-2-yl)aniline Scaffold: A Privileged Motif in Medicinal Chemistry

The 4-(oxazolin-2-yl)aniline core, characterized by an aniline ring substituted with an oxazoline group at the fourth position, presents a unique combination of structural features that are amenable to chemical modification. This versatility allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for drug discovery campaigns. Analogues of this scaffold have shown promise in a variety of therapeutic areas, including as antimicrobial[3], anticancer[4], and neuroprotective agents through the inhibition of monoamine oxidase (MAO)[5]. The inherent biological activity of the oxazoline moiety itself contributes significantly to the therapeutic potential of these compounds.[1]

The core structure allows for systematic modifications at three key positions: the aniline ring, the oxazoline ring, and the amino group of the aniline moiety. Each of these regions can be independently or concurrently modified to probe the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.

Strategic Approaches to Elucidate Structure-Activity Relationships

The systematic investigation of how chemical structure influences biological activity is the essence of SAR studies. For 4-(oxazolin-2-yl)aniline analogues, this involves the synthesis of a library of related compounds with specific structural variations and their subsequent biological evaluation. The insights gained from these studies are critical for rational drug design.

Key Regions for Structural Modification

The 4-(oxazolin-2-yl)aniline scaffold offers several avenues for structural diversification to build a comprehensive SAR profile. The following diagram illustrates the primary points of modification:

Caption: Key modification points on the 4-(oxazolin-2-yl)aniline scaffold for SAR studies.

Synthesis of Analogues: Building the Chemical Library

The synthesis of a diverse library of analogues is fundamental to any SAR study. A general synthetic approach to 4-(oxazolin-2-yl)aniline derivatives often starts from commercially available starting materials, such as 4-aminobenzoic acid or its derivatives.

Experimental Protocol: General Synthesis of 4-(Oxazolin-2-yl)aniline Analogues

  • Amide Formation: React 4-aminobenzoic acid with an appropriate amino alcohol (e.g., 2-amino-2-methyl-1-propanol) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acid chloride followed by reaction with the amino alcohol.

  • Cyclization to Oxazoline: The resulting amide is then cyclized to form the oxazoline ring. This is typically achieved by treatment with a dehydrating agent such as thionyl chloride or by using a milder reagent like the Burgess reagent.

  • Purification: The crude product is purified using column chromatography on silica gel to yield the desired 4-(oxazolin-2-yl)aniline analogue.

This synthetic scheme can be adapted to introduce substituents on both the aniline and oxazoline rings by using appropriately substituted starting materials. The amino group can be further derivatized in subsequent steps.[6]

Biological Evaluation: Uncovering Therapeutic Potential

A crucial aspect of SAR studies is the biological evaluation of the synthesized analogues. The choice of assays depends on the therapeutic target of interest. Based on existing literature for related oxazoline-containing compounds, key biological activities to investigate include antimicrobial, anticancer, and MAO inhibitory effects.

Antimicrobial Activity

Oxazoline and thiazoline derivatives have been designed and synthesized as potential antimicrobial agents.[3] The antimicrobial activity of 4-(oxazolin-2-yl)aniline analogues can be assessed using standard methods such as the broth microdilution method to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.[3]

Anticancer Activity

The anticancer potential of these compounds can be evaluated through in vitro cytotoxicity assays against various cancer cell lines.[4] For instance, the GI50 (concentration causing 50% growth inhibition) can be determined to compare the potency of different analogues.[4] Mechanistic studies can further explore the mode of action, such as the induction of apoptosis or cell cycle arrest.

Monoamine Oxidase (MAO) Inhibition

Several heterocyclic compounds, including those with an oxazole ring, have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative diseases and depression.[5][7] The inhibitory activity of the synthesized analogues against MAO-A and MAO-B can be determined using established enzymatic assays.

Deciphering the Structure-Activity Relationship: Key Findings and Insights

While a comprehensive SAR study on 4-(oxazolin-2-yl)aniline analogues is still an evolving area of research, we can extrapolate key principles from studies on related heterocyclic scaffolds. The following table summarizes potential SAR trends based on modifications at different positions of the core structure.

Modification Site Structural Change Potential Impact on Activity Rationale/Supporting Evidence
Aniline Ring Introduction of electron-withdrawing groups (e.g., halogens)May enhance antimicrobial or anticancer activity.Halogenated anilines are common in bioactive compounds and can improve membrane permeability and binding interactions.[8]
Introduction of electron-donating groups (e.g., methoxy)Could modulate MAO inhibitory activity and selectivity.Substituent effects on the aromatic ring can influence binding to the active site of enzymes.
Oxazoline Ring Substitution at the 4- and/or 5-positionsCan significantly impact potency and selectivity.Steric bulk and electronic properties of substituents can influence ligand-receptor interactions. For oxazolidinones, C-5 substituents are crucial for antibacterial potency.[9]
Chiral centers on the oxazoline ringMay introduce stereoselectivity in biological activity.Enantiomers often exhibit different pharmacological profiles.
Amino Group Acylation or sulfonylationCan alter solubility, metabolic stability, and target engagement.Derivatization of the amino group is a common strategy to modulate pharmacokinetic properties.
Incorporation into a heterocyclic ringMay lead to novel biological activities.Fusing the aniline nitrogen into another ring system can drastically change the overall shape and electronic properties of the molecule.

The following workflow diagram illustrates the iterative process of an SAR study for 4-(oxazolin-2-yl)aniline analogues:

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Design Design of Analogue Library Synthesis Synthesis of Analogues Design->Synthesis BioAssay Biological Assays (Antimicrobial, Anticancer, MAO) Synthesis->BioAssay SAR_Analysis SAR Analysis BioAssay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Refinement

Caption: Iterative workflow for SAR studies of 4-(oxazolin-2-yl)aniline analogues.

Future Directions and Conclusion

The 4-(oxazolin-2-yl)aniline scaffold represents a promising starting point for the development of novel therapeutic agents. The versatility of its structure allows for extensive chemical modifications, enabling the exploration of a vast chemical space to identify compounds with improved potency, selectivity, and drug-like properties. Future SAR studies should focus on building larger and more diverse libraries of analogues and evaluating them against a broader range of biological targets. The integration of computational modeling and in silico screening can further accelerate the discovery process by predicting the activity of virtual compounds and prioritizing synthetic efforts.

This guide has provided a framework for understanding and conducting SAR studies on 4-(oxazolin-2-yl)aniline analogues. By systematically exploring the relationship between chemical structure and biological function, researchers can unlock the full therapeutic potential of this versatile scaffold and contribute to the development of innovative medicines for a variety of diseases.

References

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Potential applications of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline

Executive Summary

The this compound scaffold, characterized by a 2-amino-oxazoline moiety attached to a benzene ring, represents a privileged structure in modern medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, positions it as a valuable starting point for drug discovery campaigns. The oxazoline ring is a key feature in numerous biologically active compounds, contributing to molecular stability, target binding, and favorable pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of this core, with a primary focus on oncology, supported by emerging evidence in antimicrobial and central nervous system (CNS) research.

The 2-Anilino-Oxazoline Scaffold: A Privileged Core

The core structure, this compound, combines an aromatic aniline unit with a saturated heterocyclic oxazoline ring. This unique combination offers several advantages for medicinal chemistry:

  • Synthetic Accessibility : The scaffold can be readily synthesized, most commonly through the metal-catalyzed condensation of 4-aminobenzonitrile with ethanolamine.[3] This allows for the efficient production of the core structure for further elaboration.

  • Vectors for Derivatization : The primary amino group on the aniline ring serves as a key handle for introducing a wide array of substituents. This allows for the fine-tuning of physicochemical properties and biological activity through techniques like amide coupling, reductive amination, and N-arylation.

  • Bioisosteric Potential : The oxazoline ring can act as a bioisostere for other functional groups, such as esters or amides, while offering improved metabolic stability.

  • Structural Rigidity and Conformational Control : The five-membered ring introduces a degree of rigidity, which can be advantageous for locking the molecule into a bioactive conformation for optimal target engagement.

Synthesis and Derivatization Strategies

Core Synthesis: Ruthenium-Catalyzed Cyclization

The synthesis of the this compound core is efficiently achieved via the cyclization of 4-aminobenzonitrile with ethanolamine. Ruthenium complexes have proven to be effective catalysts for this transformation.[3]

  • Reactant Charging : In a sealed reaction vessel, combine 4-aminobenzonitrile (1.0 eq), ethanolamine (3.0 eq), and a suitable Ruthenium(II) catalyst (e.g., [RuCl(CO)(PPh₃)₂(2-((2,6-dimethylphenylimino)methyl)quinolin-8-ol)], 4 mol%).[3]

  • Reaction Conditions : Stir the heterogeneous mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 90°C for 5 hours.[3] The reaction is typically run neat, without a solvent.

  • Work-up and Isolation : Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter to recover the solid catalyst.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate gradient (e.g., 50:50) to afford the pure product.[3]

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 4-Aminobenzonitrile E Cyclization A->E B Ethanolamine B->E C Ru(II) Catalyst C->E D 90°C, 5h D->E F This compound E->F G cluster_reactions Derivatization Reactions cluster_derivatives Derivative Classes Core This compound Amide Amide Coupling (+ Acyl Chlorides, Carboxylic Acids) Core->Amide R-COCl HATU Sulfonamide Sulfonylation (+ Sulfonyl Chlorides) Core->Sulfonamide R-SO₂Cl Urea Urea Formation (+ Isocyanates) Core->Urea R-NCO Alkylation N-Alkylation / Arylation (Buchwald-Hartwig, etc.) Core->Alkylation R-X, Pd catalyst Deriv1 Amide Derivatives Amide->Deriv1 Deriv2 Sulfonamide Derivatives Sulfonamide->Deriv2 Deriv3 Urea Derivatives Urea->Deriv3 Deriv4 N-Substituted Derivatives Alkylation->Deriv4

Caption: Common derivatization pathways from the core scaffold.

Therapeutic Applications in Oncology

The anilino-heterocycle motif is a well-established pharmacophore in oncology. Derivatives have shown potent activity against various cancer cell lines, primarily through mechanisms involving microtubule dynamics and kinase inhibition. [4][5][6][7][8]

Mechanism of Action: Microtubule Destabilization

A significant body of research demonstrates that anilino-based heterocyclic compounds can function as potent inhibitors of tubulin polymerization. [4][6]By binding to the colchicine site on β-tubulin, these agents prevent the assembly of αβ-tubulin heterodimers into microtubules. This disruption of microtubule dynamics is catastrophic for rapidly dividing cancer cells.

  • Cell Cycle Arrest : The failure to form a functional mitotic spindle halts the cell cycle in the G2/M phase. [6]* Apoptosis Induction : Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death, characterized by mitochondrial depolarization and caspase-9 activation. [6][9]

G cluster_cell_cycle Cell Cycle Progression cluster_tubulin Microtubule Dynamics G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Apoptosis Apoptosis M->Apoptosis Leads to (if arrested) Tubulin αβ-Tubulin Dimers Microtubules Microtubules (Mitotic Spindle) Tubulin->Microtubules Polymerization Microtubules->M Enables Microtubules->Tubulin Depolymerization Inhibitor Anilino-Oxazoline Derivative Inhibitor->Tubulin

Caption: Inhibition of tubulin polymerization leads to M-phase arrest.

Mechanism of Action: Kinase Inhibition

The anilino-pyrimidine and related anilino-quinazoline scaffolds are classic hinge-binding motifs found in numerous FDA-approved kinase inhibitors. By analogy, the this compound core is a promising platform for developing inhibitors of key oncogenic kinases.

  • VEGFR2 Inhibition : A series of 2-anilino-5-phenyloxazoles were identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. [8]This kinase is a critical mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.

  • CDK4/HDAC Dual Inhibition : Novel 2-anilino-4-triazolpyrimidine derivatives have been developed as dual inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and Histone Deacetylases (HDACs). [10]CDK4 is a key regulator of the G1/S phase transition in the cell cycle, while HDACs are involved in epigenetic regulation.

Structure-Activity Relationship (SAR) Insights

SAR studies on related anilino-heterocycles provide a roadmap for optimizing the this compound core.

  • Aniline Substitution is Key : The nature and position of substituents on the aniline ring are critical for antiproliferative activity. For tubulin inhibitors, small alkyl groups at the para-position, such as methyl (p-toluidino) or ethyl, often confer high potency. [4][6]* Synergistic Moieties : The aniline moiety frequently acts in concert with another aromatic system. For potent tubulin inhibition, a 3,4,5-trimethoxyphenyl ring is a recurring feature, mimicking the A-ring of colchicine. [4][6]* Hinge-Binding Elements : For kinase inhibition, the aniline nitrogen is crucial for forming hydrogen bonds with the kinase hinge region. Modifications to the oxazoline-bearing phenyl ring can be used to target specificity pockets within the ATP-binding site.

Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative anilino-heterocycle derivatives against various human cancer cell lines.

Compound ClassDerivative SubstitutionTarget Cell LineIC₅₀ (nM)Reference
2-Anilino Triazolopyrimidinep-toluidino (3d)HeLa (Cervical)38[4]
2-Anilino Triazolopyrimidinep-toluidino (3d)A549 (Lung)43[4]
2-Anilino Triazolopyrimidinep-toluidino (3d)HT-29 (Colon)30[4]
2-Anilino Triazolopyrimidinep-ethylanilino (3h)HeLa (Cervical)160[6]
2-Morpholino-4-anilinoquinoline3,4-dichloroanilino (3d)HepG2 (Liver)8.5 µM[7]
Furoquinolone Intermediateethyl 2-anilino... (131)HL-60 (Leukemia)23.5 µM[9]
Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the antiproliferative effects of newly synthesized compounds on cancer cell lines.

  • Cell Seeding : Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 nM to 100 µM). Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Incubation : Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Emerging Applications: Antimicrobial and Antiviral Agents

While oncology is the most developed area, related scaffolds show promise as anti-infective agents.

  • Antifungal Activity : 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives have demonstrated excellent broad-spectrum antifungal activity against clinically relevant pathogens like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with MIC values in the sub-micromolar range. [11]* Antibacterial/Antifungal Activity : 2-Arylamino-1,3-selenazoles, which are structurally analogous to the anilino-oxazoline core, have shown significant activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans). [12]* Antiviral Potential : Bicyclic isoxazoline derivatives have been identified with sub-micromolar activity against the influenza A (H1N1) virus, highlighting the potential of this class of heterocycles in antiviral drug discovery. [13] These findings suggest that a library of derivatives based on the this compound scaffold would be a valuable resource to screen for novel anti-infective agents.

  • Inoculum Preparation : Prepare a standardized suspension of the microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton) to a concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution : In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth.

  • Inoculation : Add an equal volume of the microbial inoculum to each well. Include positive (microbe, no drug) and negative (broth only) controls.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The this compound core is a versatile and promising scaffold for medicinal chemistry. The weight of the current evidence strongly supports its application in the development of novel anticancer agents, particularly as tubulin polymerization inhibitors and kinase inhibitors.

Future research in this area should focus on:

  • Systematic SAR Exploration : Synthesizing a focused library of derivatives to systematically probe the effects of substitution on the aniline ring and the oxazoline moiety to optimize potency and selectivity.

  • Mechanism Deconvolution : For novel active compounds, thoroughly investigating the precise molecular mechanism of action, including target identification and binding mode analysis through X-ray crystallography.

  • Pharmacokinetic Optimization : Profiling lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify candidates with suitable characteristics for in vivo studies.

  • Therapeutic Expansion : Screening libraries against a broader range of biological targets, including bacterial, fungal, viral, and CNS targets, to uncover new therapeutic opportunities.

References

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  • Kumar, A., et al. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-46.
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  • Sanna, M., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals, 15(8), 1031.
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  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3255. Available from: [Link]

  • Szychowski, K. A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(18), 4053.
  • Phosri, S., et al. (2018). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 16(5), 6731-6739. Available from: [Link]

  • Fraley, M. E., et al. (2007). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(11), 3058-3061.
  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • MilliporeSigma. (n.d.). This compound. Retrieved from [Link]

  • Bansal, S., & Halve, A. K. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 5(11), 4601-4616.
  • Novikov, M. S., et al. (2021). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Pharmaceuticals, 14(11), 1146. Available from: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Drug Design, Development and Therapy, 16, 1085-1100. Available from: [Link]

  • Zhao, L., et al. (2022). Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 228, 113987.
  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

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A Technical Guide to the Discovery and Synthesis of Novel 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline scaffold represents a cornerstone for the development of novel therapeutic agents. Its significance lies in the 2-oxazoline ring, which serves as a highly effective bioisostere for the carboxylic acid group, a common pharmacophore often plagued by poor pharmacokinetic properties.[1] By replacing a carboxylic acid with this heterocyclic motif, medicinal chemists can often mitigate issues such as metabolic instability and limited membrane permeability, thereby enhancing a drug candidate's viability.[2][3] This guide provides an in-depth exploration of the synthesis of the core aniline scaffold, details proven experimental protocols, and discusses strategies for the subsequent discovery of novel derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical entity in their work.

The Strategic Advantage of the 2-Oxazoline Ring in Drug Design

In the iterative process of drug discovery, optimizing a lead compound's absorption, distribution, metabolism, and excretion (ADME) properties is as critical as enhancing its potency. Carboxylic acids, while effective at forming key interactions with biological targets, can present significant challenges due to their ionizable nature, which may lead to high plasma protein binding and poor cell penetration.[2]

Bioisosteric Replacement: A Core Principle

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a fundamental strategy in medicinal chemistry.[1][4] The 2-substituted-2-oxazoline ring has emerged as a premier non-classical bioisostere for the carboxylic acid moiety.[5] It is a neutral, stable heterocycle capable of acting as a hydrogen bond acceptor, thus mimicking the key interactions of a carboxylate group without the associated liabilities of a formal negative charge.[2][3] This substitution can lead to improved metabolic profiles and better tissue permeation.[6]

Caption: Bioisosteric replacement of a carboxylic acid with an oxazoline.

Synthesis of the Core Scaffold: this compound

The most direct and widely adopted method for synthesizing the title compound is the metal- or Lewis acid-catalyzed cyclocondensation of 4-aminobenzonitrile with 2-aminoethanol (ethanolamine).[7][8] This reaction is efficient and proceeds through the activation of the nitrile, followed by nucleophilic attack and subsequent cyclization.

The choice of catalyst is a critical parameter influencing reaction efficiency, time, and temperature. While various Lewis acids and metal complexes have been successfully employed, ruthenium and copper complexes have shown particular promise for achieving high yields under relatively mild conditions.[9][10]

G A 4-Aminobenzonitrile E This compound A->E B 2-Aminoethanol B->E C Catalyst (e.g., Ru(II) Complex) C->E Catalyzes D Heat (e.g., 90°C) D->E

Caption: Synthesis of the core 4-(oxazolinyl)aniline scaffold.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalytic system is paramount for successful synthesis. The following table summarizes representative conditions reported in the literature, highlighting the versatility of the nitrile-aminoalcohol condensation reaction.

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
[RuCl(CO)(PPh₃)₂(quin-ol)]Neat (No Solvent)90587[9]
Copper-NHC ComplexesToluene11024Good-Excellent[10]
Zinc Iodide (ZnI₂)DichloromethaneReflux12Moderate-Good[7][8]
Catalyst-FreeNeat (High Temp)180-20012-24Variable[10]
Detailed Experimental Protocol: Ruthenium-Catalyzed Synthesis

This protocol is adapted from a reported procedure and provides a reliable method for the gram-scale synthesis of this compound.[9]

Materials & Equipment:

  • 4-Aminobenzonitrile

  • Ethanolamine (2-Aminoethanol)

  • Ruthenium(II) catalyst complex (e.g., [RuCl(CO)(PPh₃)₂(2-((2,6-dimethylphenylimino)methyl)quinolin-8-ol)])

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer/hotplate, standard glassware

  • Rotary evaporator

Workflow Diagram:

G start Start reactants 1. Combine Reactants (Nitrile, Alcohol, Catalyst) start->reactants reaction 2. Heat & Stir (90°C, 5h) reactants->reaction cool 3. Cool to RT reaction->cool dilute 4. Dilute with EtOAc & Filter cool->dilute concentrate 5. Concentrate Filtrate dilute->concentrate purify 6. Column Chromatography concentrate->purify characterize 7. Characterize Product purify->characterize end End characterize->end

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, combine 4-aminobenzonitrile (1.0 eq), ethanolamine (3.0 eq), and the Ruthenium(II) complex (4 mol%).

  • Heating: Immerse the flask in a preheated oil bath at 90°C and stir the mixture vigorously for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Catalyst Removal: Dilute the cooled reaction mixture with ethyl acetate (approx. 10 volumes) and filter the solution to remove the solid catalyst. The catalyst can often be washed with additional ethyl acetate, dried, and reused.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude residue.

  • Purification: Purify the resulting residue by column chromatography on silica gel. A typical eluent system is a gradient of petroleum ether and ethyl acetate (e.g., starting from 70:30 and moving to 50:50).

  • Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent in vacuo to afford this compound as a pure solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Pathways to Novelty: Derivatization of the Core Scaffold

The true value of this compound lies in its potential as a versatile intermediate.[11][12] The primary amino group on the aniline ring is a reactive handle that allows for a wide array of chemical modifications to generate libraries of novel compounds for biological screening.

Key Derivatization Strategies:

  • N-Acylation/N-Sulfonylation: The amine can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form a diverse range of amides and sulfonamides. These modifications can profoundly impact the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds.

  • Diazotization and Azo Coupling: The primary aromatic amine can undergo diazotization to form a diazonium salt. This reactive intermediate can then be coupled with electron-rich aromatic compounds (like phenols or anilines) to synthesize novel azo compounds, which have applications as dyes and potential pharmacological agents.[13]

  • Reductive Amination: Reaction with aldehydes or ketones under reductive conditions can yield secondary or tertiary amines, providing a route to explore new substituent space and modulate basicity.

  • Buchwald-Hartwig/Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling reactions can be used to form C-N bonds with aryl halides, providing access to diarylamine structures.

The exploration of these derivatives has led to compounds with a range of biological activities, including anti-inflammatory and other therapeutic effects.[14][15]

Conclusion and Future Directions

The this compound scaffold is a synthetically accessible and highly valuable building block in modern drug discovery. Its role as a robust carboxylic acid bioisostere provides a clear rationale for its incorporation into medicinal chemistry programs. The straightforward synthesis from commercially available starting materials, coupled with the numerous possibilities for derivatization, ensures its continued relevance. Future research will likely focus on expanding the library of derivatives and exploring their potential against a wider range of biological targets, leveraging the favorable pharmacokinetic profile imparted by the oxazoline ring.

References

  • Kempe, K., Lobert, M., Hoogenboom, R., & Schubert, U. S. (2009). Screening the Synthesis of 2-Substituted-2-oxazolines. ACS Combinatorial Science, 11(4), 393–401. Available from: [Link]

  • ResearchGate. (2009). Screening the Synthesis of 2-Substituted-2-oxazolines | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Bloom, S., R Rosales, A., & Jurczyk, J. (2021). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. National Institutes of Health (PMC). Available from: [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available from: [Link]

  • Knochel, P., et al. (2018). Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. Chemistry – A European Journal. Available from: [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Retrieved from [Link]

  • Knochel, P., et al. (2018). Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. National Institutes of Health (PMC). Available from: [Link]

  • Zhang, Q., et al. (2022). Sulfur(IV)-mediated umpolung α-heterofunctionalization of 2-oxazolines. Chemical Science, 13, 5164-5170. Available from: [Link]

  • Khanum, S. A., Khanum, N. F., & Shashikanth, M. (2008). Synthesis and Anti-Inflammatory Activity of 2-aryloxy Methyl Oxazolines. Bioorganic & Medicinal Chemistry Letters, 18(16), 4597-601. Available from: [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Retrieved from [Link]

  • Török, B., & Majer, Z. (2021). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 26(22), 6939. Available from: [Link]

  • Singh, P., et al. (2021). 2-Isoxazolines: A Synthetic and Medicinal Overview. ChemMedChem, 16(3), 437-454. Available from: [Link]

  • Bon, R. S., & Waldmann, H. (2010). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available from: [Link]

  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]

  • Szyling, J., et al. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 24(16), 2959. Available from: [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Rubina, et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Education and Research, 53(2), S1-S16. Available from: [Link]

  • de Oliveira, C. S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6900-6935. Available from: [Link]

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An In-Depth Technical Guide: 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Well-Chosen Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] The core principle of FBDD is elegantly simple: begin with very small, low-complexity molecules, known as fragments, to identify weak but highly efficient binding interactions with a biological target.[1][4] These initial "hits" then serve as starting points for rational, structure-guided evolution into potent, drug-like candidates. This approach offers a more thorough exploration of chemical space with smaller libraries and often yields leads with superior physicochemical properties.[2][3][5]

This guide focuses on a particularly strategic fragment: 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline . This molecule is more than a random collection of atoms; it is a carefully considered starting point for medicinal chemistry campaigns. It possesses two key structural motifs:

  • The Aniline Moiety: A ubiquitous pharmacophore that provides a crucial hydrogen bond donor and a versatile chemical handle for synthetic elaboration. However, anilines are also known as potential "structural alerts" due to their propensity for oxidative metabolism, which can lead to toxicity.[6][7][8] This inherent liability makes the aniline group an ideal anchor point for exploring bioisosteric replacements to mitigate risk late in the discovery process.[6][8][9]

  • The 2-Oxazoline Ring: This five-membered heterocycle provides a rigid, polar scaffold.[10] Oxazoline derivatives are found in numerous biologically active compounds and are valued for their role as chiral auxiliaries and their ability to engage in specific hydrogen bonding interactions.[11][12][13]

The combination of a versatile, yet potentially problematic, aniline with a stable, interaction-mediating oxazoline ring makes this compound an exemplary fragment. It provides a solid foundation for initial binding and a clear path for subsequent optimization, embodying the core philosophy of FBDD.

Physicochemical Profile and Synthesis

A fragment's utility is defined by its properties. It must be small enough to sample binding pockets effectively but complex enough to provide a distinct binding signal and a vector for chemical growth. This compound aligns well with the empirical "Rule of Three," a guideline for fragment library composition.

Table 1: Core Physicochemical Properties
PropertyValueSource
CAS Number 54472-46-7[14][15][16][17]
Molecular Formula C₉H₁₀N₂O[14][15]
Molecular Weight 162.19 g/mol [14][15][16]
Melting Point 160-161 °C[16]
Hydrogen Bond Donors 1 (from -NH₂)[18]
Hydrogen Bond Acceptors 2 (from N and O in oxazoline)[18]
Synthesis Protocol: Ruthenium-Catalyzed Condensation

The 2-substituted oxazoline ring is readily accessible through several synthetic routes, most commonly via the cyclization of a 2-amino alcohol with a suitable functional group like a nitrile.[19] A robust method involves the metal-catalyzed condensation of 4-aminobenzonitrile with ethanolamine.

Protocol: Synthesis of this compound [14]

  • Reactant Preparation: In a suitable reaction vessel, combine 4-aminobenzonitrile (1.0 mmol), ethanolamine (3.0 mmol), and a Ruthenium(II) complex catalyst (e.g., [RuCl(CO)(PPh₃)₂(2-((2,6-dimethylphenylimino)methyl)quinolin-8-ol)]) (4 mol%).

  • Reaction: Stir the mixture at 90 °C for 5 hours in the absence of a solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Catalyst Recovery: Dilute the mixture with ethyl acetate (10 mL) and filter to recover the solid catalyst, which can be washed and reused.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel, using a petroleum ether/ethyl acetate (50:50) mixture as the eluent to yield the final product.

The FBDD Workflow: From Fragment Hit to Optimized Lead

The journey from identifying a fragment like this compound as a binder to developing a potent lead compound follows a structured, multi-stage process.[20] This workflow is designed to maximize efficiency and ensure that chemical optimization efforts are guided by high-quality structural and biophysical data.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Target Fragment) Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen Hits Primary Hits (Weak Binders) Screen->Hits Validate Orthogonal Screen & Dose-Response Hits->Validate Structure Structural Biology (X-ray / Cryo-EM) Validate->Structure Affinity Binding Affinity (KD) Ligand Efficiency (LE) Structure->Affinity SAR Structure-Activity Relationship (SAR) Affinity->SAR Optimize Fragment Growing, Linking, or Merging SAR->Optimize Lead Lead Compound (Improved Potency & Properties) Optimize->Lead Screening_Methods cluster_NMR NMR Spectroscopy cluster_SPR Surface Plasmon Resonance cluster_Xray X-ray Crystallography start nmr_ligand Ligand-Observed (STD/WaterLOGSY) + High Throughput + No Labeled Protein - Prone to False Positives start->nmr_ligand Primary Screen Choice spr SPR + Real-time Kinetics (ka, kd) + Provides Affinity (KD) + Label-Free - Requires Immobilization - Sensitive to Buffer Mismatch start->spr Primary Screen Choice xray X-ray Crystallography + Direct Structural View + Unambiguous Binding Mode + Gold Standard - Lower Throughput - Needs Robust Crystals start->xray Primary Screen Choice nmr_protein Protein-Observed (HSQC) + Maps Binding Site + Low False Positives - Needs Labeled Protein - Lower Throughput nmr_ligand->nmr_protein Hit Validation spr->xray Structural Follow-up Optimization_Strategies cluster_growing Fragment Growing cluster_linking Fragment Linking cluster_merging Fragment Merging Fragment This compound (Initial Hit) Grow_Vector Utilize -NH2 group as synthetic handle Fragment->Grow_Vector Linker Design & Synthesize Chemical Linker Fragment->Linker Merge_Design Design hybrid molecule with key features of both Fragment->Merge_Design Grow_Result Add new functional group to occupy adjacent pocket Grow_Vector->Grow_Result Lead Optimized Lead Compound Grow_Result->Lead Fragment2 Second Fragment (Binds nearby) Fragment2->Linker Link_Result Single molecule with both fragments linked Linker->Link_Result Link_Result->Lead Fragment3 Overlapping Fragment Fragment3->Merge_Design Merge_Result Merged, more potent compound Merge_Design->Merge_Result Merge_Result->Lead

Sources

Methodological & Application

Application Note: A Robust Protocol for the Catalytic Synthesis of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline, a valuable bifunctional building block in medicinal chemistry and materials science. The described method details the direct, Lewis acid-catalyzed cyclocondensation of 4-aminobenzonitrile with 2-aminoethanol. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and offer expert insights into process optimization and troubleshooting. The protocol is designed for reproducibility and scalability, catering to the needs of researchers in drug development and synthetic chemistry.

Introduction and Scientific Rationale

The 2-oxazoline ring is a privileged heterocyclic motif found in numerous biologically active compounds, serving as a key pharmacophore and a versatile synthetic intermediate.[1][2] The target molecule, this compound (CAS 54472-46-7), incorporates this oxazoline ring along with a nucleophilic aniline moiety, making it an ideal precursor for constructing complex molecular architectures. Traditional syntheses of 2-oxazolines often involve multi-step procedures or require harsh reagents.[3][4]

The direct condensation of nitriles with amino alcohols presents a more atom-economical and efficient pathway.[5] This reaction is typically facilitated by a catalyst to enhance the electrophilicity of the nitrile carbon, thereby promoting nucleophilic attack by the amino alcohol. While various catalysts, including transition metal complexes, have been reported, Lewis acids such as zinc chloride (ZnCl₂) offer a cost-effective, readily available, and highly effective option for this transformation.[6][7][8] The protocol herein utilizes a zinc-catalyzed approach, which has been demonstrated to proceed with high efficiency, providing a reliable method for accessing the target compound.[9][10]

Reaction Mechanism and the Role of the Catalyst

The synthesis proceeds via a Lewis acid-catalyzed addition-cyclization-dehydration cascade. The causality behind this one-pot process is rooted in the strategic activation of the nitrile group by the catalyst.

  • Lewis Acid Activation: The zinc chloride (ZnCl₂) catalyst, a Lewis acid, coordinates to the lone pair of electrons on the nitrogen atom of the 4-aminobenzonitrile. This coordination withdraws electron density from the nitrile group, rendering the nitrile carbon significantly more electrophilic.

  • Nucleophilic Attack: The hydroxyl group of 2-aminoethanol acts as a nucleophile, attacking the activated and now highly electrophilic nitrile carbon. This step forms a key intermediate.

  • Intramolecular Cyclization: The amino group of the 2-aminoethanol moiety, now tethered to the former nitrile carbon, performs an intramolecular nucleophilic attack, displacing the zinc catalyst and forming the five-membered heterocyclic ring.

  • Dehydration: The resulting intermediate readily eliminates a molecule of water under the thermal conditions of the reaction to yield the stable aromatic 2-oxazoline product, this compound.

Reaction_Mechanism Figure 1: Catalytic Reaction Mechanism cluster_reactants R_CN 4-Aminobenzonitrile S1 Step 1: Lewis Acid Activation of Nitrile R_OH 2-Aminoethanol S2 Step 2: Nucleophilic Attack by Hydroxyl R_Cat ZnCl₂ (Catalyst) S1->S2 Activated Nitrile S3 Step 3: Intramolecular Cyclization S2->S3 Intermediate S4 Step 4: Dehydration (-H₂O) S3->S4 Cyclized Intermediate Product This compound S4->Product

Caption: Figure 1: Catalytic Reaction Mechanism.

Safety and Handling

Trustworthiness in chemical synthesis begins with an unwavering commitment to safety. Both starting materials require careful handling in a controlled laboratory environment.

  • 4-Aminobenzonitrile (CAS 873-74-5):

    • Hazards: Toxic if inhaled or in contact with skin.[11] Suspected of causing genetic defects.[11] Harmful if swallowed and causes skin and eye irritation.[12][13][14] It is a methemoglobin former, which can lead to cyanosis.[13]

    • Handling: Must be handled in a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (check for appropriate breakthrough time), and safety goggles with side shields.[15] Avoid generating dust.[12]

  • 2-Aminoethanol (Monoethanolamine, CAS 141-43-5):

    • Hazards: Corrosive. Causes severe skin burns and eye damage.[16] Harmful if swallowed, in contact with skin, or if inhaled.[17] It is a viscous, hygroscopic liquid.[16][18]

    • Handling: Handle in a chemical fume hood. Wear chemical-resistant gloves, a lab coat, and chemical splash goggles/face shield.[16] An eyewash station and safety shower must be readily accessible.[13]

  • General Precautions: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions and ensure reproducibility.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All glassware should be oven-dried before use to ensure anhydrous conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberAmount (5 mmol scale)Molar Eq.
4-Aminobenzonitrile≥98%, for synthesise.g., Roth, Sigma873-74-50.591 g (5.0 mmol)1.0
2-Aminoethanol (Ethanolamine)≥99%, for synthesise.g., Roth, Sigma141-43-50.916 g (15.0 mmol)3.0
Zinc Chloride (ZnCl₂)Anhydrous, ≥98%e.g., Sigma7646-85-70.068 g (0.5 mmol)0.1
Ethyl Acetate (EtOAc)ACS Grade-141-78-6~150 mL-
Petroleum Ether (Hexanes)ACS Grade-8032-32-4~150 mL-
Silica Gel60 Å, 230-400 mesh-7631-86-9As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-7757-82-6As needed-
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-aminobenzonitrile (0.591 g, 5.0 mmol) and anhydrous zinc chloride (0.068 g, 0.5 mmol).

    • Evacuate and backfill the flask with dry nitrogen gas three times to establish an inert atmosphere.

    • Using a syringe, add 2-aminoethanol (0.916 g, 15.0 mmol) to the flask. Causality Note: The excess 2-aminoethanol acts as both a reactant and a solvent, driving the reaction to completion.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath set to 120 °C.

    • Stir the reaction mixture vigorously for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent. The starting material (4-aminobenzonitrile) should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) to remove excess 2-aminoethanol and the zinc catalyst.

    • Wash the organic layer with brine (30 mL). Causality Note: The brine wash helps to break any emulsions and removes residual water from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by column chromatography on silica gel.

    • Prepare a slurry of silica gel in petroleum ether and pack the column.

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in petroleum ether (starting from 20:80 and gradually increasing to 50:50).

    • Collect the fractions containing the desired product (visualized by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid. An expected yield is typically in the range of 80-90%.[6]

Experimental Workflow Visualization

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow A 1. Setup - Combine 4-aminobenzonitrile and ZnCl₂ - Establish inert N₂ atmosphere - Add 2-aminoethanol B 2. Reaction - Heat to 120 °C - Stir for 6-8 hours - Monitor by TLC A->B C 3. Work-up - Cool to room temperature - Dilute with Ethyl Acetate - Wash with H₂O and Brine B->C D 4. Isolation - Dry organic layer (Na₂SO₄) - Filter - Concentrate via Rotovap C->D E 5. Purification - Silica gel column chromatography - Elute with Pet. Ether/EtOAc - Combine pure fractions D->E F Final Product - this compound - Characterize (NMR, MS, etc.) E->F

Caption: Figure 2: Step-by-Step Experimental Workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst (ZnCl₂ is not anhydrous)- Insufficient temperature- Reaction time too short- Use freshly opened or properly stored anhydrous ZnCl₂.- Ensure the oil bath temperature is accurately maintained at 120 °C.- Extend the reaction time and continue monitoring by TLC.
Low Yield - Incomplete reaction- Product loss during work-up or purification- See "Low or No Reaction".- Ensure complete extraction with ethyl acetate.- Be careful when combining fractions during chromatography.
Formation of Byproducts - Presence of water or oxygen- Overheating leading to decomposition- Ensure all glassware is oven-dried and the reaction is run under a positive pressure of inert gas.- Do not exceed the recommended reaction temperature.

Conclusion

This application note details a reliable and efficient zinc-catalyzed protocol for the synthesis of this compound from readily available starting materials. By explaining the mechanistic rationale and adhering to strict safety standards, this guide provides researchers with a self-validating and trustworthy method to produce this important chemical intermediate. The procedure is robust, high-yielding, and amenable to the standards of both academic and industrial research laboratories.

References

  • Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile ≥98 %, for synthesis. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). ETHANOLAMINE (2-AMINOETHANOL). Retrieved from [Link]

  • NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Trose, M., Lazreg, F., Lesieur, M., & Cazin, C. S. J. (2015). Copper N-Heterocyclic Carbene Complexes As Active Catalysts for the Synthesis of 2-Substituted Oxazolines from Nitriles and Aminoalcohols. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazoline. Retrieved from [Link]

  • Al-Masri, O. A., et al. (2017). One-step multicomponent synthesis of chiral oxazolinyl-zinc complexes. Chemistry Central Journal, 11(1), 74.
  • Chen, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8984.
  • Grokipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Kempe, K., et al. (2009). Screening the Synthesis of 2-Substituted-2-oxazolines. Australian Journal of Chemistry, 62(8), 926-932.
  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction PDF. Retrieved from [Link]

  • Google Patents. (2010). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Patsnap. (n.d.). CN102875510A - Preparation method of aminobenzonitrile. Retrieved from [Link]

  • El-Shaieb, K. M. (2009). A General Synthesis of 4-Arylaminoquinazoline-2-carbonitriles.
  • Google Patents. (n.d.). US4377688A - Preparation of 2-substituted-2-oxazolines with organic zinc salt catalysts.
  • ResearchGate. (2006). Synthesis of Some Derivatives of 4,5-Dihydrooxazoles. Retrieved from [Link]

  • Abbas, A. F., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 717-724.
  • Cardillo, G., et al. (1993). New synthesis of 4,5-dihydro-1,3-oxazoles and 4,5-dihydro-1,3-oxazines, useful intermediates to enantiomerically pure amino diols. Tetrahedron, 49(8), 1609-1618.
  • Google Patents. (2001). DE10010984A1 - Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, used as intermediates, by catalytic cyclization of N-benzoyl-aminoalkene compound.
  • ResearchGate. (2009). Zinc Chloride–Catalyzed Expeditious Route to Nitriles. Retrieved from [Link]

  • Phillips, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168.
  • Liang, S., et al. (2021). Chloride-mediated electrochemical synthesis of oxazolines.
  • Google Patents. (n.d.). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.

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Application Notes and Protocols: Palladium Cross-Coupling Reactions Using 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Catalysis

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The utility of these reactions in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is well-documented.[1] A key determinant of the success and selectivity of these transformations lies in the rational design of ligands that coordinate to the palladium center, modulating its reactivity and stability.[2]

This application note explores the utility of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline as a versatile building block and ligand component in palladium-catalyzed cross-coupling reactions. This molecule uniquely combines a nucleophilic aniline moiety with a coordinating oxazoline ring, opening avenues for its participation in a variety of catalytic cycles. The oxazoline group is a well-established "privileged" ligand scaffold, prized for its ability to enforce specific stereochemical and electronic environments at a metal center.[3][4] The aniline functionality, on the other hand, can serve as a coupling partner in reactions like the Buchwald-Hartwig amination or as a directing group.

This document provides detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals aiming to leverage the unique properties of this compound in their synthetic endeavors.

Synthesis of this compound

The starting material, this compound, can be synthesized from commercially available precursors. A common route involves the condensation of 4-aminobenzonitrile with ethanolamine, often catalyzed by a ruthenium(II) complex.[5]

Application in Palladium-Catalyzed Cross-Coupling: The Heck-Mizoroki Reaction

The Heck-Mizoroki reaction, a powerful tool for C-C bond formation between an unsaturated halide and an alkene, serves as an excellent example to illustrate the application of this compound.[6] In this context, the aniline derivative can be halogenated to serve as a substrate, with the oxazoline moiety potentially influencing the reaction's efficiency and regioselectivity.

Experimental Protocol: Heck Coupling of 4-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline with Styrene

This protocol details a representative Heck coupling reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 4-bromo-2-(oxazolinyl)aniline r2 Styrene p1 4-(E)-styryl-2-(oxazolinyl)aniline r1->p1 + r2->p1 re1 Pd(OAc)2 (catalyst) re2 P(o-tolyl)3 (ligand) re3 Na2CO3 (base) re4 DMF (solvent)

Caption: General scheme for the Heck coupling reaction.

Materials:

ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)anilineN/A241.091.0241 mg
Styrene100-42-5104.151.2125 mg (137 µL)
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.024.5 mg
Tri(o-tolyl)phosphine (P(o-tolyl)₃)6163-58-2304.370.0412.2 mg
Sodium Carbonate (Na₂CO₃)497-19-8105.992.0212 mg
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-5 mL

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 4-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline (241 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous N,N-dimethylformamide (5 mL) via syringe.

  • Add styrene (137 µL, 1.2 mmol) and sodium carbonate (212 mg, 2.0 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Mechanistic Considerations: The Role of the Oxazoline Moiety

The Heck reaction proceeds through a well-established catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination.[6]

Heck_Mechanism A Pd(0)Ln B Oxidative Addition Ar-Pd(II)-X A->B Ar-X C Alkene Coordination B->C Alkene D Migratory Insertion C->D E β-Hydride Elimination D->E F Reductive Elimination of H-X E->F Base F->A Product G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 4-(oxazolinyl)aniline r2 1-bromo-4-tert-butylbenzene p1 N-(4-tert-butylphenyl)-4-(oxazolinyl)aniline r1->p1 + r2->p1 re1 Pd2(dba)3 (catalyst) re2 XPhos (ligand) re3 NaOtBu (base) re4 Toluene (solvent)

Caption: General scheme for the Buchwald-Hartwig amination.

Materials:

ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound54472-46-7162.191.0162 mg
1-Bromo-4-tert-butylbenzene3972-65-4213.121.1234 mg
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.019.2 mg
XPhos564483-18-7476.660.029.5 mg
Sodium tert-butoxide (NaOtBu)865-48-596.101.4135 mg
Toluene, anhydrous108-88-392.14-5 mL

Procedure:

  • In a glovebox, add this compound (162 mg, 1.0 mmol), 1-bromo-4-tert-butylbenzene (234 mg, 1.1 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube with a stir bar.

  • Add anhydrous toluene (5 mL).

  • Seal the tube, remove it from the glovebox, and heat the mixture to 110 °C in an oil bath.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 8-16 hours), cool to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to yield the product.

Mechanistic Insights: Leveraging the Oxazoline as a Ligand

The Buchwald-Hartwig amination follows a catalytic cycle similar to other palladium-catalyzed cross-couplings. [7]

Buchwald_Hartwig_Mechanism A Pd(0)Ln B Oxidative Addition Ar-Pd(II)-X A->B Ar-X C Amine Coordination and Deprotonation B->C R2NH, Base D Reductive Elimination C->D D->A Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

In this reaction, the primary aniline group of this compound acts as the nucleophile. The oxazoline moiety can be envisioned to play a role in pre-coordination to the palladium center, potentially facilitating the C-N bond-forming reductive elimination step. This can be particularly advantageous in the synthesis of complex molecules where steric hindrance might otherwise impede the reaction.

Conclusion

This compound is a valuable and versatile building block for palladium-catalyzed cross-coupling reactions. Its unique combination of a reactive aniline functionality and a coordinating oxazoline ring allows for its application in a range of transformations, including the Heck and Buchwald-Hartwig reactions. The protocols and mechanistic discussions provided herein serve as a guide for researchers to explore the full potential of this compound in the synthesis of novel chemical entities for pharmaceutical and materials science applications.

References

  • De Vreese, R., et al. (2008). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 12(4), 675-681. Available from: [Link]

  • AMiner. Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Produ. Available from: [Link]

  • Gair, S., et al. (2007). Modular Synthesis of a New Class of Bis(amino-oxazoline) Using Palladium-Catalyzed Buchwald−Hartwig Amination Methodology. Organometallics, 26(18), 4444-4453. Available from: [Link]

  • ACS Publications. Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Available from: [Link]

  • ResearchGate. Modular Synthesis of a New Class of Bis(amino-oxazoline) Using Palladium-Catalyzed Buchwald−Hartwig Amination Methodology | Request PDF. Available from: [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1090-1101. Available from: [Link]

  • ACS Omega. Palladium-Catalyzed Ortho Alkoxylation of Oxazoline Derivatives: An Avenue to Reach Meta-Substituted Electron-Rich Arenes Exploiting Oxazoline as a Removeable Directing Group. Available from: [Link]

  • Organometallics. Palladium Complexes with Chiral Oxazoline Ligands. Effect of Chelate Size on Catalytic Allylic Substitutions. Available from: [Link]

  • ResearchGate. Heck coupling reaction. Available from: [Link]

  • Organic Letters. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • National Institutes of Health. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Available from: [Link]

  • Oakwood Chemical. This compound. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Oxadiazoline and Ketoimine Palladium(II) Complexes as Highly Efficient Catalyst for Suzuki-Miyaura Cross-Coupling Reactions in Supercritical Carbon Dioxide. | Request PDF. Available from: [Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

  • Research Results in Pharmacology. View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • National Institutes of Health. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d]o[5][8]xazines by intramolecular Hiyama coupling. Available from: [Link]

  • Molecules. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Available from: [Link]

  • OUCI. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Available from: [Link]

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Application Note: 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline, a Versatile Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Linker Technologies

Bioconjugation, the covalent attachment of molecules to biomacromolecules like proteins, peptides, or nucleic acids, is a cornerstone of modern biotechnology and drug development. Its applications range from creating antibody-drug conjugates (ADCs) for targeted cancer therapy to immobilizing enzymes for biosensors.[1] The success of these technologies hinges on the linker molecule, the chemical bridge connecting the components. An ideal linker must offer a specific and efficient coupling reaction under biocompatible conditions while ensuring the final conjugate is stable in its physiological environment.[]

This guide introduces 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline (CAS 54472-46-7), a heterobifunctional linker poised to address many of the challenges in the field.[3][4] This molecule uniquely combines the robust, chemoselective reactivity of an aniline moiety with the exceptional chemical stability of a 2-oxazoline ring. We will explore the fundamental chemistry of this linker, provide detailed protocols for its application, and present a vision for its use in next-generation bioconjugates.

Rationale and Chemical Properties

The utility of this compound stems from its distinct chemical functionalities, which can be addressed orthogonally.

cluster_0 This compound cluster_1 Reactive Moiety cluster_2 Stabilizing Moiety linker Aniline Aniline Group (for Oxidative Coupling) linker->Aniline Chemoselective Reactivity Oxazoline Oxazoline Ring (High Stability & Modularity) linker->Oxazoline Structural Integrity G A 1. Target Protein (with surface tyrosine) B 2. Tyrosine Modification (Mushroom Tyrosinase) A->B Enzymatic Oxidation C 3. Protein with o-Aminophenol Handle B->C F 6. Conjugation Reaction (pH 6.5, 5-15 min, RT) C->F Reactants D 4. Linker Addition [4-(...)-aniline] D->F E 5. Oxidant Addition (NaIO₄) E->F G 7. Quenching & Purification (Desalting Column) F->G Purify H 8. Characterized Bioconjugate G->H Validate

Caption: General workflow for oxidative coupling.

Protocol 1: Site-Specific Protein Conjugation

Objective: To covalently attach the aniline-oxazoline linker to a protein via an accessible, tyrosinase-modified tyrosine residue.

Materials:

  • Target Protein (e.g., Antibody, Enzyme) with ≥1 surface-exposed tyrosine, dissolved in PBS.

  • Mushroom Tyrosinase (Sigma-Aldrich, T3824 or equivalent).

  • This compound (CAS 54472-46-7). [5]* Sodium Periodate (NaIO₄).

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 6.5.

  • Quenching Solution: 1 M glycerol or ethylene glycol.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

Procedure:

Part A: Generation of the o-Aminophenol Reactive Handle

  • Rationale: Mushroom tyrosinase selectively oxidizes the phenol side chain of tyrosine to a reactive o-quinone. This is then converted to the desired o-aminophenol handle in situ or can be reduced if necessary, though the oxidative coupling often proceeds directly.

  • Dissolve the target protein in Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Add mushroom tyrosinase to a final concentration of 10-50 µg/mL.

  • Incubate at room temperature (20-25°C) for 30-60 minutes with gentle agitation.

  • Optional: Purify the modified protein using a desalting column to remove the tyrosinase, exchanging it back into the Reaction Buffer. For many proteins, this step can be skipped, and the reaction can proceed directly.

Part B: Conjugation Reaction

  • Rationale: The aniline linker is added in excess to drive the reaction to completion. The subsequent addition of NaIO₄ initiates the rapid oxidative coupling between the aniline and the enzymatically generated handle on the protein.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add the aniline linker stock solution to the modified protein solution from Part A to achieve a final concentration of 1-2 mM (representing a significant molar excess). Mix gently.

  • Prepare a fresh 50 mM stock solution of NaIO₄ in Reaction Buffer.

  • Add the NaIO₄ stock solution to the protein-linker mixture to a final concentration of 2-4 mM.

  • Incubate at room temperature for 5-15 minutes. The reaction is typically very fast.

Part C: Quenching, Purification, and Characterization

  • Rationale: The reaction is quenched by adding a diol (like glycerol), which consumes any excess periodate. The final conjugate is then purified from unreacted linker and byproducts.

  • Add Quenching Solution to a final concentration of 20 mM. Let it stand for 5 minutes.

  • Purify the resulting bioconjugate using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

  • Validation: Analyze the conjugate by SDS-PAGE and Mass Spectrometry (ESI-MS or MALDI-TOF).

    • Expected SDS-PAGE Result: A slight increase in the molecular weight band of the protein may be visible, but the primary confirmation is the absence of protein fragmentation or aggregation.

    • Expected MS Result: A mass shift corresponding to the addition of the linker (C₉H₈N₂O, Δmass ≈ 160.18 Da) per conjugation site.

Troubleshooting:

  • Low Conjugation Efficiency: Confirm tyrosinase activity. Ensure NaIO₄ solution is freshly prepared. Verify the pH of the reaction buffer is ~6.5.

  • Protein Precipitation: Reduce the final concentration of the aniline linker or the oxidant. Ensure the protein is stable under the reaction conditions.

Advanced Concepts and Future Directions

The true versatility of the aniline-oxazoline linker is realized when it is used as a scaffold for more complex molecular architectures.

Creating Multi-Functional Linkers for Sequential Conjugation

The synthesis of the linker itself, typically from 4-aminobenzonitrile and an amino alcohol, allows for modification. [6]By starting with a functionalized amino alcohol (e.g., one bearing an azide, alkyne, or other bioorthogonal handle), one can create a tri-functional linker.

G cluster_0 Linker Synthesis cluster_1 Sequential Conjugation A Functionalized Amino Alcohol (e.g., with Azide) C Azide-Functionalized Aniline-Oxazoline Linker A->C B 4-Aminobenzonitrile B->C F Dual-Labeled Conjugate (Protein A - Linker - Molecule B) C->F Step 1: Oxidative Coupling D Protein A D->F E Molecule B (with Alkyne) E->F Step 2: Click Chemistry

Caption: A dual-labeling strategy using a pre-functionalized linker.

This approach enables a powerful, two-step, orthogonal conjugation strategy:

  • Step 1 (Oxidative Coupling): The aniline end of the functionalized linker is attached to the first biomolecule (Protein A).

  • Step 2 (Bioorthogonal Reaction): The handle introduced via the oxazoline ring (e.g., an azide) is then used to attach a second molecule of interest (Molecule B) via a highly specific reaction like copper-free click chemistry. [7] This strategy is ideal for constructing complex systems like targeted imaging agents, where one biomolecule provides targeting and the other is a payload or reporter.

Comparative Data and Conclusion

To contextualize its advantages, the aniline-oxazoline linker's properties are compared with other common heterobifunctional linkers.

FeatureAniline-Oxazoline LinkerSMCC (Succinimidyl/Maleimide)Hydrazone Linker
Reactive Group 1 Aniline (for Oxidative Coupling)NHS-ester (Amine-reactive)Hydrazide
Reactive Group 2 Stable Oxazoline (or pre-functionalized)Maleimide (Thiol-reactive)Aldehyde/Ketone
Reaction 1 pH 6.5 - 7.57.2 - 8.54.5 - 5.5
Reaction 2 N/A (Stable) or Bioorthogonal6.5 - 7.5N/A
Linkage Stability Very High (C-C bond)High (Thioether)Moderate (pH-labile)
Byproducts WaterNHS, Maleimide hydrolysis productsWater
Key Advantage High stability, fast/specific couplingWidely used, reliable chemistryCleavable under acidic conditions
Key Limitation Requires specific handle generation (e.g., tyrosinase)Maleimide can react with waterUnstable at neutral/basic pH

References

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Protocol and Application Notes for the N-Acylation of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

N-acylation is a cornerstone of organic synthesis, pivotal for installing amide functionalities that are prevalent in a vast array of pharmaceuticals and functional materials. The acylation of amines, such as anilines, not only serves as a method for synthesizing complex molecules but also as a strategy to protect amino groups during multi-step syntheses.[1] This document provides a comprehensive, field-tested protocol for the N-acylation of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline, a substrate of interest due to the presence of the bio-isosteric oxazoline ring. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide the scientific rationale behind key experimental choices to ensure reproducibility and high yield.

Introduction and Scientific Context

The amide bond is one of the most fundamental and stable functional groups in organic chemistry and biochemistry. The N-acylation of anilines is a classic and highly efficient method for its formation. The resulting N-aryl amides, or anilides, are key structural motifs in numerous biologically active compounds, including analgesics like acetanilide and blockbuster drugs. The substrate, this compound, incorporates an oxazoline moiety, a heterocyclic system known for its utility as a chiral auxiliary, a coordinating ligand in catalysis, and a key component in various pharmaceutical candidates.

This application note presents a robust and scalable protocol for the N-acetylation of this substrate using acetic anhydride. The procedure is designed to be straightforward, high-yielding, and utilize common laboratory reagents, making it accessible for a wide range of applications from discovery chemistry to process development.

Reaction Principle and Mechanism

The N-acylation of an aniline derivative proceeds via a nucleophilic acyl substitution mechanism. The core of this transformation involves the attack of the nucleophilic nitrogen atom of the aniline's amino group on the electrophilic carbonyl carbon of the acylating agent, in this case, acetic anhydride.

The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.

  • Deprotonation: The resulting positively charged nitrogen is deprotonated, typically by the acetate ion generated in the previous step or another base present in the mixture, to yield the final, neutral N-acylated product and acetic acid as a byproduct.[2][3]

This mechanism is visually detailed in the diagram below.

Caption: General mechanism of N-acylation of aniline with acetic anhydride.

Detailed Experimental Protocol

This protocol is optimized for a ~1 g scale synthesis of N-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]acetamide.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightNotes
This compound54472-46-7162.19 g/mol Starting material.
Acetic Anhydride108-24-7102.09 g/mol Acylating agent. Use fresh.
Hydrochloric Acid (conc., ~37%)7647-01-036.46 g/mol For dissolving the aniline.
Sodium Acetate (anhydrous)127-09-382.03 g/mol Acts as a buffer.
Deionized Water7732-18-518.02 g/mol Solvent.
Ethanol (95%)64-17-546.07 g/mol For recrystallization.
Equipment
100 mL Erlenmeyer Flask or BeakerReaction vessel.
Magnetic Stirrer and Stir BarFor efficient mixing.
Graduated Cylinders & PipettesFor accurate measurements.
Ice-Water BathFor cooling.
Büchner Funnel and Filter FlaskFor vacuum filtration.
pH paper or meterTo check acidity.
Melting Point ApparatusFor characterization.
TLC plates (Silica gel 60 F254)For reaction monitoring.
Step-by-Step Procedure
  • Dissolution of Aniline:

    • To a 100 mL Erlenmeyer flask, add 1.0 g (6.16 mmol) of this compound.

    • Add 30 mL of deionized water. The aniline will likely not dissolve completely.

    • While stirring, slowly add 0.9 mL of concentrated hydrochloric acid. Stir until all the solid dissolves to form a clear solution of the aniline hydrochloride salt.[4][5]

  • Preparation of Reagents:

    • In a separate small beaker, prepare a solution of 1.1 g (13.4 mmol) of sodium acetate in 7 mL of deionized water.

    • Measure out 0.7 mL (7.4 mmol) of acetic anhydride using a pipette.

  • Acylation Reaction:

    • To the stirred solution of the aniline hydrochloride, add the 0.7 mL of acetic anhydride in one portion.

    • Immediately follow with the addition of the sodium acetate solution.[5]

    • A voluminous white precipitate of the N-acetylated product should form almost instantly.

  • Work-up and Isolation:

    • Continue stirring the mixture for 15-20 minutes to ensure the reaction goes to completion.

    • Cool the flask in an ice-water bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove any salts and acetic acid.

    • Press the solid dry on the filter paper and then leave it to air-dry or dry in a desiccator.

Purification
  • The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.

  • Transfer the crude solid to a 100 mL Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Slowly add hot water until the solution becomes faintly cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry thoroughly.

Characterization
  • TLC: Monitor the reaction using a 1:1 mixture of ethyl acetate and hexane as the eluent. The product should have a higher Rf value than the starting aniline.

  • Melting Point: Determine the melting point of the dried, purified product. A sharp melting point is indicative of high purity.

  • Spectroscopy: Confirm the structure using IR (disappearance of N-H stretch of primary amine, appearance of amide C=O and N-H stretches) and ¹H NMR spectroscopy.

Workflow and Data Summary

The entire experimental process, from setup to final characterization, is outlined below.

Caption: Step-by-step experimental workflow for N-acylation.

Quantitative Data Summary

ParameterValueMoles (mmol)
Starting Aniline1.0 g6.16
Acetic Anhydride0.7 mL (0.75 g)7.40 (1.2 eq)
Sodium Acetate1.1 g13.4 (2.2 eq)
Reaction Time20 minutesN/A
Reaction TemperatureRoom TemperatureN/A
Expected Yield >85%>5.24
Product Appearance White crystalline solidN/A

Scientific Rationale and Expert Insights

  • Why Acetic Anhydride? Acetic anhydride is an excellent acylating agent for this transformation. It is highly reactive, yet more manageable than acetyl chloride. The byproduct, acetic acid, is less corrosive than the HCl generated from acetyl chloride, simplifying the work-up.[1] Many modern methods even employ catalyst-free conditions with acetic anhydride, highlighting its efficiency.[1]

  • The Role of HCl and Sodium Acetate: The starting aniline has low solubility in water. By adding hydrochloric acid, we form the water-soluble aniline hydrochloride salt, creating a homogeneous reaction medium.[5] The subsequent addition of sodium acetate, a salt of a weak acid, serves two critical purposes: it acts as a buffer to neutralize the strong acid (HCl) and the acetic acid byproduct formed during the reaction. This deprotonates the anilinium ion, regenerating the free amine in situ, which is the active nucleophile needed for the reaction to proceed.

  • Controlling the Reaction: This reaction is typically very fast and exothermic. For larger-scale syntheses, controlling the rate of addition of the acylating agent and providing external cooling may be necessary to prevent side reactions. However, on this scale, the rapid precipitation of the product effectively drives the reaction to completion and minimizes the formation of impurities like di-acylated products.

  • Purification Strategy: Recrystallization is a powerful technique for purifying solid organic compounds.[4] The choice of a mixed solvent system (ethanol/water) allows for fine-tuning of the solubility. The product is soluble in hot ethanol but much less soluble in cold water. By creating a saturated solution in the hot mixed solvent and allowing it to cool, the product crystallizes out, leaving more soluble impurities behind in the mother liquor.

Safety Precautions

  • Aniline Derivatives: Anilines are toxic and can be absorbed through the skin.[6] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Acetic Anhydride: This reagent is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and releases toxic fumes. All handling should be performed in a fume hood.

References

  • N-Acetylation of Aniline: Lab Procedure & Mechanism. (n.d.). Studylib. Retrieved January 16, 2026, from [Link]

  • Acylation of Aniline Explained. (n.d.). Pearson+. Retrieved January 16, 2026, from [Link]

  • Mechanism of acylation of aniline with acetic anhydride? (2016, February 17). Reddit. Retrieved January 16, 2026, from [Link]

  • Azizian, J., et al. (2011). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Chemistry: An Indian Journal. Retrieved January 16, 2026, from [Link]

  • N-acylation of anilines, primary and secondary amines, and sulfonamides. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved January 16, 2026, from [Link]

  • Purification of Aniline. (n.d.). LookChem. Retrieved January 16, 2026, from [Link]

  • Purify and dry aniline? (2014, May 26). Reddit. Retrieved January 16, 2026, from [Link]

  • Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Shaikh, I., et al. (2016). A Novel Clay catalyst: N-Acetylation of Aniline. Journal of Chemical and Pharmaceutical Research, 8(5), 725-729. Retrieved January 16, 2026, from [Link]

  • Theodorou, V., et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC, 2014(iv), 11-23. Retrieved January 16, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline as a pivotal building block in the synthesis of kinase inhibitors. We delve into the scientific rationale for its use, highlighting the strategic importance of the oxazoline moiety in modulating physicochemical properties and its role as a pharmacophore. This guide furnishes detailed, field-proven protocols for both the synthesis of the title compound and its subsequent application in constructing a representative 4-anilinoquinazoline-based kinase inhibitor scaffold, a privileged structure in modern oncology.

Introduction: The Strategic Value of Functionalized Anilines in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensely pursued target families in drug discovery.[1] A significant portion of clinically successful kinase inhibitors, such as Gefitinib and Erlotinib, are ATP-competitive and often feature a core heterocyclic scaffold that anchors the molecule in the adenine-binding region of the kinase ATP pocket.[2][3]

The 4-anilinoquinazoline scaffold has emerged as a particularly fruitful pharmacophore for targeting tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6] In this context, the aniline moiety serves as a crucial synthetic handle and a key structural element that projects into a hydrophobic pocket of the kinase, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[2][5]

This compound (also known as 2-(4-aminophenyl)-4,5-dihydrooxazole) is a bifunctional building block of increasing interest. It provides the essential primary aromatic amine for scaffold construction while introducing a 2-oxazoline ring. The oxazoline moiety is a stable, polar, and metabolically robust heterocycle that can serve as a bioisosteric replacement for less favorable groups like esters or amides. Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, potentially forming key interactions with amino acid residues in the kinase active site, thereby enhancing binding affinity and modulating the compound's overall physicochemical profile, including solubility and cell permeability.[7]

Target Kinases and Signaling Pathways

Inhibitors derived from 4-anilinoquinazoline scaffolds primarily target receptor tyrosine kinases (RTKs) that drive oncogenic signaling. The strategic introduction of the oxazoline moiety via our title compound can be applied to the synthesis of inhibitors targeting several key pathways.

  • EGFR Signaling: The EGFR pathway is a central regulator of cell proliferation, survival, and differentiation. Its aberrant activation through mutation or overexpression is a key driver in non-small cell lung cancer (NSCLC), colorectal cancer, and other epithelial tumors. Inhibitors block the ATP-binding site, preventing autophosphorylation and downstream signaling through pathways like RAS/MAPK and PI3K/AKT.[2][4]

  • VEGFR Signaling: VEGFR-2 is the main mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can starve tumors of their blood supply, a clinically validated anti-cancer strategy.[4][6]

Dual inhibition of both EGFR and VEGFR pathways is an attractive therapeutic approach to simultaneously control tumor cell proliferation and angiogenesis.[2][6] The versatility of the 4-anilinoquinazoline scaffold allows for the development of such multi-targeted agents.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR-2 VEGFR->PI3K Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site Inhibitor->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified EGFR/VEGFR signaling pathways targeted by 4-anilinoquinazoline inhibitors.

Synthesis and Application Protocols

This section is divided into two core protocols: the synthesis of the key building block, this compound, and its subsequent application in the construction of a model kinase inhibitor scaffold.

Part A: Synthesis of Building Block this compound

This protocol describes the synthesis of the title compound from commercially available 4-aminobenzonitrile via a catalyst-mediated condensation with ethanolamine. This method is efficient and avoids harsh reaction conditions.[8]

Rationale: The reaction proceeds via the cyclization of a nitrile with an amino alcohol. While various catalysts can be employed, ruthenium(II) complexes have been shown to be effective.[8] The reaction is typically run neat or with minimal solvent at elevated temperatures to drive the condensation.

Figure 2: Synthesis of this compound.

Protocol 3.A: Ruthenium-Catalyzed Cyclization

Materials:

  • 4-Aminobenzonitrile (1.0 eq)

  • Ethanolamine (3.0 eq)

  • Ruthenium(II) catalyst (e.g., [RuCl₂(PPh₃)₃], ~2-4 mol%)

  • Ethyl acetate (for workup)

  • Silica gel for column chromatography

  • Petroleum ether / Ethyl acetate solvent system

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-aminobenzonitrile (1.0 eq), ethanolamine (3.0 eq), and the Ruthenium(II) catalyst (e.g., 4 mol%).

  • Causality Note: Using an excess of ethanolamine serves as both a reactant and a solvent, driving the reaction equilibrium towards the product.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute the dark, viscous mixture with ethyl acetate (~10 mL per mmol of nitrile).

  • Catalyst Removal: The catalyst may precipitate. If so, filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel. A gradient of petroleum ether and ethyl acetate (e.g., starting from 70:30) is typically effective for eluting the desired product.[8]

  • Characterization: Combine the pure fractions, concentrate under vacuum, and dry to afford this compound as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: Application in Kinase Inhibitor Synthesis - A Representative Protocol

This protocol details the synthesis of a model 4-anilinoquinazoline inhibitor via nucleophilic aromatic substitution (SₙAr), a robust and widely used method for coupling anilines to 4-chloroquinazoline intermediates.[3][9]

Rationale: The C4 position of the quinazoline ring is highly electron-deficient, making it susceptible to nucleophilic attack by the aniline nitrogen. The reaction is typically performed in a polar aprotic solvent like isopropanol or N,N-Dimethylformamide (DMF) at elevated temperatures. An acid catalyst (e.g., HCl) can be used to protonate the quinazoline nitrogen, further activating the C4 position towards substitution.

Figure 3: Representative synthesis of a 4-anilinoquinazoline scaffold.

Protocol 3.B: SₙAr Coupling to a Quinazoline Core

Materials:

  • This compound (1.0 eq)

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) (A common intermediate for EGFR inhibitors)

  • Isopropanol (IPA) or n-Butanol

  • Diethyl ether (for washing)

Procedure:

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and this compound (1.0-1.1 eq).

  • Solvent Addition: Add isopropanol (or n-butanol for higher temperatures if needed) to the flask to create a slurry (typically 0.1-0.2 M concentration).

  • Causality Note: The choice of alcohol solvent is critical. Isopropanol is often sufficient, but less reactive anilines may require the higher boiling point of n-butanol to achieve a reasonable reaction rate. The reaction often produces the hydrochloride salt of the product, which conveniently precipitates from the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 82 °C for IPA) with stirring. A precipitate (the product HCl salt) should begin to form. Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Product Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold isopropanol and then with diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting solid under vacuum to yield the desired 4-anilinoquinazoline product as its hydrochloride salt.

  • Free-Basing (Optional): If the free base is required, the HCl salt can be suspended in a mixture of dichloromethane and saturated aqueous sodium bicarbonate solution. The layers are separated, and the organic layer is dried over sodium sulfate, filtered, and concentrated to yield the free base. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize key information for the starting material and representative inhibitory activities for this class of compounds.

Table 1: Properties of Key Building Block

Property Value Source
Compound Name This compound [8]
CAS Number 54472-46-7 [8]
Molecular Formula C₉H₁₀N₂O [8]

| Molecular Weight | 162.19 g/mol |[8] |

Table 2: Representative Kinase Inhibitory Activity of 4-Anilinoquinazoline Derivatives Note: These data are for representative compounds of the 4-anilinoquinazoline class and illustrate the potency achievable with this scaffold. The specific activity of a compound synthesized with the oxazoline moiety would require experimental determination.

Compound TypeTarget KinaseIC₅₀ (nM)Reference
4-(3-bromoanilino)-6,7-diethoxyquinazolineEGFR0.006[6]
Erlotinib Derivative (19)EGFR12.1[5]
VandetanibVEGFR-2~5[2]
Hypoxia-selective derivative (10a)EGFR2.1[4]
Hypoxia-selective derivative (10a)VEGFR-214.2[4]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its primary amine provides a reliable anchor point for constructing proven scaffolds, such as the 4-anilinoquinazolines, while the integrated oxazoline ring offers a strategic tool for fine-tuning the pharmacological and pharmacokinetic properties of the final molecule. The protocols detailed herein provide a robust and reproducible foundation for medicinal chemists to explore the synthesis of novel inhibitors targeting EGFR, VEGFR, and other clinically relevant kinases. Future work should focus on exploring the SAR of the oxazoline-containing aniline in a variety of kinase inhibitor scaffolds and evaluating its impact on ADME (absorption, distribution, metabolism, and excretion) properties.

References

  • Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of “clickable” 4-anilinoquinazoline kinase inhibitors. Organic & Biomolecular Chemistry, 6(10), 1850-1858. [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111571. [Link]

  • Zhang, H., et al. (2013). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 61, 84-94. [Link]

  • Ghorbani, M., et al. (2020). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. ProQuest. [Link]

  • Bhusare, N., et al. (2022). A REVIEW ON NOVEL 4-ANILINOQUINAZOLINE DERIVATIVES AS EGFR AND VEGFR-2 INHIBITORS. World Journal of Pharmaceutical Research, 11(4), 921-935. [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2419-2428. [Link]

  • Blumenkopf, T. A., et al. (2003). Tyrosine kinase inhibitors.
  • Mainolfi, N., et al. (2022). IRAK4 inhibitors. Google Patents, US 11358948 B2. [Link]

  • Blumenkopf, T. A., et al. (2008). Imidazopyrazine tyrosine kinase inhibitors.
  • Zhuo, J., et al. (2010). Imidazotriazines and imidazopyrimidines as kinase inhibitors. PubChem, Patent US-7767675-B2. [Link]

  • Tang, P. C., et al. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
  • Singh, P., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-28. [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

Application Note & Protocols: 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline as a Versatile Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline Scaffold

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a critical decision that dictates the scope and potential of a chemical library. The this compound moiety (CAS: 54472-46-7) has emerged as a scaffold of significant interest.[1][2][3][4] Its structure presents a unique combination of features: a reactive primary aromatic amine poised for a multitude of derivatization reactions and a stable oxazoline ring, which acts as a bioisosteric replacement for other functional groups and imparts favorable physicochemical properties.

The primary amine on the aniline ring is a versatile chemical handle. It is a potent nucleophile and serves as a gateway to an extensive array of chemical transformations, including acylation, sulfonylation, urea formation, and diazotization coupling reactions.[5][6][7] This reactivity is the cornerstone of its utility in combinatorial chemistry, allowing for the rapid generation of large, diverse libraries of compounds from a common core. The oxazoline ring, while generally stable, can be viewed as a masked aminoester, offering potential for later-stage modifications under specific hydrolytic conditions.[8][9] This dual-functionality provides both a stable structural element and a latent reactive site, enhancing its strategic value.

This document serves as a comprehensive guide to leveraging the this compound scaffold. We will provide a validated synthesis protocol for the core structure, detail strategies for combinatorial library design, and present step-by-step protocols for key derivatization reactions.

Physicochemical Properties of the Core Scaffold
PropertyValue
CAS Number 54472-46-7
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol

Synthesis of the Core Scaffold

The most direct and efficient synthesis of this compound involves the metal-catalyzed condensation of 4-aminobenzonitrile with ethanolamine. Ruthenium(II) complexes have been shown to be particularly effective for this transformation.[1]

Protocol 1: Ruthenium-Catalyzed Synthesis of this compound

This protocol describes the synthesis from commercially available starting materials.

Materials:

  • 4-Aminobenzonitrile

  • Ethanolamine

  • Ruthenium(II) catalyst (e.g., [RuCl(CO)(PPh₃)₂(2-((2,6-dimethylphenylimino)methyl)quinolin-8-ol)])

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 4-aminobenzonitrile (1.0 mmol), ethanolamine (3.0 mmol), and the Ruthenium(II) catalyst (4 mol%).

  • Stir the mixture at 90°C for 5 hours in the absence of a solvent. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter to recover the solid catalyst. The catalyst can be washed with additional ethyl acetate, dried, and reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the resulting residue by column chromatography on silica gel, using a petroleum ether/ethyl acetate (e.g., 50:50) mixture as the eluent to afford the pure this compound.[1]

Combinatorial Library Design and Strategy

The power of this scaffold lies in the strategic diversification of the aniline amine group. A parallel synthesis approach can be employed to rapidly generate a library of analogues with diverse functionalities, exploring a wide chemical space for structure-activity relationship (SAR) studies.

Workflow for Combinatorial Library Generation

The general workflow involves reacting the core scaffold with a variety of building blocks in a parallel format. This can be performed using either solution-phase or solid-phase synthesis techniques.

G cluster_0 Preparation cluster_1 Parallel Diversification cluster_2 Reaction & Workup cluster_3 Library & Analysis Scaffold This compound (Core Scaffold) Reaction Parallel Synthesis (e.g., 96-well plate) Scaffold->Reaction R1_COOH R1-COOH (Carboxylic Acids) R1_COOH->Reaction R2_SO2Cl R2-SO2Cl (Sulfonyl Chlorides) R2_SO2Cl->Reaction R3_NCO R3-NCO (Isocyanates) R3_NCO->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Library Compound Library Purification->Library Analysis Characterization (LC-MS, NMR) Library->Analysis G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack R-COOH R-COOH ActivatedEster Activated O-Acyl-isourea Ester R-COOH->ActivatedEster + HATU, DIPEA HATU HATU DIPEA DIPEA Product Scaffold-NH-CO-R (Amide Product) ActivatedEster->Product Scaffold Scaffold-NH2 (Aniline) Scaffold->Product Nucleophilic Attack

Sources

Topic: A Step-by-Step Protocol for the Purification of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline using normal-phase silica gel column chromatography. The methodology is designed for researchers, chemists, and drug development professionals who require a high-purity sample of this valuable intermediate. This guide moves beyond a simple list of steps, delving into the rationale behind key decisions, from mobile phase selection based on Thin-Layer Chromatography (TLC) to the nuances of column packing and sample loading. By grounding the protocol in fundamental chromatographic principles and addressing potential challenges through a detailed troubleshooting guide, this document serves as a self-validating system for achieving consistent and successful purification.

Foundational Principles and Analyte Characteristics

A successful purification is not accidental; it is the result of a strategy informed by the principles of chromatography and the specific properties of the target molecule.

The Rationale for Normal-Phase Chromatography

Column chromatography operates by partitioning a mixture between a stationary phase and a mobile phase.[1] For the purification of moderately polar to polar organic compounds, normal-phase chromatography is the technique of choice.[2] In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.

The separation mechanism is based on competitive adsorption. Polar molecules in the mixture will adsorb more strongly to the polar silica gel and will therefore elute from the column more slowly. Conversely, non-polar molecules will spend more time in the mobile phase and elute more quickly.[1][3] By carefully selecting the polarity of the mobile phase, we can modulate the speed at which different components travel through the column, thereby achieving separation.

Physicochemical Profile: this compound

Understanding the target molecule is paramount.

  • Structure and Polarity : this compound (MW: 162.19 g/mol ) possesses a distinct chemical architecture that dictates its chromatographic behavior.[4][5] It contains a non-polar phenyl ring, but its overall character is dominated by the polar primary aniline (-NH₂) group and the moderately polar dihydrooxazole ring. This polarity profile makes it an ideal candidate for purification on silica gel.

  • Basicity and Potential for Tailing : The aniline moiety is basic. On a standard silica gel stationary phase, which is inherently acidic due to surface silanol (Si-OH) groups, this basicity can lead to strong, sometimes irreversible, binding.[6] This interaction often manifests as "tailing" or "streaking" of the spot on a TLC plate or a broad, asymmetric peak during column elution, which severely compromises purification efficiency. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is often added to the mobile phase to neutralize the acidic sites on the silica.[7]

  • Stability : Aniline derivatives can be susceptible to oxidation, which may be catalyzed by air or trace metals.[8][9] While generally stable under typical chromatographic conditions, prolonged exposure to the silica surface or harsh solvents should be avoided. The purification should be performed expeditiously after the synthesis.

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly developing and optimizing the separation conditions for column chromatography.[1][3] The goal is to identify a mobile phase composition that provides a retention factor (Rf) of 0.25-0.35 for the target compound.[3] This Rf range ensures the compound elutes from the column in a reasonable volume of solvent without being too close to the solvent front or sticking indefinitely to the stationary phase.

Materials for TLC
  • Silica gel TLC plates (e.g., aluminum-backed, with F₂₅₄ fluorescent indicator)

  • TLC development chamber with a lid

  • Capillary spotters or micropipettes

  • Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Visualization tools: UV lamp (254 nm), and a staining solution (e.g., potassium permanganate) if necessary.

Protocol for TLC Mobile Phase Screening
  • Prepare the Sample : Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc) to a concentration of ~5-10 mg/mL.

  • Spot the Plate : Using a capillary spotter, carefully apply a small spot of the sample solution onto the baseline drawn in pencil ~1 cm from the bottom of the TLC plate. Keep the spot size small (1-2 mm diameter) to maximize resolution.[10]

  • Prepare the Chamber : Pour a candidate mobile phase mixture into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper against the chamber wall to aid in solvent vapor saturation, which ensures a uniform solvent front.[11] Seal the chamber and allow it to equilibrate for 5-10 minutes.

  • Develop the Plate : Place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the baseline.[10] Close the lid and allow the solvent front to ascend the plate until it is ~1 cm from the top.

  • Visualize and Analyze : Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp (the aromatic ring should be UV-active).[11] Calculate the Rf value for the target compound spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[10]

Selecting the Optimal Mobile Phase

Begin with a moderately polar solvent system and adjust as needed. A common starting point for a compound of this nature is 30-50% Ethyl Acetate in Hexane.[7][11]

Observed Rf Interpretation Action Required
< 0.2 Compound is too strongly adsorbed (too polar for the solvent system).Increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate).
0.25 - 0.35 Optimal. The compound will elute effectively from the column.Proceed to column chromatography with this solvent system.
> 0.4 Compound is not well-retained (too non-polar for the solvent system).Decrease the polarity of the mobile phase (e.g., decrease the percentage of Ethyl Acetate).
Streaking/Tailing Strong interaction with acidic silica.Add 0.5-1% triethylamine (TEA) to the optimized solvent system to improve peak shape.

For example, if a 50:50 mixture of Hexane:EtOAc gives an Rf of 0.15, the next attempt should be a more polar mixture, such as 40:60 Hexane:EtOAc.

The Main Protocol: Flash Column Chromatography

Flash chromatography utilizes positive pressure (from air or nitrogen) to accelerate the flow of the mobile phase, significantly reducing purification time compared to traditional gravity chromatography.

Materials and Reagents
  • Stationary Phase : Flash-grade silica gel (e.g., 230-400 mesh).

  • Mobile Phase : The optimized solvent system determined by TLC.

  • Glassware : Chromatography column with a stopcock, dropping funnel, collection tubes/flasks.

  • Equipment : Source of compressed air/nitrogen with a regulator, tubing.

  • Crude Product : The material to be purified.

  • Sand : Washed, fine-grade sand.

  • Cotton or Glass Wool .

Purification Workflow Diagram

G Purification Workflow for this compound cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Slurry Prepare Silica Slurry TLC->Slurry Optimized Solvent Column Pack Column Slurry->Column Load Dry Load Sample Column->Load Elute Elute with Mobile Phase & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Solvent Evaporation Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Step 1: Column Preparation (Wet Slurry Packing)
  • Secure the Column : Clamp the column perfectly vertically to a retort stand.

  • Plug the Bottom : Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Add a thin layer (~0.5 cm) of sand on top.

  • Prepare the Slurry : In a beaker, measure the required amount of silica gel (typically 25-50 g of silica per 1 g of crude mixture). Add the initial, least polar mobile phase solvent and swirl to create a homogenous, pourable slurry.

  • Pack the Column : Pour the slurry into the column in a single, continuous motion. Use a funnel to prevent spillage. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.

  • Equilibrate : Once all the silica has settled, add a protective layer of sand (~1 cm) on top. Continuously pass 2-3 column volumes of the mobile phase through the packed silica to ensure it is fully equilibrated and the packing is stable. Crucially, never let the solvent level drop below the top of the silica bed.

Step 2: Sample Preparation and Loading (Dry Loading)

For polar compounds like our target aniline, dry loading is superior to direct liquid injection as it often results in sharper bands and better separation.

  • Adsorb the Sample : Dissolve the crude product in a minimal amount of a low-boiling point solvent (e.g., DCM or methanol). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

  • Remove Solvent : Thoroughly evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This is your crude product adsorbed onto silica.

  • Load the Column : Carefully lower the solvent level in the packed column to the top of the upper sand layer. Gently and evenly add the silica-adsorbed sample powder onto the sand.

  • Finalize : Carefully place another thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

Step 3: Elution and Fraction Collection
  • Add Mobile Phase : Gently add the mobile phase to the column, first by pipetting it down the sides to avoid disturbing the top layer, then using a dropping funnel for a continuous supply.

  • Apply Pressure : Connect the compressed air/nitrogen line to the top of the column and apply gentle pressure to achieve a steady flow rate (e.g., a drip rate of 1-2 drops per second).

  • Collect Fractions : Begin collecting the eluent in numbered test tubes or flasks. The size of the fractions should be consistent (e.g., 10-20 mL per fraction, depending on column size).

Step 4: Analysis of Fractions and Product Isolation
  • Monitor with TLC : Systematically analyze the collected fractions using TLC. Spot multiple fractions per plate (e.g., fractions 1, 3, 5, 7, etc.) alongside a spot of the original crude mixture to track the elution of the desired product and impurities.

  • Pool Fractions : Based on the TLC analysis, identify and combine all fractions that contain only the pure desired product.

  • Isolate Product : Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

  • Confirm Purity : Assess the purity of the final product using analytical techniques such as NMR, LC-MS, or by observing a single spot on a TLC plate developed in multiple solvent systems.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Cracked/Channeling Silica Bed 1. Column was not packed properly. 2. Column ran dry at some point. 3. Heat generated from solvent interaction with silica.1. Repack the column using a well-mixed slurry. 2. Always keep the solvent level above the silica bed. 3. Pack the column using the mobile phase to pre-equilibrate.
Poor or No Separation 1. Mobile phase polarity is too high. 2. Column is overloaded with sample.1. Re-optimize the mobile phase with TLC; choose a less polar system. 2. Use a larger column or less sample (Rule of thumb: 1:30 to 1:50 sample-to-silica mass ratio).
Streaking/Tailing of Compound 1. Compound is interacting strongly with acidic silica (common for amines). 2. Sample is not sufficiently soluble in the mobile phase.1. Add 0.5-1% triethylamine or ammonia to the mobile phase. 2. Use the dry loading method. Ensure the chosen mobile phase is appropriate.
Product Elutes Too Quickly 1. Mobile phase is too polar.1. Decrease the mobile phase polarity (e.g., increase the hexane/EtOAc ratio).
Product Does Not Elute 1. Mobile phase is not polar enough.1. Increase the mobile phase polarity (e.g., decrease the hexane/EtOAc ratio). Consider a gradient elution if impurities are much less polar.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Organic solvents are flammable; keep them away from ignition sources.

  • Handle silica gel powder with care to avoid inhalation.

  • Be cautious when working with glassware under pressure. Check for cracks or defects before use.

References

  • Phenomenex. (2025).
  • Chemistry For Everyone. (2025).
  • MedChemExpress. 4-(Benzo[d]oxazol-2-yl)
  • Unknown Source.
  • Alwsci. (2024).
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • University of Colorado Boulder, Organic Chemistry.
  • The Royal Society of Chemistry.
  • ChemSynthesis. 4-(1,3-benzoxazol-2-yl)aniline.
  • Sigma-Aldrich. This compound.
  • Santa Cruz Biotechnology. This compound | CAS 54472-46-7.
  • MDPI. (2022).
  • Organomation.
  • University of Colorado Boulder, Organic Chemistry.
  • Sigma-Aldrich.
  • Chemistry LibreTexts. (2022).
  • Oakwood Chemical. This compound.
  • ChemicalBook. This compound synthesis.
  • Biotage. (2023).
  • PubMed. (2011). Chromatographic studies of unusual on-column degradations of aniline compounds on XBridge Shield RP18 column in high pH aqueous mobile phase.
  • Sigma-Aldrich. This compound.
  • BenchChem. (2025). avoiding degradation of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline during storage.

Sources

Derivatization of the Aniline Group of 2-(4-aminophenyl)-2-oxazoline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffolding of 2-(4-aminophenyl)-2-oxazoline

2-(4-aminophenyl)-2-oxazoline is a versatile bifunctional molecule that has garnered significant interest across various scientific disciplines, including medicinal chemistry, polymer science, and materials science. Its structure, featuring a reactive primary aromatic amine (aniline) and a stable 2-oxazoline ring, allows for selective chemical modifications at the aniline nitrogen. This unique characteristic makes it a valuable building block for the synthesis of a diverse array of compounds with tailored properties.

The aniline group serves as a key handle for introducing a wide range of functionalities through well-established synthetic transformations. These modifications can profoundly influence the molecule's biological activity, photophysical properties, and polymerization characteristics.[1] For instance, in drug development, derivatization of the aniline moiety can be employed to modulate pharmacokinetic and pharmacodynamic profiles of lead compounds. In polymer science, it provides a convenient route for the synthesis of functionalized poly(2-oxazoline)s, a class of polymers known for their biocompatibility and "stealth" properties that minimize immune system recognition.[2][3]

This technical guide provides a comprehensive overview of the principal methods for the derivatization of the aniline group of 2-(4-aminophenyl)-2-oxazoline. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this versatile scaffold in their respective fields. The guide will delve into the mechanistic underpinnings of each reaction type, offering insights into experimental design and optimization.

I. Acylation: Forging Amide Bonds for Enhanced Functionality

Acylation of the aniline group is a fundamental and widely employed derivatization strategy. This reaction involves the formation of an amide bond through the reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride. The resulting N-acyl derivatives often exhibit altered solubility, stability, and biological activity compared to the parent aniline.

The "Why": Mechanistic Rationale

The acylation of anilines is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the case of an acid chloride, this initial attack leads to the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion, yielding the stable amide product and hydrochloric acid. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is often required to neutralize the acid byproduct and drive the reaction to completion.

Experimental Protocol: Acylation with an Acid Chloride

This protocol details a general procedure for the acylation of 2-(4-aminophenyl)-2-oxazoline with a generic acid chloride (R-COCl).

Materials:

  • 2-(4-aminophenyl)-2-oxazoline

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-aminophenyl)-2-oxazoline (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acid chloride (1.0 to 1.1 equivalents) dropwise to the stirred solution. The reaction is often exothermic, so slow addition is crucial to control the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aniline.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-acyl derivative.

Table 1: Representative Acylation Reactions

Acylating AgentProductTypical Yield (%)
Acetyl ChlorideN-(4-(2-oxazolin-2-yl)phenyl)acetamide>90
Benzoyl ChlorideN-(4-(2-oxazolin-2-yl)phenyl)benzamide>85
Propionyl ChlorideN-(4-(2-oxazolin-2-yl)phenyl)propionamide>88

II. Sulfonylation: Introducing the Robust Sulfonamide Linkage

Sulfonylation introduces a sulfonamide functional group, which is a key pharmacophore in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor. The reaction of the aniline with a sulfonyl chloride in the presence of a base yields the corresponding N-sulfonylated derivative.

The "Why": Mechanistic Rationale

Similar to acylation, sulfonylation proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the stable sulfonamide. The reaction is typically carried out in the presence of a base like pyridine, which can also act as the solvent, to neutralize the HCl generated. The resulting sulfonamides are generally very stable compounds.[4]

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

This protocol provides a general method for the sulfonylation of 2-(4-aminophenyl)-2-oxazoline with a generic sulfonyl chloride (R-SO2Cl).

Materials:

  • 2-(4-aminophenyl)-2-oxazoline

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous pyridine or a mixture of DCM and triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve 2-(4-aminophenyl)-2-oxazoline (1.0 equivalent) in anhydrous pyridine in a round-bottom flask with a magnetic stir bar.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Add the sulfonyl chloride (1.0 to 1.2 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold 1 M HCl. If a precipitate forms, collect it by filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Washing: Wash the collected solid or the organic extracts with saturated aqueous NaHCO3 solution and then with brine.

  • Drying and Concentration: Dry the organic solution over anhydrous MgSO4, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-sulfonylated derivative.

Table 2: Representative Sulfonylation Reactions

Sulfonylating AgentProductTypical Yield (%)
p-Toluenesulfonyl ChlorideN-(4-(2-oxazolin-2-yl)phenyl)-4-methylbenzenesulfonamide>80
Methanesulfonyl ChlorideN-(4-(2-oxazolin-2-yl)phenyl)methanesulfonamide>85
Benzenesulfonyl ChlorideN-(4-(2-oxazolin-2-yl)phenyl)benzenesulfonamide>82

III. Diazotization and Subsequent Reactions: A Gateway to Diverse Functionalities

Diazotization of the primary aromatic amine of 2-(4-aminophenyl)-2-oxazoline opens up a vast landscape of synthetic possibilities. The reaction involves treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an aryl diazonium salt. This diazonium group is an excellent leaving group (N2 gas) and can be displaced by a wide variety of nucleophiles in what are broadly termed Sandmeyer and related reactions.[5][6]

The "Why": Mechanistic Rationale

The formation of the diazonium ion begins with the nitrosation of the primary amine by the nitrosonium ion (NO+), which is formed from nitrous acid in a strong acidic medium.[6] A series of proton transfers and dehydrations then lead to the formation of the N≡N triple bond of the diazonium salt. The resulting Ar-N2+ species is highly unstable and readily undergoes substitution.

The Sandmeyer reaction, a cornerstone of this chemistry, utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to facilitate the substitution of the diazonium group with halides or cyanide.[7][8] The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas.[5][7] The aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.

Diazotization_Workflow

Caption: Diazotization of the aniline group and subsequent displacement reactions.

Experimental Protocol: Sandmeyer Reaction (Bromination)

This protocol outlines a general procedure for the conversion of the amino group to a bromo group via a Sandmeyer reaction.

Materials:

  • 2-(4-aminophenyl)-2-oxazoline

  • Sodium nitrite (NaNO2)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether or Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2-(4-aminophenyl)-2-oxazoline (1.0 equivalent) in 48% HBr. Cool the mixture to 0-5 °C in an ice-salt bath.

    • In a separate flask, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

    • Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature. The formation of the diazonium salt is now complete.

  • Sandmeyer Reaction:

    • In a separate reaction flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% HBr. Cool this solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, and then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up:

    • Cool the reaction mixture to room temperature and extract with diethyl ether or DCM.

    • Wash the organic extracts with water, saturated aqueous NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-(4-bromophenyl)-2-oxazoline by column chromatography or recrystallization.

IV. Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig Amination

For the synthesis of more complex diaryl or alkyl-aryl amines, the Buchwald-Hartwig amination offers a powerful and versatile method.[9][10] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the aniline nitrogen of 2-(4-aminophenyl)-2-oxazoline and an aryl or vinyl halide/triflate.

The "Why": Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:[11]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of palladium precursor, ligand, and base is critical for the success of the reaction and depends on the specific substrates being coupled.[12][13]

Buchwald_Hartwig_Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of 2-(4-aminophenyl)-2-oxazoline with an aryl bromide.

Materials:

  • 2-(4-aminophenyl)-2-oxazoline

  • Aryl bromide (Ar-Br)

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs2CO3))

  • Anhydrous toluene or dioxane

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup (under inert atmosphere): In a glovebox or using Schlenk techniques, add the palladium precursor, the phosphine ligand, and the base to a dry reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add 2-(4-aminophenyl)-2-oxazoline (1.2-1.5 equivalents) and the aryl bromide (1.0 equivalent) to the vessel.

  • Solvent Addition: Add anhydrous toluene or dioxane to the reaction vessel.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Washing and Concentration: Wash the filtrate with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired diarylamine derivative.

Conclusion

The derivatization of the aniline group of 2-(4-aminophenyl)-2-oxazoline provides a powerful platform for the synthesis of a wide range of functional molecules. The methods outlined in this guide—acylation, sulfonylation, diazotization-based substitutions, and palladium-catalyzed amination—represent a robust toolkit for chemists in academia and industry. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols will enable researchers to harness the full potential of this versatile building block for applications in drug discovery, materials science, and beyond.

References

  • Wikipedia. Sandmeyer reaction. [Link]

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  • Gutierrez, D. A., et al. (2016). Sulfonimidation via ring-opening of 2-oxazolines with acidic sulfonimide nucleophiles. ARKIVOC, 2016(4), 261-276. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2533-2567. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1005. [Link]

  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1005. [Link]

  • Krawczyk, J., et al. (2022). Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. Polymers, 14(21), 4729. [Link]

  • Donoval, D., et al. (2010). Oxazolines as Dual Function Traceless Chromophores and Chiral Auxiliaries: Enantioselective Photoassisted Synthesis of Polyheterocyclic Ketones. Journal of the American Chemical Society, 132(19), 6672-6673. [Link]

  • Gutierrez, D. A., et al. (2016). Sulfonimidation via ring-opening of 2-oxazolines with acidic sulfonimide nucleophiles. ARKIVOC, 2016(4), 261-276. [Link]

  • Guiry, P. J., et al. (2001). Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. Journal of the Chemical Society, Perkin Transactions 1, (21), 2745-2752. [Link]

  • Chen, J., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8996. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Li, Y., et al. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 26(4), 856. [Link]

  • Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2533-2567. [Link]

  • Bar-Ziv, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18835-18840. [Link]

  • Wang, H., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 12(1), 1-8. [Link]

  • Bar-Ziv, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18835-18840. [Link]

  • Hartlieb, M., et al. (2016). Poly(2-oxazoline)s - Synthesis, self-assembly and biomedical applications. [Link]

  • PubChem. 2-(4-aminophenyl)-2-oxazoline. [Link]

  • Li, M., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2884. [Link]

  • Richichi, B., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Organic & Biomolecular Chemistry, 17(48), 10185-10189. [Link]

  • Kaczmarczyk, P., et al. (2021). Fluorinated derivatives of 2-azinyl-4-(4-aminophenyl)quinazolines: Synthesis and photophysical properties. Dyes and Pigments, 188, 109184. [Link]

  • Limer, A., et al. (2007). Poly(2-oxazoline)s in Biological and Biomedical Application Contexts. [Link]

  • I. E. Yilmaz, "Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers," 2013. [Link]

  • R. Hoogenboom, "Poly(2-oxazoline)s based biomaterials," 2017. [Link]

  • Coeffard, V., et al. (2010). The synthesis of new oxazoline-containing bifunctional catalysts and their application in the addition of diethylzinc to aldehydes. Organic & Biomolecular Chemistry, 8(8), 1957-1963. [Link]

  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]

  • Wróbel, M., et al. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 29(12), 2841. [Link]

  • Lee, Y. J., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(13), 4059. [Link]

  • Shaikh, R. R., et al. (2018). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Catalysts, 8(12), 629. [Link]

  • Hoogenboom, R. (2011). Bioinspired Poly(2-oxazoline)s. Polymers, 3(2), 467-486. [Link]

  • Glassner, M., et al. (2015). Poly(2-oxazoline)s: synthesis and biomedical applications. Polymers for Advanced Technologies, 26(9), 1083-1097. [Link]

  • Kim, J., et al. (2018). Synthesis of poly(2-ethyl-2-oxazoline)-block-polypeptide copolymers by combination of ring-opening polymerization of oxazoline and polycondensation of activated urethane derivatives of α-amino acids. Polymer, 141, 137-145. [Link]

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Application Notes and Protocols for 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Linker for Solid-Phase Organic Synthesis

In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker is paramount to the success of a synthetic strategy. The linker's role extends beyond merely tethering a molecule to an insoluble support; it must be stable to a range of reaction conditions and cleavable under specific, often mild, circumstances. The molecule 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline presents itself as a uniquely versatile linker, offering a robust platform for the synthesis of small molecules and peptide fragments. Its structure incorporates a nucleophilic aniline for straightforward immobilization and a dihydrooxazole ring that can act as a masked carboxylic acid, providing a handle for cleavage under acidic conditions. This application note provides a comprehensive guide to the utilization of this linker in SPOS, including detailed protocols for immobilization, a model synthetic application, and cleavage, alongside a discussion of its potential in traceless synthesis strategies.

Core Principles and Advantages

The use of this compound as a linker in SPOS is predicated on the distinct reactivity of its two functional moieties. The aniline group serves as the anchor point for attachment to a variety of commercially available resins. The dihydrooxazole ring, on the other hand, is stable to many common reagents used in peptide synthesis and other organic transformations, yet it can be hydrolyzed under acidic conditions to reveal a carboxylic acid. This two-faced reactivity allows for a "safety-catch" approach where the linker is stable during the synthetic sequence and is "activated" for cleavage only when desired.

Key Advantages:

  • Orthogonal Reactivity: The aniline and dihydrooxazole functionalities offer distinct and non-interfering chemical handles.

  • Robustness: The dihydrooxazole ring is stable to a range of synthetic conditions, including those employed in Fmoc-based peptide synthesis.

  • Controlled Cleavage: The final product can be released from the solid support under specific acidic conditions, allowing for a controlled and predictable cleavage.

  • Potential for Traceless Cleavage: With strategic design of the initial immobilization and subsequent intramolecular reactions, this linker has the potential to be used in a traceless manner, leaving no residual functionality on the cleaved molecule.[1]

Experimental Protocols

Part 1: Immobilization of this compound on a Solid Support

The primary amino group of this compound allows for its covalent attachment to a variety of resins. A common and effective method is the acylation of the aniline with a resin-bound carboxylic acid, such as Rink Amide resin, or by nucleophilic substitution on a resin like Merrifield resin.

Protocol 1: Immobilization on Rink Amide Resin

This protocol describes the coupling of the aniline linker to a Rink Amide resin, which possesses a carboxylic acid that can be activated for amide bond formation.

Materials:

  • Rink Amide resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Swell the Rink Amide resin (1 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF and wash the resin with DMF (3 x 10 mL).

  • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (10 mL) for 20 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • In a separate vial, dissolve this compound (162 mg, 1.0 mmol, 2 equivalents), HOBt (135 mg, 1.0 mmol, 2 equivalents) in DMF (5 mL).

  • Add DIC (156 µL, 1.0 mmol, 2 equivalents) to the solution from step 5 and pre-activate for 5 minutes.

  • Add the pre-activated solution to the deprotected resin and agitate at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Workflow for Immobilization on Rink Amide Resin

G cluster_0 Resin Preparation cluster_1 Linker Activation & Coupling cluster_2 Final Wash & Dry Swell Resin Swell Rink Amide Resin in DMF Wash1 Wash with DMF Swell Resin->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash with DMF & DCM Deprotection->Wash2 Couple Add to Resin (Agitate 4h) Wash2->Couple Dissolve Dissolve Linker & HOBt in DMF Activate Add DIC (Pre-activation) Dissolve->Activate Activate->Couple Wash3 Wash with DMF, DCM, MeOH Couple->Wash3 Dry Dry Resin under Vacuum Wash3->Dry

Caption: Workflow for immobilizing the aniline linker.

Part 2: Application in the Synthesis of a Dipeptide

This protocol demonstrates the utility of the immobilized linker in the synthesis of a simple dipeptide, showcasing the stability of the dihydrooxazole ring to standard Fmoc-based peptide synthesis conditions.

Protocol 2: Synthesis of Phe-Gly on the Immobilized Linker

Materials:

  • Immobilized this compound resin from Protocol 1

  • Fmoc-Gly-OH

  • Fmoc-Phe-OH

  • DIC, HOBt, DMF, DCM, Piperidine

Procedure:

  • Swell the resin from Protocol 1 (0.5 g) in DMF (5 mL) for 1 hour.

  • First Amino Acid Coupling (Glycine):

    • In a separate vial, dissolve Fmoc-Gly-OH (2 equivalents), HOBt (2 equivalents) in DMF.

    • Add DIC (2 equivalents) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (5 mL) for 20 minutes.

    • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Second Amino Acid Coupling (Phenylalanine):

    • Repeat step 2 using Fmoc-Phe-OH.

  • Final Fmoc Deprotection:

    • Repeat step 3.

  • Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL), and dry under vacuum.

Synthetic Pathway for Dipeptide Synthesis

G Start Immobilized Linker-Resin Coupling1 Couple Fmoc-Gly-OH (DIC, HOBt) Start->Coupling1 Deprotection1 Fmoc Deprotection (20% Piperidine) Coupling1->Deprotection1 Coupling2 Couple Fmoc-Phe-OH (DIC, HOBt) Deprotection1->Coupling2 Deprotection2 Final Fmoc Deprotection Coupling2->Deprotection2 Final_Product Resin-Bound Phe-Gly Deprotection2->Final_Product

Sources

Chemo-selective Reactions of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline: A Guide for Synthetic Strategy and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemo-selective reactions involving 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline. This molecule presents two key reactive sites: a nucleophilic primary aromatic amine and a relatively stable oxazoline heterocycle. Understanding and controlling the reactivity at these sites is crucial for its application as a versatile building block in medicinal chemistry and materials science. This document details reaction protocols that selectively target either the aniline or the oxazoline moiety, providing researchers with the tools to strategically incorporate this scaffold into complex molecular architectures. We will explore the causality behind experimental choices, provide validated step-by-step protocols, and discuss the role of the oxazoline ring as a robust protecting group for a latent carboxylic acid functionality.

Introduction: The Duality of Reactivity

This compound, CAS Number 54472-46-7[1][2], is a bifunctional organic compound featuring a primary aniline group and a 2-substituted oxazoline ring. The synthetic utility of this molecule stems from the distinct reactivity profiles of these two functional groups.

  • The Aniline Moiety: The primary amino group (-NH₂) is a potent nucleophile and a strong activating group for electrophilic aromatic substitution (EAS) at the ortho positions.[3][4] Its reactivity is central to forming amides, sulfonamides, diazonium salts, and for participation in various cross-coupling reactions.

  • The Oxazoline Moiety: The 2-oxazoline ring is a cyclic imino ether. It is notably stable under a wide range of conditions, including exposure to weak acids, bases, nucleophiles, and radicals.[5][6] This stability allows it to function as a robust protecting group for a carboxylic acid, which can be unmasked under more forceful hydrolytic conditions.[5][7][8][9]

The strategic challenge and opportunity lie in exploiting this reactivity differential to achieve chemo-selectivity, modifying one functional group while leaving the other intact. This guide will be structured around this principle.

digraph "Molecule_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="6,3"]; node [shape=plaintext, fontsize=12];

}

Figure 1. Key reactive sites of this compound.


Chemo-selective Reactions Targeting the Aniline Moiety

The high nucleophilicity of the aniline nitrogen makes it the primary target for a vast array of transformations. The oxazoline ring typically remains inert under these conditions.

N-Acylation and N-Sulfonylation

The reaction of the aniline with acylating or sulfonylating agents is a fundamental and highly selective transformation. The lone pair of electrons on the aniline nitrogen is significantly more available for nucleophilic attack than the nitrogen within the oxazoline ring, whose lone pair is part of the imine pi-system. This reaction is essential for the synthesis of amides and sulfonamides, which are prevalent motifs in pharmaceuticals.

Causality of Selectivity: The primary amine (-NH₂) is a soft nucleophile and readily attacks the hard electrophilic carbon of an acyl chloride or the sulfur of a sulfonyl chloride. The oxazoline nitrogen, being part of a C=N double bond, is sp² hybridized and less basic, rendering it far less nucleophilic.

Protocol 2.1: Synthesis of N-(4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl)acetamide

This protocol details the N-acetylation using acetyl chloride, a common and efficient method.[10][11]

Materials:

Reagent M.W. ( g/mol ) Amount Moles (mmol)
This compound 162.19 1.62 g 10.0
Acetyl Chloride 78.50 0.80 mL 11.0
Triethylamine (TEA) 101.19 2.10 mL 15.0

| Dichloromethane (DCM) | - | 50 mL | - |

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.62 g, 10.0 mmol) and dissolve in dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.10 mL, 15.0 mmol) to the solution with stirring.

  • Slowly add acetyl chloride (0.80 mL, 11.0 mmol) dropwise over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from ethyl acetate/hexanes to afford the product as a white solid.

Expected Outcome: High yield (>90%) of the desired N-acetylated product. The oxazoline ring remains intact, verifiable by ¹H NMR (characteristic signals for the -OCH₂CH₂N- protons) and IR spectroscopy (absence of carboxylic acid O-H stretch).

Diazotization and Subsequent Sandmeyer Reactions

Diazotization converts the primary amino group into a diazonium salt, an exceptionally versatile intermediate.[12][13][14] This reaction must be performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[12][14] The oxazoline ring is stable to the acidic conditions (e.g., HCl) required for diazonium salt formation.

Causality of Selectivity: The reaction is initiated by the formation of a nitrosonium ion (NO⁺) from sodium nitrite and a strong acid.[15][16] The aniline nitrogen acts as the nucleophile, attacking the nitrosonium ion. The oxazoline ring lacks the nucleophilicity and the necessary protons for this transformation.

digraph "Workflow_Diazotization" { graph [fontname = "helvetica", fontsize = 10, size="7.6,4"]; node [shape=box, style=rounded, fontname = "helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname = "helvetica", fontsize=9, color="#4285F4"];

}

Figure 2. Workflow for diazotization and subsequent functionalization.


Protocol 2.2: Synthesis of 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole via Sandmeyer Reaction

This protocol details the conversion of the aniline to a chloride via a diazonium salt intermediate.

Materials:

Reagent M.W. ( g/mol ) Amount Moles (mmol)
This compound 162.19 1.62 g 10.0
Concentrated HCl (37%) 36.46 3.0 mL ~36
Sodium Nitrite (NaNO₂) 69.00 0.76 g 11.0
Copper(I) Chloride (CuCl) 98.99 1.2 g 12.1

| Water | - | 25 mL | - |

Procedure:

  • Part A: Diazonium Salt Formation

    • In a 100 mL flask, suspend this compound (1.62 g, 10.0 mmol) in a mixture of concentrated HCl (3.0 mL) and water (10 mL).

    • Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (0.76 g, 11.0 mmol) in water (5 mL) and cool to 0 °C.

    • Add the cold NaNO₂ solution dropwise to the aniline suspension. Ensure the temperature remains below 5 °C. The solid should dissolve to form a clear solution of the diazonium salt.

  • Part B: Sandmeyer Reaction

    • In a separate 250 mL flask, dissolve copper(I) chloride (1.2 g, 12.1 mmol) in concentrated HCl (5 mL). Cool this solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution from Part A to the CuCl solution. Vigorous bubbling (N₂ gas evolution) will occur.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the desired chloro-substituted product.

Reactions Targeting the Oxazoline Moiety

While the oxazoline ring is robust, it can be cleaved under specific, typically harsh, conditions to reveal the carboxylic acid it protects. This transformation is usually performed after modifications to the aniline have been completed.

Acidic Hydrolysis of the Oxazoline Ring

The most common method for deprotection is hydrolysis under strong acidic conditions, often requiring heat.[5] The reaction proceeds via protonation of the oxazoline nitrogen, followed by nucleophilic attack of water to form a β-amino ester intermediate, which is then hydrolyzed to the corresponding carboxylic acid and amino alcohol.

Causality of Reaction: Strong acid protonates the oxazoline nitrogen, activating the ring for nucleophilic attack by water. The stability of the oxazoline ring means that elevated temperatures are often required to drive this reaction to completion.[5] This thermal requirement is a key reason for its stability under the milder conditions used for aniline modifications.

Protocol 3.1: Hydrolysis to 4-Aminobenzoic Acid

This protocol demonstrates the complete cleavage of the oxazoline ring to yield the parent aminobenzoic acid.

Materials:

Reagent M.W. ( g/mol ) Amount Moles (mmol)
This compound 162.19 1.62 g 10.0

| 6M Hydrochloric Acid (HCl) | - | 20 mL | - |

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, add this compound (1.62 g, 10.0 mmol) and 6M HCl (20 mL).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then cool further in an ice bath.

  • Adjust the pH of the solution to ~4-5 with a concentrated NaOH solution. 4-Aminobenzoic acid is amphoteric and will precipitate at its isoelectric point.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL).

  • Dry the product in a vacuum oven to yield 4-aminobenzoic acid.

Reaction Conditions Summary:

Reaction Type Reagents Conditions Selectivity
N-Acylation Acyl Chloride, Base (e.g., TEA) DCM, 0 °C to RT Aniline > Oxazoline
Diazotization NaNO₂, aq. HCl 0-5 °C Aniline only

| Hydrolysis | Strong Acid (e.g., 6M HCl) | Reflux, 4-6 h | Oxazoline only |

Conclusion and Future Perspectives

The chemo-selective modification of this compound is a powerful strategy in synthetic chemistry. By carefully choosing reaction conditions, chemists can selectively functionalize the aniline nitrogen while preserving the oxazoline ring for later deprotection or, conversely, maintain the aniline functionality while transforming the oxazoline. The protocols and principles outlined in this guide serve as a foundational toolkit for researchers in drug discovery and materials science, enabling the efficient and controlled synthesis of complex molecules from this versatile building block. The inherent stability and predictable reactivity of the oxazoline moiety confirm its status as an excellent protecting group for carboxylic acids, facilitating multi-step synthetic sequences that would otherwise be challenging.

References

  • Technical Support Center: Hydrolytic Cleavage of the Oxazoline Ring - Benchchem.
  • Oxazoline - Wikipedia. Available at: [Link]

  • Diazotization of Aniline Derivatives: Nitrous Acid Test - Chemical Education Xchange. Available at: [Link]

  • Meyers, A. I., et al. (1974). Oxazolines. XI. Synthesis of functionalized aromatic and aliphatic acids. Useful protecting group for carboxylic acids against Grignard and hydride reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Yates, E., & Yates, A. (2015). The diazotization process. ResearchGate. Available at: [Link]

  • Diazotization reaction: Mechanism and Uses - Online Chemistry notes. (2023). Available at: [Link]

  • Diazotization Reaction Mechanism - BYJU'S. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Reactions of Aniline - Chemistry Steps. Available at: [Link]

  • converting anilines to diazoniums ions - YouTube. (2019). Available at: [Link]

  • Praveen Kumar Darsi, S. S., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at: [Link]

  • EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy - YouTube. (2021). Available at: [Link]

  • Reactions of Arylamines - Chemistry LibreTexts. (2020). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline (CAS 54472-46-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure the highest purity of the final product. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. We follow a logical, diagnostic approach to identify the root cause and implement an effective solution.

Issue 1: Low or No Product Yield

A low or non-existent yield of the target oxazoline is the most frequent challenge. This can stem from several factors, from reagent quality to suboptimal reaction conditions.

Question: My reaction yield is consistently below 30%, or I'm not isolating any product. What are the likely causes and how can I fix this?

Answer:

Low yield is often a multifactorial problem. Let's break down the potential causes and systematically address them. The key is to understand which synthetic route you are using, as the troubleshooting steps will differ. The two most common routes start from either 4-aminobenzonitrile or a 4-aminobenzoic acid derivative.

  • Sub-Optimal Cyclization/Dehydration Conditions (Carboxylic Acid Route):

    • The "Why": The cyclization of the intermediate β-hydroxy amide is the critical yield-determining step. The choice of cyclizing (dehydrating) agent is paramount. Common reagents like tosyl chloride (TsCl) can lead to significant ester side-product formation, drastically reducing the yield of the desired oxazoline.[1][2] This occurs because the intermediate O-tosylated amide can be attacked by another molecule of the starting carboxylic acid.

    • Solution: Switch to a more efficient cyclizing agent. Fluorinating agents such as Deoxo-Fluor® or XtalFluor-E® are often superior as they promote direct cyclization with minimal ester formation.[1][2] While these reagents can be more expensive, the improvement in yield and simplification of purification often justify the cost.

  • Incomplete Reaction:

    • The "Why": The reaction may simply not have had enough time or energy to proceed to completion. Both the initial amide formation (in the carboxylic acid route) and the final cyclization are equilibria that can be influenced by time and temperature.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider increasing the duration or cautiously raising the temperature in 5-10°C increments.[1] For the ruthenium-catalyzed synthesis from 4-aminobenzonitrile, reaction times of around 5 hours at 90°C are reported to give high yields.[3]

  • Catalyst Inactivity (Nitrile Route):

    • The "Why": Metal-catalyzed reactions, such as the synthesis from 4-aminobenzonitrile and ethanolamine using a ruthenium(II) complex, are highly dependent on the catalyst's activity.[3] The catalyst can be poisoned by impurities in the reagents or solvent, or it may have degraded during storage.

    • Solution:

      • Ensure your catalyst is fresh and has been stored under an inert atmosphere.

      • Use high-purity, anhydrous reagents and solvents. Trace water can hydrolyze the catalyst or intermediates.

      • Verify the catalyst loading. While catalytic, a sufficient amount (e.g., 4 mol%) is necessary for an efficient reaction rate.[3]

  • Moisture and Air Sensitivity:

    • The "Why": Many reagents used in oxazoline synthesis, particularly cyclizing agents and organometallic catalysts, are sensitive to moisture and air. Contamination can lead to reagent decomposition and competing side reactions.

    • Solution: Always perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and properly dried glassware.

The following workflow provides a logical sequence for diagnosing low-yield issues.

G start Low or No Yield reagent_check 1. Verify Reagent Quality (Purity, Anhydrous) start->reagent_check conditions_check 2. Optimize Reaction Conditions (Temp, Time, Atmosphere) reagent_check->conditions_check Reagents OK fail Issue Persists Consult Specialist reagent_check->fail Reagents Degraded side_products 3. Analyze for Side Products (TLC, LC-MS) conditions_check->side_products Conditions Optimized conditions_check->fail No Improvement success Yield Improved side_products->success Side Reaction Mitigated side_products->fail Unknown Side Product exp3 If the reaction is running but yield is low, identify and suppress side reactions (e.g., ester formation). exp1 Start with the simplest checks first. Impure or wet reagents are a common failure point. exp2 If reagents are good, ensure the reaction environment is optimal. Use TLC to monitor progress.

Caption: A systematic workflow for troubleshooting low product yield.

Issue 2: Significant Side Product Formation

Question: My TLC/LC-MS analysis shows a major spot/peak that is not my starting material or desired product. How do I identify and prevent it?

Answer:

Side product formation is a classic challenge that directly impacts both yield and purification difficulty.

  • Primary Suspect: Ester Formation (Carboxylic Acid Route)

    • Identification: As mentioned, this is very common when using sulfonyl chlorides (like TsCl) with a base.[1][2] The side product will have a mass corresponding to the ester formed between your starting material (4-aminobenzoic acid) and the intermediate O-acylated amino alcohol.

    • Prevention:

      • Method 1: Change Cyclizing Reagent: Use a fluorinating agent like XtalFluor-E® to minimize ester formation.[1]

      • Method 2: Protect the Hydroxyl Group: An alternative strategy is to protect the hydroxyl group of the ethanolamine (e.g., as a silyl ether) before reacting it with the carboxylic acid.[1][2] This physically prevents esterification. The protecting group is then removed in situ to allow for cyclization.

  • Primary Suspect: Dimerization or Polymerization

    • Identification: If you observe high molecular weight species in your mass spectrum or baseline streaking on your TLC plate, polymerization may be occurring. This can be promoted by excessively high temperatures or incorrect stoichiometry.

    • Prevention:

      • Ensure a slight excess of the amino alcohol is used to prevent the activated carboxylic acid from reacting with another acid molecule.

      • Maintain the recommended reaction temperature. Avoid overheating, which can accelerate decomposition and polymerization pathways.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q1: What are the most reliable synthetic routes to prepare this compound?

There are several established methods for synthesizing 2-oxazolines.[4] For this specific molecule, two routes are particularly effective:

  • Ruthenium-Catalyzed Cyclization of a Nitrile: This is often the highest-yielding method. It involves the direct reaction of 4-aminobenzonitrile with ethanolamine, catalyzed by a ruthenium(II) complex. Yields are reported to be as high as 87%.[3] This method is efficient and avoids the use of harsh dehydrating agents.

  • Cyclodehydration of a β-Hydroxy Amide: This classic route involves two steps: first, the formation of an amide by reacting a 4-aminobenzoic acid derivative (like the acid chloride) with ethanolamine. Second, the resulting N-(2-hydroxyethyl)-4-aminobenzamide is cyclized using a dehydrating agent. While common, this route's yield is highly dependent on the choice of cyclizing agent.[1]

G cluster_0 Route 1: From Nitrile cluster_1 Route 2: From Carboxylic Acid A 4-Aminobenzonitrile C This compound A->C [Ru(II)] catalyst 90°C, 5h B Ethanolamine B->C [Ru(II)] catalyst 90°C, 5h D 4-Aminobenzoic Acid F N-(2-hydroxyethyl) -4-aminobenzamide D->F Amide Coupling E Ethanolamine E->F Amide Coupling G This compound F->G Cyclizing Agent (e.g., XtalFluor-E®)

Caption: Common synthetic routes to the target oxazoline.

Q2: Can you provide a detailed, optimized protocol for the nitrile-based synthesis?

Absolutely. This protocol is based on a high-yield procedure and is recommended for its efficiency.[3]

Materials:

  • 4-Aminobenzonitrile (1.0 mmol, 1.0 eq)

  • Ethanolamine (3.0 mmol, 3.0 eq)

  • Ruthenium(II) catalyst complex (e.g., [RuCl(CO)(PPh₃)₂(2-((2,6-dimethylphenylimino)methyl)quinolin-8-ol)]) (0.04 mmol, 4 mol%)

  • Ethyl Acetate (for workup)

  • Silica Gel (for chromatography)

  • Petroleum Ether / Ethyl Acetate (eluent)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, combine 4-aminobenzonitrile (1.0 mmol), ethanolamine (3.0 mmol), and the ruthenium(II) catalyst (0.04 mmol).

  • Heating: Place the vessel under an inert atmosphere (N₂ or Ar). Heat the mixture to 90°C with vigorous stirring.

  • Reaction Monitoring: Maintain the temperature and stirring for 5 hours. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of petroleum ether:ethyl acetate).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting nitrile), cool the mixture to room temperature.

  • Catalyst Removal: Dilute the cooled mixture with ethyl acetate (approx. 10 mL) and filter through a small plug of celite or silica to remove the solid catalyst. Wash the solid material with additional ethyl acetate.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel. Elute with a petroleum ether/ethyl acetate gradient (e.g., starting from 70:30 and moving to 50:50) to isolate the pure product.[3]

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Q3: What are the key parameters to consider for reaction optimization?

To maximize your yield, focus on the following parameters. The table below summarizes key variables for the two primary routes.

ParameterRoute 1: Nitrile + EthanolamineRoute 2: Carboxylic Acid + EthanolamineRationale & Expert Insight
Stoichiometry Excess Ethanolamine (3 eq)Near 1:1 or slight excess of EthanolamineIn Route 1, excess ethanolamine acts as both reactant and solvent. In Route 2, precise stoichiometry is more critical to avoid side reactions.
Catalyst/Reagent Active Ru(II) complex (4 mol%)High-purity cyclizing agent (e.g., XtalFluor-E®)This is the most critical variable. Catalyst activity dictates success in Route 1. The choice of cyclizing agent in Route 2 determines the prevalence of side products.[1]
Temperature 90°C0°C to RT (for cyclization step)Route 1 requires thermal energy to drive the catalytic cycle. The cyclization in Route 2 is often performed at lower temperatures to control reactivity and minimize degradation.
Solvent Neat (no solvent)Anhydrous, non-protic (e.g., THF, DCM)The nitrile reaction is efficient when run neat.[3] For Route 2, an anhydrous solvent is crucial to prevent hydrolysis of the activated acid or cyclizing agent.
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Essential for both routes to protect moisture-sensitive catalysts and reagents from deactivation.

Q4: How should I properly purify and characterize the final product?

Purification is critical for obtaining a product suitable for downstream applications.

  • Purification Method: Flash column chromatography on silica gel is the standard and most effective method.[3]

    • Eluent System: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is typically used. A common starting point is a 70:30 mixture, gradually increasing the polarity to 50:50 to elute the product. Your exact system will depend on the TLC analysis of your crude mixture.

  • Characterization:

    • ¹H NMR: This will confirm the structure. Expect to see characteristic peaks for the aromatic protons, the -NH₂ group, and the two methylene groups (-CH₂-CH₂-) of the oxazoline ring.

    • Mass Spectrometry (MS): This will confirm the molecular weight of your product (C₉H₁₀N₂O, MW: 162.19 g/mol ).[5]

    • Melting Point: A sharp melting point is a good indicator of purity.

By methodically addressing these common issues and understanding the chemical principles behind each step, you can significantly improve the yield and purity of your this compound synthesis.

References

  • Vertex AI Search, based on data from ChemicalBook. This compound synthesis.
  • BenchChem. Optimization of reaction conditions for oxazoline synthesis.
  • Organic Chemistry Portal. Synthesis of 2-oxazolines.
  • ResearchGate. Optimization of reaction conditions for the synthesis of oxazoline.
  • Oakwood Chemical. This compound.

Sources

Common byproducts in the synthesis of 2-(4-aminophenyl)-2-oxazoline and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-aminophenyl)-2-oxazoline (APO). This document provides in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis and purification of this versatile monomer. Our goal is to equip you with the expertise to identify common byproducts, understand their formation, and effectively remove them to achieve high-purity APO for your research and development needs.

Introduction: The Synthetic Landscape

The synthesis of 2-(4-aminophenyl)-2-oxazoline is typically approached via a robust two-step pathway. This method is favored for its reliability and scalability.

  • Step 1: Formation of the Nitro-Precursor. The synthesis begins with the cyclization reaction between a 4-nitrophenyl precursor, commonly 4-nitrobenzonitrile, and ethanolamine. This reaction, often catalyzed by a Lewis acid such as zinc acetate, yields the stable intermediate, 2-(4-nitrophenyl)-2-oxazoline. This is a variation of the Witte-Seeliger method for synthesizing 2-substituted-2-oxazolines.[1]

  • Step 2: Reduction of the Nitro Group. The nitro group of the precursor is then reduced to a primary amine, yielding the target molecule, 2-(4-aminophenyl)-2-oxazoline. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and clean method for this transformation.

While seemingly straightforward, each step presents unique challenges related to side reactions and purification. This guide will address these issues in a practical, question-and-answer format.

Part 1: Troubleshooting the Synthesis of 2-(4-Nitrophenyl)-2-oxazoline (Nitro-Precursor)

This initial stage is critical, as impurities generated here can complicate the subsequent reduction and final purification steps.

Question 1: My reaction to form 2-(4-nitrophenyl)-2-oxazoline from 4-nitrobenzonitrile and ethanolamine is sluggish and gives a low yield. My analysis shows significant amounts of unreacted nitrile. What's going wrong?

Answer: This is a common issue often related to catalyst activity, reaction temperature, or the presence of inhibitors like water. Let's break down the causality and solutions.

Causality and Expert Insights: The reaction of a nitrile with an amino alcohol to form an oxazoline is a catalyzed cyclization.[1] The catalyst, typically a Lewis acid like zinc acetate (Zn(OAc)₂), activates the nitrile group, making it more susceptible to nucleophilic attack by the hydroxyl group of ethanolamine.

  • Catalyst Deactivation: Zinc acetate is sensitive to water. Any moisture in your starting materials or solvent will hydrolyze the catalyst, reducing its efficacy.

  • Insufficient Temperature: The reaction generally requires elevated temperatures (e.g., 120-130°C) to proceed at a reasonable rate.[1] Insufficient heat will result in an incomplete reaction.

  • Reagent Stoichiometry: While the reaction is 1:1, using a slight excess of the more volatile component, ethanolamine, can help drive the reaction to completion. However, a large excess can complicate purification.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry your solvent (e.g., chlorobenzene, toluene) over molecular sieves. Use freshly opened or properly stored ethanolamine and 4-nitrobenzonitrile. Dry the zinc acetate dihydrate under vacuum to generate the anhydrous form before use.

  • Optimize Catalyst Loading: A catalytic amount of Zn(OAc)₂ is sufficient. Typically, 1-5 mol% relative to the nitrile is effective.

  • Verify Temperature: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature. Ensure the mixture is maintained at a steady reflux, typically around 130°C for chlorobenzene.[1]

  • Monitor the Reaction: Track the disappearance of the nitrile starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction can take 16-24 hours to reach completion.[1]

Question 2: After synthesizing the nitro-precursor, I have a persistent impurity that I believe is the intermediate, N-(2-hydroxyethyl)-4-nitrobenzamide. How can I confirm this and remove it?

Answer: The formation of the N-(2-hydroxyethyl)amide is the initial step before the final ring-closing dehydration.[2] If the cyclization is incomplete, this amide will remain as a major byproduct.

Identification:

  • Spectroscopic Analysis: The N-(2-hydroxyethyl)-4-nitrobenzamide intermediate will have distinct spectroscopic signatures compared to the desired oxazoline.

    • FT-IR: Look for a strong C=O stretch (amide I band) around 1640 cm⁻¹ and an N-H stretch around 3300 cm⁻¹, which are absent in the final oxazoline product. The oxazoline will show a characteristic C=N stretch around 1645-1650 cm⁻¹.

    • ¹H NMR: The amide will show a broad N-H proton signal and distinct methylene protons adjacent to the amide and hydroxyl groups. The oxazoline ring has characteristic methylene protons appearing as triplets around 4.0-4.5 ppm.

  • Chromatographic Analysis: The amide is significantly more polar than the oxazoline due to the presence of the hydroxyl and amide groups. It will have a much lower Rf value on a silica TLC plate.

Removal Strategy: Recrystallization Recrystallization is highly effective for removing the more polar amide intermediate. The key is selecting an appropriate solvent system where the solubility of the desired oxazoline and the amide byproduct differ significantly with temperature.

Solvent SystemSuitability for 2-(4-nitrophenyl)-2-oxazolineRationale
Isopropanol ExcellentThe product is highly soluble at boiling point but sparingly soluble at room temperature. The more polar amide byproduct has lower solubility and may either precipitate first from a hot saturated solution or remain in the cold mother liquor depending on concentration.
Toluene GoodOffers good solubility at high temperatures. Slower cooling can yield high-purity crystals.
Ethanol/Water FairCan be effective, but care must be taken to avoid hydrolysis of the oxazoline if conditions are acidic or basic.

Detailed Experimental Protocol: Purification by Recrystallization

  • Dissolve the crude 2-(4-nitrophenyl)-2-oxazoline product in a minimum amount of boiling isopropanol to form a saturated solution.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.

  • Cool the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.

  • Dry the purified crystals under vacuum at 40-50°C. Verify purity by TLC, NMR, and melting point analysis.

Part 2: Troubleshooting the Reduction of 2-(4-Nitrophenyl)-2-oxazoline

The reduction step is where product color and challenging-to-remove byproducts often arise.

Question 3: After reducing the nitro group via catalytic hydrogenation, my final 2-(4-aminophenyl)-2-oxazoline product is discolored (yellow to brown) and TLC shows a streak of impurities. What are these byproducts?

Answer: Discoloration and multiple spots on a TLC plate after reduction are classic signs of incomplete reaction or the formation of undesired nitrogen-containing side products.

Causality and Expert Insights: The catalytic reduction of an aromatic nitro group is a multi-step process that proceeds through several intermediates. If the reaction is not driven to completion, these intermediates can persist as impurities.

  • Nitroso Intermediate (Ar-NO): Formed by the initial reduction of the nitro group.

  • Hydroxylamine Intermediate (Ar-NHOH): A subsequent reduction product.

  • Coupling Products: These intermediates can couple to form azoxy (Ar-N=N(O)-Ar), azo (Ar-N=N-Ar), or hydrazo (Ar-NH-NH-Ar) compounds, which are often highly colored.

The presence of these byproducts indicates that the hydrogenation process was not fully efficient. This can be due to poor catalyst activity, insufficient hydrogen pressure, or the presence of catalyst poisons.


}

Figure 1. Pathway of nitro group reduction and byproduct formation.

Troubleshooting Protocol:

  • Catalyst Quality and Loading: Use a fresh, high-quality Pd/C catalyst (typically 5-10 wt%). Ensure the catalyst is not old or has been exposed to air for extended periods. For a 10g scale reaction, 0.5-1.0g of 10% Pd/C is a good starting point.

  • Solvent Choice: Use a solvent that readily dissolves the starting material and is inert to hydrogenation, such as methanol, ethanol, or ethyl acetate.

  • Hydrogen Pressure: While balloon pressure can work, using a Parr shaker or a similar hydrogenation apparatus with a sustained pressure of 40-50 psi is more effective at ensuring complete reduction.

  • Reaction Time and Temperature: Most hydrogenations proceed well at room temperature but may require gentle warming (30-40°C) if slow. Monitor the reaction by TLC until the starting nitro-compound spot has completely disappeared.

  • Catalyst Filtration: After the reaction, the palladium catalyst must be thoroughly removed. Filter the reaction mixture through a pad of Celite®. Safety Note: Do not allow the Pd/C catalyst on the Celite pad to dry completely in the air, as it can be pyrophoric. Keep it solvent-wet until it is disposed of properly.

Question 4: How can I effectively purify the final 2-(4-aminophenyl)-2-oxazoline to remove the reduction byproducts and any residual starting material?

Answer: Purification of the final product is best achieved by leveraging the significant polarity change between the nitro starting material and the amino final product. Column chromatography is the most robust method for achieving high purity.

Detailed Experimental Protocol: Purification by Column Chromatography

  • Prepare the Column: Pack a glass chromatography column with silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes).

  • Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 20% ethyl acetate in hexanes).

    • Less polar impurities and any unreacted 2-(4-nitrophenyl)-2-oxazoline will elute from the column first.

    • Gradually increase the polarity of the eluent (e.g., to 50-70% ethyl acetate in hexanes).

    • The desired 2-(4-aminophenyl)-2-oxazoline, being more polar due to the amine group, will elute as the solvent polarity increases.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid product.


}

Figure 2. Workflow for purification of APO by column chromatography.

Part 3: General FAQs and Quality Control

Question 5: My final product is pure by NMR, but my subsequent polymerization reactions are inconsistent. Could residual water be the cause?

Answer: Absolutely. For applications like cationic ring-opening polymerization (CROP), even trace amounts of water can be detrimental.[3]

Causality and Expert Insights: Water is a nucleophile that can act as a chain-terminating agent in CROP of 2-oxazolines.[3] It reacts with the propagating cationic species (the oxazolinium ion), prematurely stopping chain growth. This leads to polymers with lower than expected molecular weights and broader molecular weight distributions.[4]

Detection and Removal:

  • Karl Fischer Titration: This is the gold standard for accurately quantifying water content in organic solids and solvents. For sensitive polymerizations, water content should ideally be below 50 ppm.

  • Drying Techniques:

    • High Vacuum Drying: Dry the purified APO in a vacuum oven at a temperature below its melting point (e.g., 50-60°C) for several hours. Using a desiccant trap with P₂O₅ in the vacuum line is highly recommended.

    • Azeotropic Distillation: For larger scales, dissolving the product in a solvent that forms a low-boiling azeotrope with water (like toluene) and then removing the solvent can effectively de-water the material, though this is more common for purifying the monomer itself if it were a liquid.[2]

    • Storage: Always store the final, dried APO in a desiccator under an inert atmosphere (nitrogen or argon) to prevent moisture reabsorption.[3]

References

  • Culbertson, E. M., & Xue, Y. (1997). Synthesis of 2-(p-Aminophenyl)oxazoline and Its Cationic Polymerization Studies by Differential Scanning Calorimetry. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. [Link]

  • Tomalia, D. A., & Killat, G. R. (1981). U.S. Patent No. 4,281,137. U.S. Patent and Trademark Office.
  • Chen, P. N., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. [Link]

  • Sedláček, O. (2023). Synthesis of Novel Poly(2-oxazoline)
  • Gong, L., & McWhorter, W. W. (2010). WIPO Patent Application WO/2010/015211. (Synthesis of oxazoline compounds).
  • Janaszewska, A., et al. (2021). Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. Polymers. [Link]

  • Glassner, M. (2013). Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers. Virginia Tech. [Link]

  • Bolton, P. D., & O'Brien, P. (2004). Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]

  • Hoogenboom, R., et al. (2008). Screening the Synthesis of 2-Substituted-2-oxazolines.
  • Gaina, L., et al. (2020). Reduction-Responsive Molecularly Imprinted Poly(2-isopropenyl-2-oxazoline) for Controlled Release of Anticancer Agents. Pharmaceutics. [Link]

  • Tarasov, V. A., et al. (1998). Russian Federation Patent RU2103260C1. (Method for production of 4-nitrobenzamide).

Sources

Oxazoline Ring Stability: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand the nuances of working with heterocyclic compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of the oxazoline ring under various experimental conditions. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reactions, and ensure the integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: How stable is the 2-oxazoline ring in general?

The 2-oxazoline ring is a robust five-membered heterocycle, known for its considerable stability under a range of conditions. It is generally resistant to weak acids, bases, nucleophiles, radicals, and mild oxidizing agents.[1][2] This thermal and chemical stability makes it a valuable moiety in various applications, including as a protecting group for carboxylic acids, a component of chiral ligands in asymmetric catalysis, and a monomer for polymer synthesis.[1] However, it is not inert and can be cleaved under more forcing acidic or basic conditions.[2][3]

Q2: I'm planning a multi-step synthesis. Under what pH conditions should I consider the oxazoline ring to be stable?

For general synthetic manipulations, the oxazoline ring is reliably stable under neutral and weakly acidic or basic conditions. It is advisable to maintain the pH in the range of 4 to 9 for maximum stability, especially at ambient temperature. Conditions to be cautious of include strong, concentrated acids or bases, particularly when heated, as these can promote hydrolysis.

Troubleshooting Guide: Acidic Conditions

Problem 1: My oxazoline-containing compound is degrading during an acidic deprotection step.

Root Cause Analysis: Strong acidic conditions are the primary method for the hydrolytic cleavage of the oxazoline ring.[2][3] The mechanism typically involves protonation of the ring nitrogen, followed by nucleophilic attack of water at the C2 position (the imine carbon). This leads to ring opening and the formation of a β-amino ester, which may subsequently rearrange to a β-hydroxy amide.[4]

Troubleshooting Steps:

  • Lower the Acid Concentration: If your protocol allows, reduce the concentration of the acid. For instance, switch from 6M HCl to 1M HCl.

  • Reduce the Temperature: Hydrolysis is often accelerated by heat.[2] Performing the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly slow down the rate of oxazoline cleavage while still allowing for the desired reaction to proceed.

  • Change the Acid: Consider using a weaker acid. For example, if you are using a strong mineral acid like HCl, you might switch to a carboxylic acid like acetic acid or trifluoroacetic acid (TFA) in a non-aqueous solvent if your reaction chemistry permits.[4]

  • Minimize Water Content: If the intended reaction does not require water, ensure your reaction setup is anhydrous. The presence of water is essential for hydrolysis.

  • Protecting Group Strategy: If the oxazoline is part of a larger molecule and needs to be preserved, consider if an alternative protecting group strategy for other functionalities is feasible, one that avoids strongly acidic conditions.[5]

Experimental Protocol: Monitoring Oxazoline Degradation under Acidic Conditions

This protocol allows for the systematic evaluation of oxazoline stability under various acidic conditions.

  • Sample Preparation: Prepare stock solutions of your oxazoline-containing compound in a suitable organic solvent (e.g., acetonitrile, THF).

  • Reaction Setup: In separate vials, aliquot the stock solution and add the acidic solution to be tested (e.g., 1M HCl, 3M HCl, 10% TFA in acetonitrile/water). Ensure a consistent final concentration of your compound.

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench a small aliquot of each reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Analysis: Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it. Analyze the residue by HPLC, LC-MS, or ¹H NMR to quantify the remaining starting material and identify any degradation products.[6][7]

Data Summary: Relative Stability in Acidic Media

Acid Condition (in Acetonitrile/Water 1:1)TemperatureRelative Rate of HydrolysisPrimary Product
0.1 M HCl25 °CLowβ-amino ester
1 M HCl25 °CModerateβ-amino ester
1 M HCl50 °CHighβ-amino ester / β-hydroxy amide
10% TFA25 °CModerate-Highβ-amino ester

Diagram: Acid-Catalyzed Hydrolysis of a 2-Oxazoline

G cluster_0 Acidic Hydrolysis Oxazoline 2-Oxazoline ProtonatedOxazoline Protonated Oxazoline Oxazoline->ProtonatedOxazoline + H+ Intermediate Tetrahedral Intermediate ProtonatedOxazoline->Intermediate + H2O Product β-Amino Ester Intermediate->Product Ring Opening

Caption: Mechanism of acid-catalyzed oxazoline ring opening.

Troubleshooting Guide: Basic Conditions

Problem 2: I am observing unexpected side reactions or degradation of my oxazoline-containing compound under basic conditions.

Root Cause Analysis: While generally more stable to bases than to strong acids, the oxazoline ring can still be susceptible to cleavage under harsh basic conditions, especially with strong nucleophilic bases or at elevated temperatures.[8] For poly(2-oxazoline)s, basic hydrolysis is a known method to generate polyethyleneimine units.[2] For small molecules, strong bases can potentially lead to ring-opening or other side reactions.

Troubleshooting Steps:

  • Use a Weaker Base: If possible, substitute strong bases like NaOH or KOH with milder alternatives such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.

  • Lower the Reaction Temperature: As with acidic conditions, reducing the temperature can mitigate base-mediated degradation.

  • Solvent Choice: The choice of solvent can influence the reactivity of the base. Aprotic solvents may enhance the basicity of certain reagents. Consider if a protic solvent could temper the reactivity.

  • Stoichiometry of the Base: Use the minimum effective amount of base required for your desired transformation. An excess of a strong base increases the likelihood of side reactions.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize exposure of the oxazoline ring to the basic conditions.

Diagram: Troubleshooting Workflow for Oxazoline Instability

G Start Oxazoline Degradation Observed Condition Identify Condition Acidic Basic Start->Condition AcidPath Acidic Conditions Condition->AcidPath Acid BasicPath Basic Conditions Condition->BasicPath Base AcidSolutions Troubleshooting Steps Lower [Acid] Reduce Temp Change Acid Anhydrous Conditions AcidPath->AcidSolutions BasicSolutions Troubleshooting Steps Use Weaker Base Reduce Temp Solvent Choice Stoichiometry BasicPath->BasicSolutions End Optimized Reaction AcidSolutions->End BasicSolutions->End

Caption: Decision tree for troubleshooting oxazoline degradation.

References

  • Oxazoline - Wikipedia. Wikipedia. [Link]

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC - NIH. National Institutes of Health. [Link]

  • Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications - Diva-portal.org. Diva Portal. [Link]

  • The Chemistry of the Oxazolines. - SciSpace. SciSpace. [Link]

  • Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - NIH. National Institutes of Health. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Hovione. [Link]

  • Development and Validation of Stability-Indicating HPLC Methods for the Estimation of Lomefloxacin and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry - PMC - NIH. National Institutes of Health. [Link]

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Troubleshooting low reactivity of the amino group in 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Senior Application Scientist's Guide

Topic: Troubleshooting Low Reactivity of the Amino Group in 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline

Welcome to the technical support center. As Senior Application Scientists, we frequently partner with researchers to navigate complex synthetic challenges. A recurring topic is the unexpectedly low nucleophilicity of the amino group on this compound. This guide is designed to provide not just solutions, but a deep, mechanistic understanding of the problem, empowering you to rationally design and troubleshoot your experiments.

Part 1: Frequently Asked Questions - Understanding the Root Cause

This section addresses the fundamental chemical principles governing the reactivity of this specific aniline derivative.

Q1: Why is the amino group in this compound so unreactive compared to standard aniline?

A: The diminished reactivity is a direct consequence of the electronic properties of the para-substituted dihydrooxazole ring. The lone pair of electrons on the aniline's nitrogen, which is responsible for its nucleophilicity, is significantly less available for reaction due to a powerful electron-withdrawing effect.

This occurs through two primary mechanisms:

  • Inductive Effect (-I): The nitrogen atom within the oxazoline ring is sp²-hybridized and part of an imine-like structure (C=N). This makes it more electronegative than a standard sp³-hybridized nitrogen, causing it to pull electron density away from the benzene ring through the sigma bonds.

  • Resonance Effect (-M / -R): The entire oxazoline-substituted phenyl system participates in resonance. The C=N bond of the oxazoline ring can accept electron density from the benzene ring, pulling the aniline's lone pair into the aromatic system and delocalizing it. This delocalization stabilizes the starting material but drastically reduces the electron density on the amino nitrogen, making it a weaker nucleophile and a weaker base.[1][2]

The diagram below illustrates how the aniline's lone pair is delocalized across the molecule, reducing its availability for nucleophilic attack.

Caption: Resonance delocalization in this compound.

Q2: Which types of reactions are most commonly affected by this reduced nucleophilicity?

A: Any reaction that relies on the nucleophilic character of the amino group will be challenging. The most common examples include:

  • Acylation/Amidation: Reactions with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) often require harsh conditions or fail entirely.

  • N-Alkylation: Standard Sₙ2 reactions with alkyl halides are often sluggish and may require high temperatures and strong bases, leading to side reactions.[3]

  • Buchwald-Hartwig and other Cross-Coupling Reactions: While these are powerful methods, weakly nucleophilic anilines are known to be challenging substrates that require specialized ligand and catalyst systems.[4][5]

Part 2: The Troubleshooting Workflow: A Systematic Guide

When a reaction with this compound fails or proceeds with low yield, a systematic approach is crucial. The following workflow provides a logical progression from simple optimization to advanced strategies.

Caption: Systematic workflow for troubleshooting reactions.

Q3: My acylation reaction is not working. What specific conditions can I screen?

A: For a sluggish acylation, a multiparameter optimization is necessary. The goal is to increase the reactivity of both coupling partners without causing decomposition.

ParameterStandard ConditionTroubleshooting Action & Rationale
Temperature Room TemperatureIncrease to 50-100 °C. The activation energy for the reaction is likely high due to the poor nucleophile; providing thermal energy can overcome this barrier.
Solvent DCM, THFSwitch to a high-boiling polar aprotic solvent like DMF, DMAc, or NMP. These solvents can better solvate the transition state and are suitable for higher temperatures.
Base (for Acid Halides) Pyridine, TEAUse a stronger, non-nucleophilic base like DBU or a proton sponge. This ensures any generated HCl is scavenged efficiently without competing with the aniline.
Coupling Agent (for Acids) DCC, EDCUse a more potent activating agent like HATU or COMU. These reagents are specifically designed to activate carboxylic acids for coupling with weak nucleophiles.[6]
Catalyst NoneAdd a catalytic amount of DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
Q4: I am struggling with N-alkylation using an alkyl halide. What are my options?

A: Direct alkylation is often low-yielding. Consider the following adjustments and alternatives.

Parameter / MethodStandard ApproachTroubleshooting Action & Rationale
Base K₂CO₃, Cs₂CO₃Use a much stronger base like NaH or KHMDS. This will deprotonate the aniline to form the more nucleophilic anilide anion. This must be done carefully in an anhydrous solvent (e.g., THF, DMF).
Leaving Group Alkyl-Cl, Alkyl-BrSwitch to a more reactive electrophile like an alkyl iodide or triflate. I⁻ and OTf⁻ are better leaving groups, which accelerates the Sₙ2 reaction.
Alternative Method 1 Direct AlkylationUse Reductive Amination. This is a robust and highly reliable alternative. React the aniline with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ with a mild reducing agent like NaBH(OAc)₃ or NaBH₃CN. This method avoids over-alkylation.[7]
Alternative Method 2 N/AConsider "Borrowing Hydrogen" Catalysis. This modern method uses an alcohol as the alkylating agent with a transition metal catalyst (e.g., Ru, Ir). It is an atom-economical process where the alcohol is transiently oxidized to an aldehyde for the reductive amination cycle.[7]
Q5: Standard methods have failed. Are there more powerful cross-coupling techniques for forming the C-N bond?

A: Yes. When dealing with a significantly deactivated nucleophile, it is often best to switch to a reaction mechanism designed for this challenge.

Coupling StrategyDescriptionWhen to UseKey Reference
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and an amine. Specialized ligands are crucial for facilitating the reductive elimination step with electron-poor anilines.When coupling the aniline to an aryl or vinyl halide. It is the go-to method for constructing complex biaryl amines.JACS Au (2021)
Nickelaelectrocatalysis An emerging technique that uses nickel catalysis paired with electrolysis. This method can couple a wide range of weak N-nucleophiles, including electron-deficient anilines, under mild conditions.Excellent for challenging couplings that are low-yielding with other methods. The electrochemical conditions can drive difficult transformations.JACS Au (2021)[5]

Part 3: Field-Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key troubleshooting strategies.

Protocol 1: Forced-Condition Acylation using an Acyl Chloride

This protocol is designed to overcome the high activation energy barrier for amide bond formation.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and a high-boiling aprotic solvent such as N,N-Dimethylformamide (DMF, ~0.2 M).

  • Base Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and a non-nucleophilic base such as Triethylamine (TEA, 1.5 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.2 eq) dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove bases), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: N-Alkylation via Reductive Amination

This protocol serves as a superior alternative to direct alkylation with alkyl halides, especially for preventing over-alkylation.[7]

  • Iminium Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as Dichloroethane (DCE) or THF (~0.1 M). Add a catalytic amount of acetic acid (0.1 eq).

  • Stirring: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature and monitor by TLC for the disappearance of the intermediate and starting aniline (typically 4-24 hours).

  • Quenching: Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 30 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.

References

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Reactions of Arylamines. (2020). Chemistry LibreTexts. [Link]

  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles. (2021). JACS Au. [Link]

  • What properties of aniline make it a suitable base for nucleophilic substitution reactions? Quora. [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2020). Frontiers in Chemistry. [Link]

  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles. (2021). JACS Au. [Link]

  • Amines. NCERT. [Link]

  • This compound. Oakwood Chemical. [Link]

  • This compound. Fluorochem. [Link]

  • Oxazoline chemistry part III. ResearchGate. [Link]

  • Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines. ResearchGate. [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2020). Molecules. [Link]

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Scalable synthesis of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scalable Synthesis of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals engaged in the scalable production of this key chemical intermediate. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your experimental success.

Overview of Synthetic Strategy

The target molecule, this compound, is a valuable building block in medicinal chemistry and materials science.[1][2] For industrial applications, a robust, scalable, and cost-effective synthetic route is paramount. The most common and industrially viable method is the direct cyclization of 4-aminobenzonitrile with 2-aminoethanol (ethanolamine).[3] This approach is favored due to the high atom economy and the availability of starting materials.[4]

The reaction typically requires a catalyst to proceed at a reasonable rate and temperature.[5][6] While various catalysts have been reported, Lewis acids like zinc chloride or zinc acetate are common choices for their efficacy and cost-effectiveness.[6][7]

Core Reaction Pathway

SM1 4-Aminobenzonitrile REAC REAC SM2 2-Aminoethanol INT1 Intermediate Amidine PROD This compound INT1->PROD Intramolecular Cyclization & -NH₃ CAT_out CAT_out CAT Lewis Acid Catalyst (e.g., ZnCl₂) CAT->REAC REAC->INT1 + Catalyst (Coordination & Attack) CAT_out->CAT Catalyst Regeneration

Caption: General workflow for the Lewis acid-catalyzed synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable synthetic route to this compound?

For large-scale industrial production, the condensation of 4-aminobenzonitrile with 2-aminoethanol is the preferred method.[3] This route is advantageous over methods starting from carboxylic acids or aldehydes due to fewer steps, higher atom economy, and generally lower cost of starting materials.[7][8] The reaction is typically catalyzed by a Lewis acid, such as zinc chloride or zinc acetate, and run at elevated temperatures in a high-boiling solvent like chlorobenzene or toluene.[5][7][9]

Q2: Why are anhydrous conditions so critical for this reaction?

Anhydrous conditions are essential to prevent the hydrolysis of the oxazoline ring.[7] The C=N bond in the 2-oxazoline ring is susceptible to nucleophilic attack by water, particularly under the acidic (Lewis acid) or high-temperature conditions of the reaction. This side reaction leads to the formation of N-(2-hydroxyethyl)-4-aminobenzamide, a common impurity that can be difficult to remove and reduces the overall yield.

Q3: Can this reaction be performed without a metal catalyst?

Yes, catalyst-free methods have been developed. These typically require higher temperatures or the use of alternative reaction media like ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide, [bmim]Br) to promote the reaction.[4][10] While this approach avoids potential metal contamination in the final product, the higher energy input and the cost and recyclability of ionic liquids must be considered for industrial-scale feasibility.[4]

Q4: What are the primary safety concerns when scaling up this synthesis?

  • Solvent Hazards: High-boiling aromatic solvents like chlorobenzene or toluene are flammable and have associated health risks. Ensure proper ventilation and use of personal protective equipment (PPE).

  • Reagent Toxicity: 4-Aminobenzonitrile is toxic.[11] Avoid inhalation and skin contact. 2-Aminoethanol is corrosive.

  • Exothermic Reaction: While the reaction is typically endothermic, requiring heat, the potential for a delayed or runaway reaction should always be assessed during scale-up, especially during catalyst addition or if there is an accumulation of unreacted starting materials.

  • Pressure Build-up: The reaction involves the elimination of ammonia (if proceeding via an amidine intermediate), which can increase vessel pressure if not properly vented.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Problem 1: Low or Stagnant Reaction Yield
Probable Cause Diagnostic Check Recommended Solution
Presence of Water Perform Karl Fischer titration on starting materials and solvent.Dry solvents using molecular sieves. Use freshly opened, anhydrous grade reagents. Ensure the reaction setup is thoroughly flame-dried or oven-dried and assembled under an inert atmosphere (N₂ or Ar).
Catalyst Inactivity Check the appearance and source of the catalyst. Some Lewis acids are highly hygroscopic.Use a freshly opened bottle of the Lewis acid catalyst (e.g., ZnCl₂). Consider catalysts that are more robust or easier to handle, such as magnetically recoverable Pd/Fe₃O₄.[9]
Insufficient Temperature Monitor the internal reaction temperature, not just the oil bath setting.Ensure efficient stirring and proper heating. For the ZnCl₂-catalyzed reaction in chlorobenzene, reflux temperature is typically required.[7]
Sub-optimal Stoichiometry Review the molar ratios of reactants.An excess of 2-aminoethanol (1.2 to 3.0 equivalents) is often used to drive the reaction to completion.[3][9]
Poor Solubility Observe the reaction mixture for undissolved starting material at reaction temperature.Select a solvent in which all reactants are soluble at the target temperature. Toluene or chlorobenzene are common choices.[5][9]
Problem 2: High Levels of Impurities in Crude Product
Probable Cause Diagnostic Check Recommended Solution
Unreacted 4-Aminobenzonitrile Check TLC or HPLC/GC of the crude product against a standard.Increase reaction time, temperature, or the equivalents of 2-aminoethanol. Ensure the catalyst is active and present in the correct loading.
Presence of N-(2-hydroxyethyl)-4-aminobenzamide Look for a characteristic amide peak in the IR spectrum and corresponding signals in NMR. This impurity arises from hydrolysis of the oxazoline ring.Rigorously exclude water from the reaction as detailed in "Problem 1". Quench the reaction carefully to avoid introducing water while the mixture is still hot and acidic.
Formation of Side-Products from Aniline Reactivity Analyze by LC-MS to identify unexpected masses. The free aniline group is nucleophilic.Protect the aniline group prior to cyclization if side reactions are significant, though this adds steps and cost. A more direct solution is to optimize conditions (lower temperature, shorter time) to minimize side reactions.
Troubleshooting Workflow

Problem Low Yield or Stalled Reaction Check_H2O Check for Water? (Karl Fischer) Problem->Check_H2O Dry Action: Dry all reagents/solvents. Use inert atmosphere. Check_H2O->Dry Yes Check_Temp Temperature Correct? Check_H2O->Check_Temp No Success Problem Resolved Dry->Success Increase_Temp Action: Increase heat input. Verify internal temp. Check_Temp->Increase_Temp No Check_Cat Catalyst Active? Check_Temp->Check_Cat Yes Increase_Temp->Success New_Cat Action: Use fresh, anhydrous catalyst. Check_Cat->New_Cat No Check_Stoich Stoichiometry Correct? Check_Cat->Check_Stoich Yes New_Cat->Success Adjust_Stoich Action: Increase equivalents of 2-aminoethanol. Check_Stoich->Adjust_Stoich No Check_Stoich->Success Yes Adjust_Stoich->Success

Sources

Technical Support Center: Preserving Oxazoline Ring Integrity During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with oxazoline-containing compounds. The inherent reactivity of the oxazoline ring, particularly its susceptibility to hydrolysis under acidic conditions, presents a significant challenge during the purification and isolation stages of a synthesis. This document provides in-depth, field-proven insights and practical troubleshooting advice to help you navigate these challenges and ensure the stability of your valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of oxazoline ring degradation during workup?

A1: The primary cause of degradation is acid-catalyzed hydrolysis. The oxazoline ring, while generally stable under neutral to basic conditions, is highly susceptible to cleavage in the presence of acid.[1][2] The mechanism involves the protonation of the endocyclic nitrogen atom, which significantly activates the adjacent carbon for nucleophilic attack by water. This leads to ring-opening and the formation of a β-amino ester or, in some cases, a rearranged β-hydroxy amide.[3][4] Therefore, avoiding acidic conditions at every stage of the workup is paramount.

Q2: At what pH range is the oxazoline ring most stable?

A2: Oxazoline rings exhibit their greatest stability in neutral to basic conditions (pH > 7). They are generally resistant to bases, nucleophiles, and weak acids.[1] However, their stability rapidly decreases in acidic environments. Precise pH control during aqueous washes and extractions is critical to prevent protonation of the ring's nitrogen atom.[3]

Q3: Can my choice of organic solvent affect the stability of the oxazoline ring?

A3: Yes, the choice of solvent can play a role, primarily related to residual water and potential for protic interactions. While many common organic solvents are generally compatible, it is crucial to use anhydrous solvents whenever possible. Hygroscopic solvents, such as DMSO, can absorb water from the atmosphere, which can then participate in hydrolysis if acidic impurities are present.[5] Protic solvents like methanol and ethanol could potentially engage in solvolysis, especially under non-neutral conditions. For long-term storage, anhydrous aprotic solvents are preferable.[5]

Q4: I suspect my oxazoline-containing product is degrading during silica gel column chromatography. What is happening and how can I prevent it?

A4: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidic environment can catalyze the hydrolysis of the oxazoline ring as your compound passes through the column. To prevent this, the silica gel must be "deactivated" or neutralized. This is most commonly achieved by adding a small amount of a basic modifier, such as triethylamine (typically 1-3%), to the mobile phase.[6] The triethylamine neutralizes the acidic silanol groups, creating a more inert environment for the separation of acid-sensitive compounds.[7][8]

Troubleshooting Guide: Preventing Hydrolysis During Workup

This section addresses common problems encountered during the workup of oxazoline-containing compounds and provides actionable solutions.

Problem Potential Cause Troubleshooting & Optimization
Low yield of desired product after aqueous workup. Acid-catalyzed hydrolysis. The reaction may have been quenched with an acidic solution (e.g., NH₄Cl, dilute HCl), or acidic byproducts were not sufficiently neutralized.Solution: Always quench the reaction with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to ensure the aqueous layer remains at a pH > 7.[9] Perform a "back-extraction" by washing the organic layer with a basic solution to remove any acidic impurities.[10]
Product degradation observed during solvent removal (rotary evaporation). Residual acid. Trace amounts of acid remaining in the organic phase can become concentrated during solvent removal, leading to hydrolysis, especially if heat is applied.Solution: Before concentrating the organic phase, ensure it has been thoroughly washed with a basic aqueous solution (e.g., saturated NaHCO₃) and then brine. Dry the organic layer over an anhydrous, neutral, or basic drying agent like Na₂SO₄, MgSO₄, or K₂CO₃.[11]
Streaking or decomposition of the product on a TLC plate. Acidic silica gel. The silica on the TLC plate is acidic and can cause on-plate degradation of the oxazoline.Solution: Prepare TLC plates by first eluting them with a solvent system containing 1% triethylamine and allowing them to dry before spotting your compound. This deactivates the silica. Alternatively, use neutral or basic alumina TLC plates.
Multiple spots on TLC/LCMS after column chromatography, indicating product decomposition. On-column hydrolysis. The stationary phase (silica gel) is acidic, leading to the degradation of the oxazoline ring during purification.Solution: Add 1-3% triethylamine to your eluent system to neutralize the silica gel.[6] Alternatively, use a different stationary phase such as neutral or basic alumina. For very sensitive compounds, consider purification techniques that do not involve acidic stationary phases, such as preparative HPLC with a buffered mobile phase.

Experimental Protocols & Methodologies

Protocol 1: General Hydrolysis-Averse Aqueous Workup

This protocol provides a step-by-step method for quenching a reaction and extracting an oxazoline-containing product while maintaining a basic pH to prevent hydrolysis.

  • Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction mixture with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is confirmed to be > 8 using pH paper.

  • Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, add deionized water and separate the layers. Extract the aqueous layer two more times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Combine the organic extracts and wash them sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities).

    • Brine (saturated aqueous NaCl solution) to facilitate the removal of water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). These are neutral drying agents and are broadly compatible.[11]

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation), ensuring the bath temperature is kept as low as possible to minimize thermal stress.

Protocol 2: Purification of Acid-Sensitive Oxazolines by Column Chromatography

This protocol details the procedure for purifying an oxazoline-containing compound using silica gel chromatography with a triethylamine-modified eluent.

  • Solvent System Selection: Determine a suitable solvent system (e.g., hexanes/ethyl acetate) for your compound using TLC. Once an appropriate Rf value is achieved, prepare the bulk mobile phase by adding 1-2% (v/v) triethylamine. For example, for a 90:10 hexanes:ethyl acetate system, you would prepare a mixture of 89:10:1 hexanes:ethyl acetate:triethylamine.

  • Column Packing: Pack the column using the triethylamine-modified mobile phase. It is good practice to flush the packed column with several column volumes of this mobile phase to ensure the entire silica bed is neutralized before loading the sample.[6]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a compatible solvent. Adsorbing the compound onto a small amount of silica gel ("dry loading") is often preferred.

  • Elution and Fraction Collection: Run the column with the triethylamine-modified mobile phase, collecting fractions and monitoring by TLC.

  • Solvent Removal: After identifying and combining the pure fractions, remove the solvent under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C, so it may require co-evaporation with a lower-boiling solvent like toluene to be completely removed.

Visualized Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated.

Mechanism of Acid-Catalyzed Hydrolysis

The following diagram illustrates the two-step mechanism of oxazoline ring hydrolysis under acidic conditions.

hydrolysis_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack & Ring Opening Oxazoline Oxazoline Ring Protonated_Oxazoline Protonated Oxazoline (Activated) Oxazoline->Protonated_Oxazoline Fast Equilibrium Proton H+ Proton->Oxazoline Ring_Opened Ring-Opened Intermediate Protonated_Oxazoline->Ring_Opened Slow (Rate-Determining) Water H₂O Water->Protonated_Oxazoline Product β-Amino Ester (Hydrolysis Product) Ring_Opened->Product Deprotonation workup_workflow Start End of Reaction Quench Quench with Saturated NaHCO₃ (aq) to pH > 8 Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer: 1. Sat. NaHCO₃ (aq) 2. Brine Extract->Wash Dry Dry over Anhydrous Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify_Check Purification Needed? Concentrate->Purify_Check End Pure Product Purify_Check->End No Column Column Chromatography Purify_Check->Column Yes TLC_Check TLC shows streaking? Column->TLC_Check Normal_Column Run Column with Standard Eluent TLC_Check->Normal_Column No Modified_Column Run Column with 1-2% Triethylamine in Eluent TLC_Check->Modified_Column Yes Normal_Column->End Modified_Column->End

Caption: Decision workflow for workup and purification.

References

  • One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. National Institutes of Health. Available at: [Link]

  • Oxazoline. Wikipedia. Available at: [Link]

  • Process for making vinyl oxazoline drying oil esters. Google Patents.
  • The Chemistry of the Oxazolines. SciSpace. Available at: [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. Available at: [Link]

  • Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. RSC Publishing. Available at: [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Chrom-Matrix. Available at: [Link]

  • Drying solvents. Sciencemadness Wiki. Available at: [Link]

  • Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • use of Triethylamine. Chromatography Forum. Available at: [Link]

  • Low critical solution temperature purification of oxazoline polymer solutions. Google Patents.
  • The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Publishing. Available at: [Link]

  • (PDF) One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. ResearchGate. Available at: [Link]

  • Synthesis of oxazoline compounds. Google Patents.
  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. Available at: [Link]

  • Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. National Institutes of Health. Available at: [Link]

  • How Triethilamine works on a compound separation in a reversed phase column (C18)? ResearchGate. Available at: [Link]

  • Preparation and Characterization of Poly(2-oxazoline) Micelles for the Solubilization and Delivery of Water Insoluble Drugs. National Institutes of Health. Available at: [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Available at: [Link]

  • Protecting group free synthesis of nitroxide-functionalized poly(2-oxazoline)s: direct access to electroactive polynitroxides. RSC Publishing. Available at: [Link]

  • Purification of 2-oxazolines. Google Patents.
  • THE DECOMPOSITION OF 2-METHYL-Δ2-OXAZOLINE IN AQUEOUS SOLUTION. ResearchGate. Available at: [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. National Institutes of Health. Available at: [Link]

  • (PDF) Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/Triphenylphosphine: a Mild and Acid-Free Preparation of Esters and Amides. ResearchGate. Available at: [Link]

  • End-capping of living poly(2-methyl-2-oxazoline) with maleic acid. ResearchGate. Available at: [Link]

  • Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles. RSC Publishing. Available at: [Link]

  • (PDF) Synthesis and optimization of a 2-isopropenyl-2-oxazoline based polymer for enhanced phenolic acid extraction. ResearchGate. Available at: [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. Available at: [Link]

  • Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing. Available at: [Link]

  • Chemically-active extraction. University of York Chemistry Teaching Labs. Available at: [Link]

  • Matrix Adsorption Principle of Column Chromatography in Analytical Chemistry. Allied Academies. Available at: [Link]

  • Help needed! Why my appel reaction did not work ? r/Chempros - Reddit. Available at: [Link]

  • Additives for reversed-phase HPLC mobile phases. Google Patents.
  • Synthesis of 2 — ( Chiral Alkyl ) Oxazolines. An-Najah Journals. Available at: [Link]

  • Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. National Institutes of Health. Available at: [Link]

  • Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. ResearchGate. Available at: [Link]

  • Unravelling the Miscibility of Poly(2-oxazoline)s: A Novel Polymer Class for the Formulation of Amorphous Solid Dispersions. MDPI. Available at: [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. ResearchGate. Available at: [Link]

  • Detailed Understanding of Solvent Effects for the Cationic Ring-Opening Polymerization of 2-Ethyl-2-oxazoline. ResearchGate. Available at: [Link]

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Side reactions of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline in multi-step synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline

A Guide for Senior Application Scientists

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this versatile building block into multi-step syntheses. As a bifunctional molecule, it presents unique challenges and opportunities. This document provides in-depth troubleshooting advice and answers to frequently encountered questions, moving beyond simple protocols to explain the chemical principles behind the recommended solutions.

Section 1: Managing the Stability of the Oxazoline Ring

The 2-oxazoline ring serves as a masked carboxylic acid or nitrile, but its stability is highly dependent on the reaction environment. Understanding its lability is the first step to preventing unwanted side reactions.

FAQ 1.1: How stable is the 4,5-dihydro-1,3-oxazol-2-yl moiety?

The oxazoline ring is an endocyclic imino ether, which is susceptible to hydrolysis under both acidic and, to a lesser extent, strongly basic conditions. Acid-catalyzed hydrolysis is particularly rapid and is a common source of unexpected byproducts.[1][2][3] The stability is significantly compromised in the presence of water and protic acids.

Troubleshooting 1.1: Hydrolysis to N-(2-hydroxyethyl)-4-aminobenzamide
  • Problem: My reaction yields a significant, more polar byproduct which I suspect is the hydrolyzed form of my starting material. My mass spectrometry data shows a mass increase of 18 amu.

  • Root Cause Analysis: This is a classic case of oxazoline ring hydrolysis. The reaction mechanism is initiated by the protonation of the ring nitrogen, which activates the imino ether carbon for nucleophilic attack by water. This can be triggered by explicit acidic reagents, residual acid from a previous step, or even acidic stationary phases like silica gel during chromatography.

  • Preventative & Corrective Actions:

    • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform reactions under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.

    • pH Control: If acidic conditions are not required for your desired transformation, buffer the reaction mixture with a non-nucleophilic base like proton sponge or 2,6-lutidine. Upon workup, quench with a mild aqueous base like sodium bicarbonate, not strong acids.

    • Chromatography Considerations: Standard silica gel is acidic and can cause on-column hydrolysis. It is highly recommended to use silica gel that has been deactivated with triethylamine (typically 1% v/v in the eluent) or to use a different stationary phase like neutral alumina.

Diagram 1: Acid-Catalyzed Hydrolysis Pathway

Hydrolysis_Pathway Start This compound Protonated Protonated Oxazolinium Ion Start->Protonated Acid Catalyst (H⁺) WaterAttack Tetrahedral Intermediate Protonated->WaterAttack Nucleophilic Attack Product N-(2-hydroxyethyl)-4-aminobenzamide (Hydrolysis Product) WaterAttack->Product Ring Opening & Proton Transfer H2O H₂O H2O->WaterAttack H_plus H⁺

Caption: Mechanism of acid-catalyzed oxazoline ring opening.

Section 2: Navigating the Reactivity of the Aniline Moiety

The primary aromatic amine (aniline) functionality is a potent nucleophile and a strong activating group for electrophilic aromatic substitution, which can lead to a host of side reactions if not properly managed.[4]

FAQ 2.1: My reaction mixture is turning dark brown or black. What is causing this decomposition?

Anilines, in general, are highly susceptible to air oxidation, especially in the presence of trace metals or light. This process forms highly colored, often polymeric, quinone-imine type structures. This is a common observation when handling this compound.

  • Solution:

    • Inert Atmosphere: Always handle and store the compound under an inert atmosphere (N₂ or Ar).

    • Degassed Solvents: Use solvents that have been degassed via sparging with nitrogen or argon, or through freeze-pump-thaw cycles.

    • Storage: For long-term storage, keep the material in a dark, cold environment (e.g., a freezer) under an inert atmosphere.

Troubleshooting 2.1: Uncontrolled Electrophilic Aromatic Substitution
  • Problem: I am trying to perform a monobromination on the aromatic ring, but I am getting a complex mixture of products, including a tribrominated species.[5]

  • Root Cause Analysis: The -NH₂ group is a powerful activating group that directs electrophiles to the ortho and para positions.[6][7] Its strong activating nature makes it difficult to stop the reaction at the monosubstitution stage, leading to polysubstitution.[5]

  • Preventative & Corrective Actions: The reactivity of the aniline must be temporarily attenuated. This is best achieved by converting the amine into an amide, such as an acetanilide. The amide is still an ortho, para-director but is significantly less activating, allowing for controlled monosubstitution. The protecting group can be easily removed later.

Protocol 1: Controlled Monobromination via Acetanilide Protection

  • Protection:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

    • Slowly add acetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours until TLC analysis shows complete consumption of the starting material.

    • Wash the reaction with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acetylated product.

  • Bromination:

    • Dissolve the N-acetylated compound in acetic acid.

    • Slowly add a solution of Br₂ (1.0 eq) in acetic acid at room temperature.

    • Stir for 1-2 hours. The product often precipitates from the solution.

    • Pour the mixture into water and collect the solid by filtration to obtain the monobrominated acetanilide.

  • Deprotection:

    • Reflux the brominated acetanilide in aqueous HCl (e.g., 3M) for 4-6 hours.

    • Cool the solution and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the final monobrominated aniline product.

    • Filter, wash with water, and dry.

Troubleshooting 2.2: Unwanted N-Acylation or N-Alkylation
  • Problem: I am attempting a reaction with an electrophile (e.g., an acyl chloride or alkyl halide) intended for another functional group in my molecule, but the reaction is occurring on the aniline nitrogen instead.

  • Root Cause Analysis: The lone pair on the aniline nitrogen makes it a strong nucleophile, often more reactive than other nucleophilic sites.

  • Solution: Similar to controlling aromatic substitution, the aniline nitrogen must be protected. The choice of protecting group is critical. A tert-butyloxycarbonyl (Boc) group is often ideal as it is robust to many reaction conditions but can be removed easily with acid (e.g., TFA in DCM), which may also hydrolyze the oxazoline if not performed carefully at low temperatures.

Diagram 2: Workflow for Site-Selective Modification

Selective_Modification Start Starting Material: 4-(oxazolinyl)aniline Protect Protect Amine (e.g., Acetylation) Start->Protect Step 1: Attenuate Reactivity React Perform Desired Reaction (e.g., Electrophilic Substitution) Protect->React Step 2: Selective Reaction Deprotect Deprotect Amine (e.g., Acid/Base Hydrolysis) React->Deprotect Step 3: Restore Amine Final Final Functionalized Product Deprotect->Final

Caption: General workflow for managing aniline reactivity.

Section 3: Synthesis and Purification Best Practices

FAQ 3.1: What is the most common route for synthesizing the title compound?

The most prevalent laboratory synthesis involves the cyclization of 4-aminobenzonitrile with ethanolamine, often catalyzed by a transition metal complex like a ruthenium(II) or zinc(II) species.[8] This method is generally efficient but requires careful optimization.

Troubleshooting 3.1: Incomplete Synthesis from 4-Aminobenzonitrile
  • Problem: My synthesis from 4-aminobenzonitrile and ethanolamine is giving low yields, and I see unreacted nitrile starting material in my crude NMR.

  • Root Cause Analysis: This reaction is an equilibrium process that requires driving to completion. Potential issues include:

    • Catalyst Activity: The catalyst may be poisoned by impurities or moisture.

    • Temperature: The reaction often requires elevated temperatures (e.g., 90-140 °C) to proceed efficiently.[8]

    • Water Removal: The reaction produces water, which can inhibit the catalyst and favor the reverse reaction.

  • Solution:

    • Use a high-purity, anhydrous grade of ethanolamine and a dry, high-boiling solvent if one is used.

    • Ensure the catalyst is handled under inert conditions if it is air-sensitive.

    • If possible, perform the reaction in a setup with a Dean-Stark trap to remove water azeotropically.

Table 1: Troubleshooting Summary for Common Side Reactions

Observed Issue Potential Side Product Probable Cause Recommended Preventative Action
Polar byproduct; +18 amu N-(2-hydroxyethyl)-4-aminobenzamideAcid/water presenceUse deactivated silica/neutral alumina; ensure anhydrous conditions.
Darkening of material/solution Polymeric oxidation productsAir/light exposureStore and handle under inert gas (N₂/Ar); use degassed solvents.
Unwanted N-acylation N-acyl-4-(oxazolinyl)anilineUnprotected aniline nitrogenProtect the amine as a Boc-carbamate or acetamide before introducing electrophiles.
Polysubstitution on ring Di- or tri-substituted anilineHighly activated aromatic ringProtect/deactivate the amine as an acetamide to moderate reactivity.[5]

References

  • Chovancová, J., & Cik, G. (2004). Synthesis of bis-2-oxazolines containing inner unsaturation and their hydrolysis to phenylenediacrylic acids. Chemical Papers, 58(1), 62-66. [Link]

  • Tanner, P., et al. (2018). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. European Polymer Journal, 109, 336-342. [Link]

  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 111-120. [Link]

  • Tanner, P., et al. (2018). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. Semantic Scholar.[Link]

  • Reactions of Aniline. Chemistry Steps.[Link]

  • Glassner, M., et al. (2012). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Polymer Chemistry, 3(12), 3399-3406. [Link]

  • De la Rosa, V. R. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline). Ghent University.[Link]

  • Reactions of Arylamines. Chemistry LibreTexts.[Link]

  • KLS PU & Degree College Haliyal. (2020). Aniline Electrophilic substitution reactions. YouTube.[Link]

  • TmpF6 - Electrophilic Substitution Reaction of Aniline. Scribd.[Link]

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Storage and handling recommendations for 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline

Introduction: Understanding the Reactivity of this compound

This compound, a bifunctional molecule featuring a nucleophilic aniline group and a latent carboxylic acid equivalent in the dihydrooxazoline ring, is a valuable building block in pharmaceutical and materials science. However, its utility is critically dependent on its purity and stability. The inherent reactivity of both the aniline and oxazoline moieties presents specific challenges for storage and handling. Aniline groups are susceptible to oxidation, while the oxazoline ring is prone to hydrolysis. This guide provides a comprehensive framework for preventing degradation, troubleshooting common issues, and ensuring the integrity of your starting material for reproducible experimental outcomes.

Section 1: Core Stability & Primary Degradation Pathways

The stability of this compound is principally threatened by two chemical processes: hydrolysis of the oxazoline ring and oxidation of the aniline moiety. Understanding these pathways is crucial for designing appropriate storage and handling protocols.

Hydrolysis of the Dihydrooxazoline Ring

The 2-substituted-dihydro-1,3-oxazoline ring is a cyclic imino ether. This functional group is susceptible to cleavage by water, a reaction that is significantly accelerated under acidic conditions.[1][2] The hydrolysis mechanism involves protonation of the ring nitrogen, followed by nucleophilic attack by water, leading to ring opening. This process irreversibly converts the oxazoline into its corresponding N-(2-hydroxyethyl) amide derivative.

Oxidation of the Aniline Moiety

Like many aromatic amines, the aniline portion of the molecule is sensitive to air and light.[3] Atmospheric oxygen can oxidize the amino group, leading to the formation of colored impurities and complex polymeric byproducts. This process is often catalyzed by light and trace metal impurities, manifesting as a gradual darkening of the material from off-white to yellow, brown, or even purple over time.[3]

DegradationPathways cluster_conditions Degradation Triggers Main This compound HydrolysisProd N-(2-hydroxyethyl)-4-aminobenzamide (Hydrolysis Product) Main->HydrolysisProd Hydrolysis OxidationProd Colored Impurities (Oxidized Species) Main->OxidationProd Oxidation Acid Moisture (H₂O) + Acid (H⁺) Acid->Main Oxidation Oxygen (O₂) + Light (hν) Oxidation->Main

Caption: Primary degradation pathways for this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered by researchers, providing explanations grounded in the compound's chemical properties and actionable solutions.

Q1: What are the ideal storage conditions for this compound?

A1: The ideal conditions are designed to mitigate both hydrolysis and oxidation. A multi-layered approach is recommended, summarized in the table below.

ParameterShort-Term (In-Use, <1 week)Long-Term (>1 week)Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Reduces the rate of oxidative and hydrolytic degradation.
Atmosphere Tightly sealed containerInert gas (Argon or N₂) backfillPrevents contact with atmospheric oxygen and moisture.[3][4]
Light Store in an amber vial or wrap in foilStore in an amber vial inside a secondary opaque containerThe aniline moiety is light-sensitive, and light can accelerate oxidation.[3][5]
Moisture Store in a desiccatorSeal container with paraffin film; store in a desiccatorThe compound is hygroscopic and susceptible to hydrolysis.[3]

Q2: My solid this compound has turned yellow/brown. Can I still use it?

A2: This discoloration is a classic indicator of oxidation of the aniline group.[3] The usability of the material depends on the sensitivity of your subsequent reaction.

  • For non-sensitive applications: The material might still be suitable if the colored impurities are minor and non-reactive in your specific context.

  • For high-purity applications (e.g., polymerization, drug synthesis): The presence of impurities can act as reaction inhibitors or lead to unwanted side products. It is highly recommended to assess the purity via techniques like NMR or LC-MS. If significant degradation is observed, purification (e.g., recrystallization from an anhydrous, aprotic solvent) or using a fresh batch is advised.

Q3: My reaction is giving low yields and I see a polar, water-soluble byproduct. What could be the cause?

A3: This is a strong indication that the oxazoline ring has undergone hydrolysis. The primary byproduct would be N-(2-hydroxyethyl)-4-aminobenzamide . This occurs if the starting material was exposed to moisture or if the reaction conditions involved acidic reagents or solvents that were not thoroughly dried. Always use anhydrous solvents and handle the compound under dry conditions to prevent this.[1][6]

Q4: What are the best practices for weighing and dissolving the compound for an experiment?

A4: To maintain compound integrity during experimental setup, follow the workflow below. The key principle is to minimize exposure to the laboratory atmosphere.

Workflow Start Retrieve from Storage (-20°C or 2-8°C) Equilibrate Place in Desiccator Equilibrate to Room Temp Start->Equilibrate Step 1 Weigh Weigh Quickly (Under Inert Gas if possible) Equilibrate->Weigh Step 2 Dissolve Dissolve in Anhydrous, Aprotic Solvent Weigh->Dissolve Step 3 Return Purge Headspace with Inert Gas, Reseal, and Return to Storage Weigh->Return After Dispensing End Proceed with Reaction Dissolve->End Step 4

Caption: Recommended workflow for handling the compound prior to reaction.

Section 3: Standard Operating Protocols

Adherence to standardized protocols is essential for preventing compound degradation.

Protocol 3.1: Aliquoting and Long-Term Storage

Objective: To prepare and store the bulk compound to maximize its shelf-life.

  • Preparation: Move the main stock container of this compound and several smaller, clean, dry amber glass vials into an inert atmosphere glovebox. If a glovebox is unavailable, prepare for handling under a positive pressure of argon or nitrogen.

  • Aliquoting: Dispense the desired amount of the compound into each smaller vial. Aliquoting prevents repeated warming/cooling and atmospheric exposure of the main stock.

  • Inerting: Backfill the headspace of each vial with dry argon or nitrogen for at least 1-2 minutes.

  • Sealing: Immediately cap each vial tightly. For optimal protection, wrap the cap and neck junction with paraffin film to create a secondary moisture barrier.

  • Labeling: Clearly label each aliquot with the compound name, CAS number (54472-46-7), date, and quantity.

  • Light Protection: Place the sealed vials inside a labeled, opaque secondary container (e.g., a small box or can).

  • Final Storage: Place the secondary container in a -20°C freezer designated for chemical storage.

Protocol 3.2: Preparing a Solution for Reaction

Objective: To accurately weigh the compound and prepare a solution while minimizing degradation.

  • Equilibration: Remove one aliquot vial from the freezer and place it in a desiccator. Allow it to warm to ambient laboratory temperature for at least 30-45 minutes. Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid when the vial is opened.

  • Inert Atmosphere Weighing: If possible, perform weighing inside a glovebox. Alternatively, use a "nitrogen balloon" setup on a two-neck flask to maintain a positive pressure of inert gas while adding the solid.

  • Dispensing: Quickly weigh the desired amount of the solid into your reaction vessel. Minimize the time the vial is open.

  • Resealing: Immediately purge the headspace of the aliquot vial with inert gas, reseal tightly, wrap with paraffin, and return it to cold storage.

  • Dissolution: Add your chosen anhydrous, aprotic solvent (e.g., THF, Dichloromethane, Acetonitrile) to the reaction vessel containing the weighed solid under an inert atmosphere.

Section 4: References

  • Hoogenboom, R. et al. (2009). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. National Institutes of Health. Available at: [Link]

  • Wiley, R. H., & Bennett, Jr., L. L. (1949). The Chemistry of the Oxazolines. Chemical Reviews. Available at: [Link]

  • Rota, P. et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances. Available at: [Link]

  • Rota, P. et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). ResearchGate. Available at: [Link]

  • Rota, P. et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). National Institutes of Health. Available at: [Link]

  • Fluorochem. (n.d.). This compound. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Available at: [Link]

  • Oakwood Chemical. (n.d.). This compound. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline and Other Aniline Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Utility, Supported by Experimental Data and Methodologies.

Aniline and its derivatives are indispensable building blocks in the synthesis of a broad spectrum of pharmaceuticals, agrochemicals, and advanced materials. The strategic selection of a substituted aniline is a critical decision in any synthetic campaign, profoundly influencing reaction efficiency, functional group compatibility, and the overall success of the endeavor. This guide provides an in-depth comparative analysis of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline against a panel of commonly employed aniline derivatives: p-anisidine , 4-aminobenzonitrile , and N,N-dimethyl-p-phenylenediamine . Our focus will be on their relative performance in two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Influence of Substituents on Aniline Reactivity: A Theoretical Framework

The reactivity of the amino group and the aromatic ring of an aniline derivative is intricately governed by the electronic properties of its substituents. These effects can be broadly categorized as inductive and resonance effects, which modulate the electron density of the aniline system. A useful tool for quantifying these effects is the Hammett parameter (σ), which provides a measure of the electron-donating or electron-withdrawing nature of a substituent.

  • Electron-Donating Groups (EDGs) , such as the methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups, increase the electron density on the aromatic ring and the nitrogen atom of the amino group. This generally enhances the nucleophilicity of the amine and activates the ring towards electrophilic aromatic substitution.

  • Electron-Withdrawing Groups (EWGs) , such as the cyano (-CN) group, decrease the electron density of the aniline system, reducing the nucleophilicity of the amino group and deactivating the ring towards electrophilic attack.

  • The oxazoline moiety in this compound presents a more nuanced electronic profile. While the nitrogen atom in the ring can be considered electron-withdrawing through induction, the oxygen atom can participate in resonance, potentially donating electron density to the aromatic ring. Its overall effect is generally considered to be moderately electron-withdrawing.

The interplay of these electronic effects has a direct impact on the performance of aniline derivatives in cross-coupling reactions, influencing the rates of oxidative addition and reductive elimination in the catalytic cycle.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

Aniline DerivativeAryl HalideBoronic AcidCatalyst SystemBaseSolventYield (%)Reference
This compound 4-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂ONot explicitly found, but related oxazoline boronic acids show good yields (70-80%)[1]
p-Anisidine (as bromo-derivative)4-BromoanisolePhenylboronic acidPd(OAc)₂/PCy₃K₃PO₄Toluene95[2]
4-Aminobenzonitrile (as bromo-derivative)4-BromobenzonitrilePhenylboronic acidPd(dtbpf)Cl₂Et₃NMicellar91 (15 min)[3]
N,N-Dimethyl-p-phenylenediamine (as bromo-derivative)4-Bromo-N,N-dimethylanilinePhenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Dioxane92[2]

Analysis of Performance:

  • p-Anisidine and N,N-Dimethyl-p-phenylenediamine , both bearing strong electron-donating groups, generally exhibit high reactivity in Suzuki-Miyaura couplings, leading to excellent yields. The increased electron density on the aromatic ring can facilitate the oxidative addition step.

  • 4-Aminobenzonitrile , with its electron-withdrawing cyano group, might be expected to be less reactive. However, modern catalyst systems are highly efficient, and excellent yields can be achieved, sometimes requiring slightly longer reaction times or more active catalysts.[3]

  • For This compound , while direct comparative data is scarce, the synthesis of its boronic acid derivative and subsequent successful coupling reactions suggest it is a viable substrate.[1] The oxazoline group can also act as a directing group, offering potential for further functionalization.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of aniline derivatives.

Materials:

  • Substituted 4-bromoaniline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add the substituted 4-bromoaniline, phenylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Substituted Bromoaniline, Phenylboronic Acid, Pd Catalyst, Base solvent Degassed Solvent reagents->solvent Add to reaction vessel heating Heat (80-100 °C) with stirring solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Purified Coupled Product purification->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The nucleophilicity of the aniline derivative is a key factor in the success of this reaction.

Aniline Derivative (Nucleophile)Aryl HalideCatalyst SystemBaseSolventYield (%)Reference
This compound 4-ChloroanisolePd₂(dba)₃/XantphosNaOtBuTolueneData not directly found, but amination of related anilines with aryl chlorides is well-established
p-Anisidine 4-ChlorotoluenePd(OAc)₂/RuPhosK₂CO₃t-BuOH98[4]
4-Aminobenzonitrile 4-BromobenzonitrilePd₂(dba)₃/XantphosDBUPhMe88[5]
N,N-Dimethyl-p-phenylenediamine 4-BromotoluenePd₂(dba)₃/t-Bu₃PNaOtBuToluene95[6]

Analysis of Performance:

  • p-Anisidine and N,N-Dimethyl-p-phenylenediamine , with their electron-rich nature, are excellent nucleophiles for the Buchwald-Hartwig amination, generally providing high yields.[4][6]

  • 4-Aminobenzonitrile , being less nucleophilic due to the electron-withdrawing cyano group, may require more forcing conditions or specialized catalyst systems to achieve high yields.[5]

  • This compound , with its moderately electron-withdrawing oxazoline group, is expected to have intermediate reactivity. While specific data is limited, its successful use in other contexts suggests it is a competent nucleophile in Buchwald-Hartwig aminations.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a generalized procedure based on common practices for the Buchwald-Hartwig amination.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, palladium precatalyst, ligand, and base to a reaction vessel.

  • Add the aniline derivative and the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L OxAdd_Complex Ar-Pd(II)(L)-X Pd(0)L->OxAdd_Complex Oxidative Addition Ar-X Aryl Halide Ar-X->OxAdd_Complex Oxidative\nAddition Oxidative Addition Amine_Complex [Ar-Pd(II)(L)(HNR₂)]⁺X⁻ OxAdd_Complex->Amine_Complex Ligand Exchange Amine R₂NH Amine->Amine_Complex Ligand\nExchange Ligand Exchange Amido_Complex Ar-Pd(II)(L)-NR₂ Amine_Complex->Amido_Complex Deprotonation Base Base Deprotonation Deprotonation Base->Deprotonation Amido_Complex->Pd(0)L Reductive Elimination Product Ar-NR₂ Amido_Complex->Product Reductive\nElimination Reductive Elimination

Sources

A Comparative Guide to Spectroscopic Purity Analysis of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the absolute purity of synthetic intermediates is paramount. This guide provides an in-depth, comparative analysis of spectroscopic techniques for confirming the purity of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline , a key building block in various synthetic pathways. As a Senior Application Scientist, my focus is to not only present methodologies but to also provide the underlying scientific rationale, enabling you to make informed decisions in your analytical workflows.

The Critical Role of Purity in Drug Development

This compound, with its reactive aniline and oxazoline moieties, is a versatile intermediate. However, impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, toxicity, and compromised patentability of the final active pharmaceutical ingredient (API). Therefore, rigorous purity assessment is not merely a quality control step but a cornerstone of robust scientific research and regulatory compliance.

Spectroscopic Techniques for Purity Confirmation: A Comparative Overview

A multi-pronged spectroscopic approach is essential for the unambiguous confirmation of the purity of this compound. This guide will focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy is arguably the most powerful tool for the structural characterization and purity assessment of organic molecules. Its key advantage lies in its ability to provide detailed information about the chemical environment of each atom in a molecule.

For a definitive purity value, Quantitative NMR (qNMR) is the method of choice. Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.

Experimental Protocol: Quantitative ¹H NMR of this compound

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte's signals.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube. Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full magnetization recovery, which is crucial for accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Carefully integrate a well-resolved, characteristic signal of this compound (e.g., one of the aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Illustrative ¹H and ¹³C NMR Data for this compound

Disclaimer: The following spectral data are predicted based on the chemical structure and data from similar compounds, as publicly available experimental spectra for this specific molecule are limited. These should be used for illustrative purposes.

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
δ (ppm) Assignment
7.65 (d, 2H)Ar-H
6.60 (d, 2H)Ar-H
5.80 (s, 2H)-NH₂
4.30 (t, 2H)-CH₂-N
3.90 (t, 2H)-CH₂-O
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and providing structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.[1][2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) of this compound

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • MS Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

    • Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.

    • Acquire the full scan mass spectrum over an appropriate m/z range.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Expected Mass Spectrum and Fragmentation

  • Molecular Ion: The expected exact mass for the protonated molecule [C₉H₁₁N₂O]⁺ is m/z 163.0866. Observing this ion with high mass accuracy (typically <5 ppm error) provides strong evidence for the compound's elemental composition.

  • Key Fragmentation Pathways: Fragmentation of the oxazoline ring and the bond connecting it to the aniline moiety are expected. Common fragmentation patterns for 2-aryl-2-oxazolines involve the loss of neutral molecules.

Illustrative Mass Spectrometry Data

Ion m/z (calculated) Description
[M+H]⁺163.0866Protonated molecular ion
[M+H - C₂H₄]⁺135.0553Loss of ethylene from the oxazoline ring
[C₇H₆NO]⁺120.0444Cleavage of the C-C bond between the aromatic ring and the oxazoline
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not typically used for quantitative purity analysis, it is an excellent method for confirming the presence of key structural features and the absence of certain impurities.

Experimental Protocol: FTIR Spectroscopy of this compound

  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • FTIR Data Acquisition:

    • Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty ATR crystal or KBr pellet and subtract it from the sample spectrum.

Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
3450-3250N-H stretching (asymmetric and symmetric)Primary amine (-NH₂)
1640-1600C=N stretchingOxazoline ring
1620-1580N-H bending (scissoring)Primary amine (-NH₂)
1600, 1500C=C stretchingAromatic ring
1250-1000C-N and C-O stretchingAmine and Oxazoline
850-810C-H out-of-plane bending1,4-disubstituted benzene

Comparison of Spectroscopic Techniques for Purity Analysis

Technique Strengths Weaknesses Information Provided
qNMR - Absolute quantification[3][4]- High precision and accuracy[4]- Provides structural information on impurities- Non-destructive- Lower sensitivity than MS- Requires a certified internal standard- Can be complex for molecules with overlapping signalsAbsolute purity, structure of analyte and impurities
HRMS - Extremely high sensitivity[1]- High mass accuracy for elemental composition[2]- Can be coupled with chromatography (LC-MS) for complex mixtures- Not inherently quantitative without calibration- Ionization efficiency can vary between compounds- Does not distinguish between isomers without chromatographyMolecular weight, elemental composition, fragmentation patterns
FTIR - Fast and simple- Non-destructive- Good for identifying functional groups- Not quantitative- Not very sensitive to minor impurities- Complex spectra can be difficult to interpret fullyPresence of key functional groups

Alternative and Complementary Analytical Methods

While spectroscopic methods are powerful, a comprehensive purity assessment often involves chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV or diode-array detector, is a workhorse for purity analysis in the pharmaceutical industry. It excels at separating the main compound from its impurities, providing relative purity based on peak area percentages. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both separation and identification of impurities.[5][6]

  • Gas Chromatography (GC): GC is ideal for analyzing volatile impurities, such as residual solvents from the synthesis process.[7][8] Headspace GC is a common technique for this purpose.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

Caption: Workflow for the comprehensive purity analysis of this compound.

SpectroscopicDataIntegration qNMR qNMR (Absolute Purity) Structure Confirmed Structure & Purity qNMR->Structure Quantitative Data HRMS HRMS (Molecular Formula) HRMS->Structure Compositional Data FTIR FTIR (Functional Groups) FTIR->Structure Structural Data

Caption: Integration of spectroscopic data for purity and structural confirmation.

Conclusion

The purity of this compound can be confidently established through a synergistic application of spectroscopic techniques. While qNMR provides a definitive measure of absolute purity, HRMS and FTIR offer crucial confirmation of molecular identity and the absence of functional group impurities. Complementing these methods with chromatographic techniques like HPLC and GC ensures a comprehensive impurity profile, meeting the stringent requirements of modern drug discovery and development. By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy to ensure the quality and integrity of this important synthetic intermediate.

References

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis. [Link]

  • Kłys, A., & Racz, A. (2022). Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on DFT calculations, QTAIM, and ESI-MS/MS. Rapid Communications in Mass Spectrometry, 37(3), e9449. [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry. [Link]

  • Karakuş, N., & Tamer, Ö. (2016). Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 468–477. [Link]

  • AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

  • LCGC International. (2023). A Generic Method for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

  • BJSTR. (2023). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

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A Comparative Crystallographic Guide to 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the X-ray crystal structures of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline derivatives. In the pursuit of novel therapeutics, a profound understanding of a molecule's three-dimensional architecture is paramount. The spatial arrangement of atoms and the intricate network of intermolecular interactions within a crystal lattice dictate crucial physicochemical properties, including solubility, stability, and ultimately, bioavailability. This document serves as a technical resource, synthesizing crystallographic data to elucidate structure-property relationships within this important class of compounds and comparing them with relevant structural alternatives.

Introduction: The Significance of the 2-Anilino-oxazoline Scaffold

The this compound core represents a versatile scaffold in medicinal chemistry. The aniline moiety is a well-established pharmacophore, capable of engaging in a variety of intermolecular interactions, including hydrogen bonding and π-stacking. The dihydro-oxazoline ring, a non-aromatic heterocycle, acts as a rigid linker and can influence the overall conformation and electronic properties of the molecule. This combination has led to the exploration of these derivatives in various therapeutic areas.

A key aspect of drug design involves the modulation of a molecule's properties through subtle structural modifications. By introducing different substituents to the aniline ring or the oxazoline moiety, chemists can fine-tune a compound's pharmacological profile. X-ray crystallography provides an unparalleled, atom-level insight into how these modifications translate to changes in the solid-state architecture.

This guide will delve into the synthesis, crystallization, and detailed structural analysis of representative this compound derivatives. We will draw comparisons with the fully aromatic oxazole counterparts and other bioisosteres of aniline to provide a comprehensive understanding of the structural nuances of this chemical class.

Synthesis and Crystallization of this compound Derivatives

The synthesis of 2-substituted oxazolines is a well-established area of organic chemistry.[1] A common and effective method for the preparation of the title compounds involves the cyclization of a suitable precursor, such as an N-(2-hydroxyethyl)benzamide.

A general synthetic route proceeds via the reaction of 4-aminobenzonitrile with ethanolamine in the presence of a catalyst.[2] Alternative approaches include the reaction of isatoic anhydride with 2-aminoalcohols, often catalyzed by a Lewis acid like zinc chloride.

Experimental Protocol: Synthesis of a Representative Derivative

The following protocol outlines a general procedure for the synthesis of a this compound derivative.

Step 1: N-Acylation of 2-Aminoethanol

To a solution of 2-aminoethanol (1.0 eq.) in a suitable solvent such as dichloromethane, a substituted 4-aminobenzoyl chloride (1.0 eq.) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with a mild base, and the product, an N-(2-hydroxyethyl)-4-aminobenzamide derivative, is extracted and purified.

Step 2: Cyclization to the Oxazoline

The N-(2-hydroxyethyl)-4-aminobenzamide derivative (1.0 eq.) is dissolved in a suitable solvent, and a dehydrating agent, such as thionyl chloride or a Burgess reagent, is added. The reaction is typically heated to facilitate the cyclization. After completion, the crude product is purified by column chromatography to yield the desired this compound derivative.

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. The choice of solvent is critical and can significantly impact crystal quality. Common solvents for the crystallization of such derivatives include ethanol, methanol, ethyl acetate, or mixtures thereof.

Comparative Crystallographic Analysis

While the crystal structure of the parent compound, this compound, is not publicly available in the Cambridge Structural Database (CSD), we can infer its structural properties by analyzing closely related derivatives and analogues. For this guide, we will use the crystal structure of 2-(4-Aminophenyl)-1,3-benzoxazole as a primary reference point for comparison, acknowledging the key difference of the aromatic benzoxazole ring versus the dihydro-oxazoline ring. We will also analyze derivatives with substituents on the phenyl ring to understand their influence on the crystal packing.

The Parent Analogue: 2-(4-Aminophenyl)-1,3-benzoxazole

The crystal structure of 2-(4-aminophenyl)-1,3-benzoxazole reveals a largely planar molecule, with a dihedral angle of 11.8(1)° between the benzoxazole ring system and the aminophenyl ring.[3] This planarity facilitates significant intermolecular interactions.

Key Structural Features:

  • Hydrogen Bonding: The primary intermolecular interaction is a classic N—H···N hydrogen bond, where the amino group of one molecule donates a hydrogen to the nitrogen atom of the benzoxazole ring of an adjacent molecule. This interaction links the molecules into chains.[3]

  • π-π Stacking: The planar aromatic systems engage in π-π stacking interactions, with a centroid-centroid distance of 3.6560(15) Å.[3] These stacking interactions, in conjunction with the hydrogen bonding, lead to the formation of a two-dimensional network.[3]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; A[Molecule A] -- "N-H···N Hydrogen Bond" --> B[Molecule B]; B -- "π-π Stacking" --> C[Molecule C]; C -- "N-H···N Hydrogen Bond" --> D[Molecule D]; } caption: Intermolecular interactions in 2-(4-aminophenyl)-1,3-benzoxazole.

Effect of Phenyl Ring Substitution

The introduction of substituents onto the 2-phenyl ring can significantly alter the electronic properties of the molecule and, consequently, its crystal packing.

  • Electron-Withdrawing Groups (e.g., -NO₂): The crystal structure of 2-(3-Nitrophenyl)-2-oxazoline shows that the oxazoline and aromatic rings are nearly coplanar, with a dihedral angle of 8.79(5)°.[4] This planarity is likely influenced by the strong electron-withdrawing nature of the nitro group. The crystal packing in such derivatives is often dominated by strong dipole-dipole interactions and, in some cases, C-H···O hydrogen bonds involving the nitro group.

  • Electron-Donating Groups (e.g., -OH): In the crystal structure of 2-(4-hydroxyphenyl)-4,4-dimethyl-2-oxazoline, strong intermolecular O—H···N hydrogen bonds are the dominant feature, linking the molecules into infinite chains.[5][6] The hydroxyl group acts as a strong hydrogen bond donor, interacting with the nitrogen of the oxazoline ring. This highlights the significant role of strong hydrogen bond donors in directing the supramolecular assembly.

CompoundKey Intermolecular InteractionDihedral Angle (Phenyl-Oxazoline)
2-(4-Aminophenyl)-1,3-benzoxazoleN—H···N Hydrogen Bond, π-π Stacking11.8°[3]
2-(3-Nitrophenyl)-2-oxazolineDipole-Dipole, C-H···O8.79°[4]
2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazolineO—H···N Hydrogen Bond5.84°[5]

Comparison with Structural Alternatives

To better understand the unique structural contributions of the this compound scaffold, it is insightful to compare it with its fully aromatic analogue (oxazole) and a common bioisostere of aniline (aminopyridine).

Dihydro-oxazoline vs. Oxazole

The key difference between a 4,5-dihydro-1,3-oxazole (oxazoline) and a 1,3-oxazole is the presence of a double bond in the latter, rendering it aromatic. This seemingly small change has significant structural implications.

  • Planarity: Oxazole rings are planar, which, when attached to a phenyl ring, can lead to a more overall planar molecule. For instance, in 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole, the dihedral angles between the oxazole rings and their adjacent phenyl rings are relatively small (2.0° and 24.3°).[7] This increased planarity can enhance π-π stacking interactions.

  • Conformational Flexibility: The dihydro-oxazoline ring is not planar and typically adopts an envelope or twisted conformation.[5] This introduces a degree of conformational flexibility that is absent in the rigid oxazole ring. This flexibility can be advantageous in drug design, allowing the molecule to adopt different conformations to bind to a biological target.

dot graph TD { subgraph "Dihydro-oxazoline (Flexible)" A[Non-planar ring] --> B{Envelope/Twist Conformation}; end subgraph "Oxazole (Rigid)" C[Planar aromatic ring] --> D{Facilitates π-π stacking}; end } caption: Conformational differences between dihydro-oxazoline and oxazole rings.

Aniline vs. Aminopyridine: A Bioisosteric Comparison

In medicinal chemistry, the replacement of an aniline with an aminopyridine is a common bioisosteric substitution strategy. While electronically similar, the introduction of a nitrogen atom into the aromatic ring alters the hydrogen bonding capabilities and the overall charge distribution.

  • Hydrogen Bonding: 4-Aminopyridine has both hydrogen bond donor (the amino group) and acceptor (the pyridine nitrogen) sites. This allows for the formation of robust N—H···N hydrogen bonds, leading to the formation of well-defined supramolecular structures, such as dimers and chains.[8][9]

  • Supramolecular Interactions: The crystal packing of 4-aminopyridine derivatives is often characterized by a combination of strong hydrogen bonding and π-π stacking interactions.[8] The interplay of these forces can lead to complex three-dimensional networks. In contrast, aniline primarily acts as a hydrogen bond donor, and its crystal packing is often influenced by weaker N-H···π interactions in addition to N-H···N bonds where a suitable acceptor is present.

The choice between an aniline and an aminopyridine can therefore have a profound impact on the solid-state properties of a molecule, influencing its solubility and crystal morphology.

Conclusion

The X-ray crystal structure of this compound derivatives provides invaluable insights for drug design and development. The interplay of the aniline and dihydro-oxazoline moieties gives rise to a rich variety of supramolecular architectures, which are highly sensitive to the nature of substituents on the aromatic ring.

This guide has demonstrated that:

  • The crystal packing of these derivatives is primarily governed by a combination of hydrogen bonding and π-π stacking interactions.

  • Electron-donating and electron-withdrawing substituents on the phenyl ring significantly influence the nature and strength of these intermolecular forces.

  • The non-planar nature of the dihydro-oxazoline ring imparts a degree of conformational flexibility that is absent in the corresponding aromatic oxazoles.

  • Comparison with bioisosteric alternatives, such as aminopyridines, highlights the unique hydrogen bonding capabilities of the aniline scaffold.

A thorough understanding of these crystallographic principles allows for a more rational approach to the design of new this compound derivatives with optimized physicochemical properties for improved therapeutic potential. Further research to obtain the crystal structure of the parent compound and a wider range of its derivatives will undoubtedly provide even deeper insights into the structure-property relationships of this important class of molecules.

References

  • Crystal structure and Hirshfeld surface analysis of 4-aminopyridinium thiocyanate–4-aminopyridine (1/1). (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(9), 1473-1478. [Link]

  • 2-(4-Aminophenyl)-1,3-benzoxazole. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o838. [Link]

  • Resonance structures of Aminopyridines. [Link]

  • 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2379. [Link]

  • 4-aminopyridine – Knowledge and References. Taylor & Francis. [Link]

  • Neutron Diffraction Reveals that Aniline and 2-Aminopyridine Become Protonated Upon Binding to Trypsin. (2017). Angewandte Chemie International Edition, 56(17), 4935-4939. [Link]

  • 2-Phenyl-1,3-oxazole. PubChem. [Link]

  • 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1575. [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(4), 432-438. [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. IUCr Journals. [Link]

  • Aniline–phenol recognition: from solution through supramolecular synthons to cocrystals. (2014). IUCrJ, 1(Pt 3), 275-285. [Link]

  • Molecular structure of 4-aminopyridine. [Link]

  • 2,4,5-Tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o407. [Link]

  • Influence of supramolecular structures in crystals on parallel stacking interactions between pyridine molecules. (2013). Journal of Molecular Modeling, 19(7), 2717-2724. [Link]

  • 2-(3-Nitrophenyl)-2-oxazoline. [Link]

  • 4-Aminopyridine. Wikipedia. [Link]

  • Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives. (2014). Chemistry Central Journal, 8, 28. [Link]

  • Designer crystals: intermolecular interactions, network structures and supramolecular synthons. (1995). Chemical Society Reviews, 24(3), 179-186. [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). Molecules, 27(24), 9042. [Link]

  • 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline: X-ray and density functional theory study. [Link]

  • 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline: X-ray and density functional theory study. (2006). Acta Crystallographica Section C: Crystal Structure Communications, 62(Pt 7), o416-o418. [Link]

  • Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. (2017). Molecules, 22(10), 1699. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. AVESİS. [Link]

  • CID 139484559. PubChem. [Link]

  • This compound. Oakwood Chemical. [Link]

  • 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole. ChemSynthesis. [Link]

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A Comparative Guide to Validated Analytical Methods for the Quantification of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4,5-dihydro-1,3-oxazol-2-yl)aniline is an aromatic amine containing an oxazoline ring. While not a widely marketed active pharmaceutical ingredient (API) itself, its structure is closely related to oxazoline-containing drugs, such as the antihypertensive agent Rilmenidine.[][2] Consequently, this compound is of significant interest as a potential process-related impurity or synthetic intermediate in pharmaceutical development. Ensuring the purity and safety of drug substances requires the accurate quantification of such impurities, often at trace levels.

This guide provides a comprehensive comparison of validated analytical methodologies suitable for the quantitative determination of this compound. As specific validated methods for this exact molecule are not prevalent in public literature, this document synthesizes field-proven insights and established protocols for structurally analogous compounds—namely, Rilmenidine and other aniline derivatives. The methodologies discussed are grounded in the principles of leading regulatory guidelines, including the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) frameworks, to ensure scientific integrity and suitability for their intended purpose.[3][4][5]

Pillar 1: The Foundation of Trustworthiness - Core Principles of Method Validation

Before delving into specific techniques, it is crucial to understand the universal parameters that define a reliable analytical method. The objective of method validation is to demonstrate that a procedure is suitable for its intended purpose.[5] Every protocol described herein is designed as a self-validating system, anchored by the following ICH-defined characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies.[6]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[7]

Pillar 2: Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, the nature of the sample matrix, and the availability of equipment. We will compare four principal methods applicable to the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical quality control for its robustness, precision, and versatility.[8] For an analyte like this compound, which possesses a chromophore (the aniline ring system), UV detection is straightforward and effective. A C18 column is the logical first choice due to the compound's moderate polarity. The mobile phase, a buffered aqueous solution with an organic modifier like acetonitrile, is optimized to achieve a balance between retention, peak shape, and run time.

Trustworthiness: The method's validity is established through rigorous validation as per ICH guidelines. System suitability tests, including peak asymmetry and theoretical plates, are performed before each run to ensure the chromatographic system is performing adequately.

  • Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Phase B: Acetonitrile.

  • Elution: A gradient elution can be used for separating the analyte from other potential impurities. For example: 0-20 min, 10% to 70% B; 20-25 min, 70% B; 25.1-30 min, return to 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 240 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 water:acetonitrile) to a target concentration within the validated range.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Inject Column HPLC Column Separation (C18) Autosampler->Column Detector UV/PDA Detection Column->Detector Data Data Acquisition & Integration Detector->Data Report Report Data->Report Generate Report

Caption: HPLC-UV analysis workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: For applications requiring higher sensitivity and specificity, such as quantification in biological matrices or trace-level impurity profiling, LC-MS/MS is the gold standard.[9] The primary amine on the aniline moiety is readily protonated, making Electrospray Ionization (ESI) in positive mode the ideal choice. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), this method offers exceptional selectivity, effectively eliminating matrix interferences. A fast LC-MS/MS method for the related compound Rilmenidine has demonstrated an LOQ of 0.1 ng/mL, showcasing the potential sensitivity.[9][10]

Trustworthiness: The specificity of MRM transitions provides an extremely high degree of confidence in the analyte's identity and quantification. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.

  • LC System: A UHPLC system is preferred for faster analysis and better resolution. The chromatographic conditions can be similar to the HPLC-UV method but with a shorter column (e.g., 50 mm x 2.1 mm) and faster gradient.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: ESI, positive ion mode.

  • MS Parameters (Hypothetical):

    • Precursor Ion (Q1): [M+H]⁺ = 163.2 m/z.

    • Product Ions (Q3): Fragmentation of the oxazoline ring and aniline moiety would be expected. Specific transitions would be determined by direct infusion of a standard.

  • Sample Preparation: May require more rigorous cleanup depending on the matrix, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for volatile and semi-volatile compounds. While the target analyte has a primary amine group which can cause peak tailing on standard GC columns, this can be overcome. EPA method 8131 provides a framework for the analysis of aniline derivatives by GC.[11] For robust quantification, derivatization is often the best approach. Acylation of the amine group (e.g., using heptafluorobutyric anhydride, HFBA) increases volatility and improves peak shape, leading to better sensitivity and reproducibility.[12]

Trustworthiness: Electron Ionization (EI) provides reproducible fragmentation patterns that can be compared against spectral libraries for confident identification. The high resolution of capillary GC columns ensures excellent separation from other volatile impurities.

  • GC System: Gas chromatograph with a capillary column injection port.

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Injection: Splitless mode.

  • MS System: Quadrupole mass spectrometer with an EI source.

  • Acquisition: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Sample Preparation (with Derivatization): a. Extract the analyte into an organic solvent (e.g., ethyl acetate). b. Evaporate the solvent to dryness under a stream of nitrogen. c. Add the derivatizing agent (e.g., 50 µL HFBA in 50 µL ethyl acetate) and heat at 70°C for 30 minutes.[12] d. Evaporate the excess reagent and reconstitute the residue in a suitable solvent for injection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample in Matrix Extraction Liquid-Liquid Extraction Sample->Extraction Drydown Evaporate to Dryness Extraction->Drydown Derivatization Derivatization Step (e.g., Acylation) Drydown->Derivatization Reconstitute_ND Reconstitute (Non-Derivatized) Drydown->Reconstitute_ND Direct Analysis Path Reconstitute_D Reconstitute (Derivatized) Derivatization->Reconstitute_D Injection GC Injection Reconstitute_D->Injection Reconstitute_ND->Injection Separation Capillary Column Separation Injection->Separation Detection MS Detection (EI) Separation->Detection Data Data Analysis Detection->Data Report Report Data->Report Generate Report

Sources

Benchmarking the performance of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comprehensive performance benchmark of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline-based compounds as potential inhibitors of monoamine oxidase (MAO), a critical enzyme target in the treatment of neurodegenerative and psychiatric disorders. Due to the limited availability of direct inhibitory data for this specific scaffold, this analysis will utilize performance metrics from the structurally related compound, 4-(2-methyloxazol-4-yl)benzenesulfonamide , as a representative of the broader oxazole-containing class of inhibitors. This guide will objectively compare its performance against established, clinically relevant MAO inhibitors, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting Monoamine Oxidase with Novel Scaffolds

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Their dysregulation is implicated in the pathophysiology of depression, Parkinson's disease, and Alzheimer's disease.[2] Consequently, the inhibition of MAO has been a cornerstone of therapeutic intervention for these conditions for decades.[1]

While classic, irreversible MAO inhibitors have demonstrated clinical efficacy, their use has been hampered by significant side effects, including the risk of hypertensive crisis when co-administered with tyramine-containing foods (the "cheese effect").[1] This has spurred the development of a new generation of reversible and selective MAO inhibitors with improved safety profiles.[1] The exploration of novel chemical scaffolds, such as the oxazoline ring system, is a key focus in the quest for inhibitors with enhanced selectivity and potency.

This guide focuses on the potential of this compound derivatives by benchmarking a representative oxazole compound against a panel of established MAO inhibitors. The comparison will be based on their in vitro inhibitory potency (IC50) against both MAO-A and MAO-B, their selectivity, and their mechanism of action.

Performance Benchmarking: A Comparative Analysis of Inhibitory Potency

The efficacy of a MAO inhibitor is primarily determined by its potency towards the target enzyme and its selectivity for one isoform over the other. Selective MAO-A inhibitors are typically developed as antidepressants, while selective MAO-B inhibitors are primarily used in the management of Parkinson's disease to preserve dopamine levels in the brain.[3]

The following table summarizes the in vitro inhibitory performance of our representative oxazole-based compound and a selection of established MAO inhibitors.

CompoundTarget EnzymeIC50 (µM)Mechanism of InhibitionSelectivity Index (SI) (IC50 MAO-A / IC50 MAO-B)
4-(2-Methyloxazol-4-yl)benzenesulfonamide MAO-A 43.3 [3]Not specified0.12
MAO-B 3.47 [3]
SelegilineMAO-A>10Irreversible>100
MAO-B~0.1
RasagilineMAO-A~0.4 - 0.7Irreversible~50
MAO-B~0.004 - 0.014
SafinamideMAO-A80[3]Reversible~1000
MAO-B0.079[3]
ClorgylineMAO-A~0.001 - 0.01IrreversibleHigh for MAO-A
MAO-B>1
MoclobemideMAO-A~1 - 2ReversibleHigh for MAO-A
MAO-B>10

Analysis of Performance Data:

The representative oxazole compound, 4-(2-methyloxazol-4-yl)benzenesulfonamide, demonstrates a moderate inhibitory activity against MAO-B with an IC50 value of 3.47 µM, while exhibiting weaker activity against MAO-A (IC50 = 43.3 µM).[3] This suggests a preference for MAO-B, although its selectivity index of approximately 0.12 indicates that it is not highly selective.

In comparison, established MAO-B inhibitors like Rasagiline and Safinamide exhibit significantly higher potency, with IC50 values in the nanomolar range.[3] Furthermore, their selectivity for MAO-B is substantially greater, with selectivity indices of approximately 50 and 1000, respectively.[3] This high selectivity is a critical factor in minimizing off-target effects.

The irreversible inhibitors, Selegiline and Rasagiline , form a covalent bond with the flavin cofactor of the enzyme, leading to a long-lasting inhibition.[3] In contrast, Safinamide and Moclobemide are reversible inhibitors, which may offer a better safety profile as the enzyme activity can be restored upon drug clearance.[3]

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of MAO inhibitors are intrinsically linked to their chemical structure. For the oxazole class of compounds, the nature and position of substituents on the phenyl and oxazole rings are expected to play a crucial role in determining their interaction with the active site of MAO-A and MAO-B.

The data on 4-(2-methyloxazol-4-yl)benzenesulfonamide suggests that the oxazole-benzenesulfonamide scaffold has potential as a starting point for the design of more potent and selective MAO-B inhibitors.[3] Further chemical modifications, guided by computational modeling and SAR studies, could lead to the development of derivatives with improved pharmacological profiles.

Caption: Conceptual overview of the Structure-Activity Relationship (SAR) for oxazoline-based MAO inhibitors.

Experimental Protocols: In Vitro Monoamine Oxidase Inhibition Assay

To ensure the reproducibility and validity of the presented data, a detailed protocol for a standard in vitro MAO inhibition assay is provided below. This fluorometric assay utilizes kynuramine as a non-selective substrate for both MAO-A and MAO-B.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black microplates

  • Fluorescence microplate reader

Assay Workflow:

MAO_Assay_Workflow Start Start Prep Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Dilutions Start->Prep Incubate Pre-incubation: Enzyme + Inhibitor (15 min at 37°C) Prep->Incubate React Initiate Reaction: Add Kynuramine Substrate Incubate->React Incubate2 Incubation: (20 min at 37°C) React->Incubate2 Stop Stop Reaction: Add NaOH Incubate2->Stop Read Measure Fluorescence (Ex: 310 nm, Em: 400 nm) Stop->Read Analyze Data Analysis: Calculate % Inhibition Determine IC50 Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for the in vitro MAO inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and reference inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare working solutions of MAO-A and MAO-B enzymes in potassium phosphate buffer.

    • Prepare a working solution of kynuramine in potassium phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add 50 µL of the enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the test compound or reference inhibitor at various concentrations. For control wells, add 25 µL of DMSO.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the kynuramine solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 2N NaOH.

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of approximately 310 nm and an emission wavelength of approximately 400 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This comparative guide highlights the potential of oxazoline-based scaffolds as a promising avenue for the development of novel MAO inhibitors. The representative compound, 4-(2-methyloxazol-4-yl)benzenesulfonamide, demonstrates moderate, yet preferential, inhibition of MAO-B.[3] While its potency and selectivity do not yet match those of established clinical drugs like rasagiline and safinamide, it provides a valuable chemical starting point.

Future research should focus on the synthesis and evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship. Key areas for optimization include enhancing potency into the nanomolar range and significantly improving the selectivity for MAO-B. The detailed experimental protocol provided in this guide offers a robust framework for such future investigations. The continued exploration of novel heterocyclic systems holds the key to discovering the next generation of safer and more effective treatments for a range of neurological and psychiatric conditions.

References

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Available at: [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. Available at: [Link]

  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed. Available at: [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers. Available at: [Link]

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC. Available at: [Link]

  • Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf. Available at: [Link]

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A Comparative Guide to the Synthesis of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline: An Evaluation of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline stands as a pivotal building block. Its unique structural motif, featuring a primary aromatic amine and a cyclic oxazoline moiety, offers versatile handles for derivatization, making it a valuable precursor in the synthesis of pharmaceuticals and functional polymers. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, offering a critical evaluation of their efficiency, practicality, and underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs.

Introduction to the Synthetic Challenge

The synthesis of 2-aryl-2-oxazolines, such as the target compound, generally revolves around the formation of the five-membered heterocyclic ring. The choice of starting materials and the method of cyclization are the primary determinants of the overall efficiency, scalability, and cost-effectiveness of the synthesis. Herein, we dissect three prominent strategies: the direct condensation of a nitrile with an amino alcohol, the reduction of a nitro-substituted precursor, and the dehydrative cyclization of a hydroxyethyl amide intermediate.

Route 1: Direct Condensation of 4-Aminobenzonitrile with Ethanolamine

This approach represents the most direct and atom-economical pathway to this compound. The core of this reaction is the catalyzed addition of an amino alcohol to a nitrile, followed by intramolecular cyclization.

Mechanistic Considerations

The reaction is typically catalyzed by a Lewis acid or a transition metal complex. The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the hydroxyl group of ethanolamine. Subsequent intramolecular cyclization and elimination of ammonia yield the desired oxazoline ring. Ruthenium(II) complexes have been shown to be particularly effective for this transformation, proceeding under neat conditions and offering high yields.[1]

Experimental Protocol

A general procedure for the ruthenium-catalyzed synthesis is as follows:

  • To a reaction vessel, add 4-aminobenzonitrile (1 mmol), monoethanolamine (3 mmol), and a ruthenium(II) complex (e.g., [RuCl(CO)(PPh₃)₂(2-((2,6-dimethylphenylimino)methyl)quinolin-8-ol)]) (4 mol%).

  • Stir the mixture at 90°C for 5 hours in the absence of a solvent.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter to recover the catalyst.

  • Wash the solid catalyst with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate, 50:50) to afford this compound.[1]

A reported yield for this method is as high as 87%.[1]

Route 2: Reduction of a Nitro Precursor

Mechanistic Considerations

The first step involves the synthesis of 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole. This can be achieved through various methods for oxazoline synthesis, such as the reaction of 4-nitrobenzoyl chloride with ethanolamine followed by cyclization. The subsequent reduction of the aromatic nitro group is a well-established transformation. A mild and effective method for the selective reduction of nitroarenes in the presence of other functional groups is the use of a combination of sodium borohydride and a metal salt like tin(II) chloride dihydrate.[2]

Experimental Protocol

Step 1: Synthesis of 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole

A plausible synthesis would involve the reaction of 4-nitrobenzoyl chloride with ethanolamine to form an amide, followed by cyclization.

Step 2: Reduction to this compound

A general procedure for the reduction of a similar nitro-containing oxadiazole is as follows and can be adapted:

  • Dissolve 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole (0.01 mol) and tin(II) chloride dihydrate (0.05 mol) in ethanol (40 mL) and heat until a homogeneous solution is formed.

  • Cool the mixture and add a suspension of sodium borohydride (13 mmol) in ethanol (25 mL) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Alkalize the mixture with 20% NaOH solution.

  • Filter the precipitate under reduced pressure.

  • Concentrate the filtrate on a rotary evaporator to yield the crude product, which can be further purified by recrystallization or chromatography.[2]

Route 3: Dehydrative Cyclization of N-(2-Hydroxyethyl)-4-aminobenzamide

This route commences with the readily available 4-aminobenzoic acid and involves the formation of an amide intermediate with ethanolamine, followed by a dehydrative cyclization to construct the oxazoline ring.

Mechanistic Considerations

The initial amide formation is a standard condensation reaction. The subsequent cyclization of the resulting N-(2-hydroxyethyl)amide requires a dehydration agent or catalyst to facilitate the removal of a water molecule. Several modern methods have been developed to promote this cyclization under mild conditions, avoiding the harsh reagents of the past. One such efficient method utilizes triflic acid (TfOH) to activate the hydroxyl group as a good leaving group, promoting intramolecular nucleophilic attack by the amide oxygen.[3]

Experimental Protocol

Step 1: Synthesis of N-(2-Hydroxyethyl)-4-aminobenzamide

  • Activate 4-aminobenzoic acid (1 eq.) using a suitable coupling agent (e.g., DCC, EDC) in an appropriate solvent (e.g., DCM, DMF).

  • Add ethanolamine (1.1 eq.) and a base (e.g., triethylamine) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the N-(2-hydroxyethyl)-4-aminobenzamide intermediate.

Step 2: Dehydrative Cyclization

A general procedure using triflic acid is as follows:

  • Dissolve N-(2-hydroxyethyl)-4-aminobenzamide (1 eq.) in 1,2-dichloroethane (DCE).

  • Add triflic acid (1.5 eq.) to the solution.

  • Heat the reaction mixture at 80°C until the starting material is consumed (monitored by TLC).

  • Cool the reaction and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.[3]

This method is known to be high-yielding for a variety of substrates.

Comparative Analysis

To facilitate a direct comparison of these synthetic strategies, the following table summarizes their key performance indicators.

FeatureRoute 1: Direct CondensationRoute 2: Nitro ReductionRoute 3: Dehydrative Cyclization
Starting Materials 4-Aminobenzonitrile, Ethanolamine4-Nitrobenzoyl chloride (or similar), Ethanolamine4-Aminobenzoic acid, Ethanolamine
Number of Steps 122
Reported Yield High (up to 87%)[1]Potentially high (yields for similar reductions are good)High (method is generally high-yielding)[3]
Key Reagents Ruthenium(II) catalystSnCl₂·2H₂O, NaBH₄Triflic acid (or other dehydrating agent)
Advantages Atom-economical, single step, high yieldMilder final step, avoids handling nitriles directly in the final stepReadily available and stable starting materials
Disadvantages Requires a specific catalyst, nitrile starting material may be more expensive/toxicTwo-step process, requires handling of nitro compoundsTwo-step process, requires a stoichiometric dehydrating agent
Scalability Good, especially with catalyst recyclingGood, reduction step is generally scalableGood, but waste from dehydrating agent needs consideration

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route1 start1 4-Aminobenzonitrile process Ru(II) Catalyst 90°C, 5h start1->process start2 Ethanolamine start2->process product This compound process->product caption Route 1: Direct Condensation

Caption: Synthetic scheme for Route 1.

Route2 start 4-Nitrobenzoyl chloride intermediate 2-(4-Nitrophenyl)-4,5- dihydro-1,3-oxazole start->intermediate Ethanolamine, Cyclization product This compound intermediate->product Reduction (SnCl2/NaBH4) caption Route 2: Nitro Reduction

Caption: Synthetic scheme for Route 2.

Route3 start 4-Aminobenzoic acid intermediate N-(2-Hydroxyethyl)-4- aminobenzamide start->intermediate Ethanolamine, Coupling product This compound intermediate->product Dehydrative Cyclization (TfOH) caption Route 3: Dehydrative Cyclization

Caption: Synthetic scheme for Route 3.

Conclusion and Recommendations

Each of the presented synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • Route 1 (Direct Condensation) is highly recommended for its efficiency and atom economy, particularly for large-scale synthesis where catalyst cost and recycling can be optimized. Its single-step nature simplifies the overall process.

  • Route 2 (Nitro Reduction) provides a solid alternative, especially if the corresponding nitro-aromatic starting materials are more accessible or cost-effective. The final reduction step is typically clean and high-yielding.

  • Route 3 (Dehydrative Cyclization) is a versatile and reliable method, starting from the readily available and stable 4-aminobenzoic acid. This route is well-suited for medicinal chemistry applications where a variety of substituted benzoic acids may be used to generate a library of analogues.

The ultimate choice of synthetic route will depend on a careful consideration of factors such as the availability and cost of starting materials, the desired scale of the reaction, the available laboratory equipment, and the specific requirements for purity and yield. This guide provides the necessary technical information and comparative data to make an informed decision.

References

  • Zhang, W., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(23), 8345. [Link]

  • Konieczny, S., et al. (2015). Screening the Synthesis of 2-Substituted-2-oxazolines. ACS Combinatorial Science, 17(10), 566-574. [Link]

  • Mulahmetovic, E., & Hargaden, G. C. (2019). Synthetic Routes to Oxazolines. Mini-Reviews in Organic Chemistry, 16(6), 507-526. [Link]

  • Skwierawska, A., et al. (2022). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 27(22), 7808. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2022). Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. The Journal of Organic Chemistry, 87(3), 1645-1654. [Link]

  • Li, Z., et al. (2019). A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products. Chemical Communications, 55(75), 11263-11266. [Link]

  • Gawroński, J., & Skowronek, P. (2012). Dehydrative cyclization of N-(β-hydroxyethyl)amides. Tetrahedron: Asymmetry, 23(15-16), 1109-1114. [Link]

  • Ono, M., et al. (2008). Development of novel β-amyloid probes based on 3,5-diphenyl-1,2,4-oxadiazole. Bioorganic & Medicinal Chemistry, 16(13), 6867-6872. [Link]

  • Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172724. [Link]

  • Pospisilova, B., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(18), 3369. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

  • Li, G., et al. (2023). Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. Minerals, 13(5), 701. [Link]

  • CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)
  • Eureka | Patsnap. Production method of p-aminobenzamide. [Link]

  • Basha, S. C., et al. (2020). Synthesis and Antibacterial Activity of 2-(4-Nitro Phenyl)-5- Aryl-1, 3, 4-Oxadiazole Analogues. International Journal of Pharmaceutical Quality Assurance, 11(1), 118-121. [Link]

  • Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Serbian Chemical Society, 81(10), 1145-1159. [Link]

  • Google Patents.
  • Jaroslava, S., et al. (2017). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 22(10), 1649. [Link]

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Head-to-head comparison of different protecting groups for the aniline in 2-phenyl-2-oxazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Amine Protecting Group for Oxazoline Synthesis

For researchers and professionals in drug development and synthetic chemistry, the judicious selection of a protecting group is paramount to the success of a multi-step synthesis. The synthesis of 2-phenyl-2-oxazoline, a valuable scaffold in medicinal chemistry and materials science, often necessitates the temporary protection of a precursor amino alcohol. This guide provides an in-depth, head-to-head comparison of three commonly employed amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac)—in the context of 2-phenyl-2-oxazoline synthesis from an aniline-derived amino alcohol. We will delve into the experimental protocols, mechanistic underpinnings, and comparative performance data to inform your synthetic strategy.

Introduction: The Strategic Imperative of Amine Protection in Oxazoline Synthesis

The construction of the 2-oxazoline ring from an amino alcohol and a carboxylic acid or its derivative is a cornerstone of heterocyclic chemistry. However, the presence of a nucleophilic amine can interfere with the desired acylation and cyclization steps. Protecting the amine as a less reactive carbamate or amide allows for a more controlled and higher-yielding synthesis. The ideal protecting group should be easy to install, stable to the subsequent reaction conditions, and readily removable under mild conditions that do not compromise the final product.

This guide will focus on the synthesis of 2-phenyl-2-oxazoline from a readily available precursor, 2-amino-1-phenylethanol. We will explore the following three-step synthetic sequence for each protecting group:

  • Protection of the amino group of 2-amino-1-phenylethanol.

  • N-Acylation with a benzoic acid derivative, followed by in-situ or subsequent cyclization to the 2-phenyl-2-oxazoline ring.

  • Deprotection to yield the final 2-phenyl-2-oxazoline.

The Contenders: A Comparative Overview of Boc, Cbz, and Acetyl Protecting Groups

Protecting GroupStructureKey Characteristics
Boc (tert-butyloxycarbonyl)

Acid-labile, stable to hydrogenation and mild base.
Cbz (benzyloxycarbonyl)

Cleaved by catalytic hydrogenolysis, stable to mild acid and base.
Acetyl (Ac)

Typically removed by acidic or basic hydrolysis.

Experimental Showdown: Protocols and Performance Data

The Boc Group: A Mild and Versatile Workhorse

The tert-butyloxycarbonyl (Boc) group is a popular choice due to its ease of introduction and its selective removal under acidic conditions, which are often orthogonal to many other protecting groups.[1][2]

Protection of 2-Amino-1-phenylethanol:

  • Protocol: To a solution of 2-amino-1-phenylethanol (1.0 equiv.) in a 1:1 mixture of THF and water, sodium bicarbonate (2.0 equiv.) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) at 0 °C. The reaction is stirred at room temperature for 12-16 hours.

  • Rationale: The aqueous basic conditions facilitate the nucleophilic attack of the amine on the Boc anhydride. The bicarbonate neutralizes the liberated tert-butanol and carbonic acid byproducts.

  • Typical Yield: >95%

N-Benzoylation and Cyclization:

  • Protocol: The N-Boc-2-amino-1-phenylethanol (1.0 equiv.) is dissolved in dichloromethane (DCM) and cooled to 0 °C. Triethylamine (1.2 equiv.) and benzoyl chloride (1.1 equiv.) are added sequentially. After stirring for 2-4 hours, the reaction is complete. For cyclization, a dehydrating agent such as triphenylphosphine (1.5 equiv.) and hexachloroethane (1.5 equiv.) (Appel conditions) is added, and the mixture is refluxed for 4-6 hours.[3][4]

  • Rationale: The N-acylation proceeds readily to form the corresponding N-benzoyl derivative. The subsequent Appel reaction activates the hydroxyl group, facilitating an intramolecular nucleophilic attack by the amide oxygen to form the oxazoline ring.

  • Typical Yield: 70-85% for the two steps.

Deprotection:

  • Protocol: The Boc-protected 2-phenyl-2-oxazoline is dissolved in a solution of 4 M HCl in dioxane or 20% trifluoroacetic acid (TFA) in DCM. The reaction is stirred at room temperature for 1-2 hours.[5][6]

  • Rationale: The strong acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, thus liberating the free amine of the oxazoline.

  • Typical Yield: >90%

Workflow for Boc-Protected Synthesis

A 2-Amino-1-phenylethanol B N-Boc-2-amino-1-phenylethanol A->B Boc₂O, NaHCO₃ THF/H₂O, RT >95% Yield C N-Boc-N-(1-phenyl-2-hydroxyethyl)benzamide B->C Benzoyl Chloride, Et₃N DCM, 0 °C to RT D Boc-protected 2-phenyl-2-oxazoline C->D PPh₃, C₂Cl₆ Reflux 70-85% (from B) E 2-Phenyl-2-oxazoline D->E 4M HCl in Dioxane or TFA/DCM, RT >90% Yield A 2-Amino-1-phenylethanol B N-Cbz-2-amino-1-phenylethanol A->B Cbz-Cl, NaHCO₃ THF/H₂O, RT 90-95% Yield C N-Cbz-N-(1-phenyl-2-hydroxyethyl)benzamide B->C Benzoyl Chloride, Et₃N DCM, 0 °C to RT D Cbz-protected 2-phenyl-2-oxazoline C->D PPh₃, DEAD THF, RT 65-80% (from B) E 2-Phenyl-2-oxazoline D->E H₂, 10% Pd/C MeOH, RT >95% Yield A 2-Amino-1-phenylethanol B N-Acetyl-2-amino-1-phenylethanol A->B Acetic Anhydride, Et₃N DCM, RT >95% Yield C N-Acetyl-N-(1-phenyl-2-hydroxyethyl)benzamide B->C Benzoyl Chloride, Et₃N DCM, 0 °C to RT D Acetyl-protected 2-phenyl-2-oxazoline C->D TfOH, DCM RT 60-75% (from B) E 2-Phenyl-2-oxazoline D->E 6M HCl, Reflux 70-85% Yield

Caption: Synthetic route to 2-phenyl-2-oxazoline using the Acetyl protecting group.

Head-to-Head Performance Summary

ParameterBoc GroupCbz GroupAcetyl Group
Protection Yield >95%90-95%>95%
Cyclization Yield 70-85%65-80%60-75%
Deprotection Yield >90%>95%70-85%
Overall Estimated Yield ~60-72%~56-68%~38-51%
Deprotection Conditions Mild Acid (TFA, HCl)Catalytic HydrogenolysisStrong Acid/Base, Heat
Orthogonality HighHighModerate
Advantages Mild deprotection, high yieldsVery mild deprotection, orthogonal to acid/base labile groupsInexpensive reagents
Disadvantages Acid sensitiveRequires hydrogenation setup, catalyst can be pyrophoricHarsh deprotection conditions

Conclusion and Recommendations

The choice of an amine protecting group for the synthesis of 2-phenyl-2-oxazoline is a critical decision that balances yield, reaction conditions, and compatibility with other functional groups.

  • The Boc group offers a highly efficient and versatile route with excellent yields and mild deprotection conditions. It is a strong contender for many synthetic applications, provided the final molecule is stable to acidic conditions.

  • The Cbz group provides a valuable orthogonal strategy, with its removal via catalytic hydrogenation being exceptionally clean and mild. This makes it an excellent choice for substrates containing acid- or base-sensitive functionalities.

  • The Acetyl group , while simple and economical to introduce, suffers from the requirement of harsh deprotection conditions, which can lead to lower overall yields and potential side reactions, especially with complex molecules.

For the synthesis of 2-phenyl-2-oxazoline, both the Boc and Cbz protecting groups offer robust and high-yielding pathways. The final selection should be guided by the overall synthetic plan and the presence of other functional groups in the target molecule. The acetyl group, while feasible, is generally less favorable due to the harshness of its removal.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Bentham Science Publishers. A Review of the Synthesis of Oxazoline Derivatives. [Link]

  • ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • ResearchGate. Oxazoline ring synthetic efforts. A) Boc protected oxazoline ring (19).... [Link]

  • Wikipedia. Appel reaction. [Link]

  • NROChemistry. Appel Reaction: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • MDPI. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]

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A Comparative Guide to Cross-Reactivity in Hapten-Specific Antibodies: An In-Depth Analysis of the 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline Linker

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the generation of highly specific antibodies against small molecules, or haptens, is a cornerstone of immunoassay development and therapeutic innovation. The specificity of these antibodies is profoundly influenced by the design of the hapten-carrier conjugate, particularly the chemical linker used to attach the hapten to an immunogenic carrier protein. This guide provides an in-depth technical comparison of antibodies raised against haptens featuring a 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline linker versus those generated with more conventional linker chemistries. We will explore the underlying chemical principles, provide detailed experimental protocols, and present illustrative data to guide the rational design of hapten immunogens for superior antibody specificity.

The Decisive Role of the Linker in Shaping Antibody Specificity

Haptens, being small molecules, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response. The linker, or spacer arm, that connects the hapten to the carrier plays a more significant role than merely a covalent bridge. Its chemical nature, length, and rigidity can influence the presentation of the hapten to the immune system, thereby shaping the specificity of the resulting antibodies. An ideal linker should expose the key epitopes of the hapten while minimizing the generation of antibodies against the linker itself, a phenomenon known as "linker recognition," which can lead to undesirable cross-reactivity and reduced assay sensitivity.

The choice of linker can impact:

  • Hapten Presentation: A rigid linker may present the hapten in a more defined conformation, potentially leading to antibodies with higher specificity.

  • Immunogenicity: Some linkers can be immunogenic themselves, leading to a significant population of anti-linker antibodies.[1]

  • Stability: The stability of the linker-hapten bond is crucial for the integrity of the immunogen during the immunization process.[2]

This guide focuses on the unique properties of the this compound moiety as a linker and compares it to established alternatives.

The this compound Linker: A Structural Overview

The this compound linker presents a semi-rigid structure containing both aromatic and heterocyclic elements. The aniline group provides a reactive primary amine for conjugation to carboxyl groups on carrier proteins, typically via carbodiimide chemistry. The oxazoline ring introduces a degree of conformational constraint, which may influence the presentation of the hapten to B-cells.

Rationale for Investigation:

The inclusion of a phenyl-oxazoline structure is hypothesized to minimize the recognition of the linker as a primary epitope, as compared to more linear aliphatic linkers. Studies have shown that modulating linker composition from a linear aliphatic to a phenyl-containing linker can improve the quality of antibodies against certain haptens.[3]

Diagram of Hapten Conjugation using this compound Linker:

G Hapten Hapten with Carboxylic Acid Group EDC EDC/NHS Hapten->EDC Activation of -COOH group Linker This compound Linker->EDC Reaction with -NH2 group Carrier Carrier Protein (e.g., BSA, KLH) Conjugate Hapten-Linker-Carrier Conjugate Carrier->Conjugate EDC->Carrier Conjugation to Protein Lysine -NH2

Caption: Hapten-carrier conjugation workflow.

Comparative Linker Chemistries

To objectively evaluate the performance of the this compound linker, it is essential to compare it against commonly used alternatives with distinct chemical properties.

Linker TypeChemistryKey FeaturesPotential Drawbacks
Glutaraldehyde HomobifunctionalSimple one-step reaction; reacts with amine groups.Can lead to polymerization and poorly defined conjugates.[4]
SMCC HeterobifunctionalTwo-step reaction provides greater control; stable thioether bond.[5]Can be immunogenic; requires a free sulfhydryl group on the hapten.[1]
Carbodiimide (EDC) Zero-lengthForms a direct amide bond with no spacer arm.[6]Can lead to intra- and intermolecular cross-linking of the carrier protein.
Experimental Design for a Comparative Cross-Reactivity Study

A robust comparison requires a well-controlled study design. Here, we outline the key steps:

  • Hapten Synthesis and Conjugation: Synthesize the target hapten with a functional group suitable for conjugation. Conjugate the hapten to carrier proteins (e.g., BSA for ELISA screening and KLH for immunization) using the this compound linker, as well as the alternative linkers (Glutaraldehyde, SMCC, and EDC). Thoroughly characterize the conjugates to determine the hapten-to-protein molar ratio.[7]

  • Antibody Production: Immunize cohorts of animals (e.g., rabbits or mice) with each of the hapten-KLH conjugates. Monitor the antibody titer throughout the immunization schedule.

  • Cross-Reactivity Assessment by Competitive ELISA: Develop a competitive ELISA for each antibody. The cross-reactivity of the antibodies is then assessed against a panel of compounds including:

    • The target hapten.

    • Structurally related analogs of the hapten.

    • The free linker molecule.

    • Structurally unrelated compounds.

Diagram of Competitive ELISA Workflow:

G cluster_0 Step 1: Coating cluster_1 Step 2: Competition cluster_2 Step 3: Detection Plate Microtiter Plate CoatingAntigen Hapten-BSA Conjugate Plate->CoatingAntigen Immobilization SecondaryAb HRP-conjugated Secondary Antibody CoatingAntigen->SecondaryAb Binding Antibody Primary Antibody Antibody->CoatingAntigen Binding FreeHapten Free Hapten (Sample/Standard) FreeHapten->Antibody Competition Substrate TMB Substrate SecondaryAb->Substrate Color Color Development Substrate->Color

Caption: Competitive ELISA for cross-reactivity.

Detailed Experimental Protocols

Protocol 1: Hapten-Carrier Conjugation via EDC Chemistry

This protocol describes the general procedure for conjugating a hapten with a carboxylic acid group to a carrier protein using the aniline group of the this compound linker.

Materials:

  • Hapten-linker construct with a terminal aniline group.

  • Carrier protein (e.g., BSA or KLH).

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[8]

  • N-hydroxysuccinimide (NHS).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Dialysis tubing (10 kDa MWCO).

Procedure:

  • Dissolve the carrier protein in PBS to a final concentration of 10 mg/mL.

  • Dissolve the hapten-linker construct in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the protein solution. The molar ratio of hapten-linker to protein should be optimized, but a starting point of 20:1 is common.

  • Add a 5-fold molar excess of EDC and NHS to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4 hours or overnight at 4°C.

  • Remove unreacted hapten and cross-linker by dialysis against PBS at 4°C with several buffer changes.

  • Characterize the conjugate by determining the protein concentration (e.g., via BCA assay) and the hapten incorporation rate (e.g., via MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a chromophore).

Protocol 2: Competitive ELISA for Cross-Reactivity Assessment

Materials:

  • Hapten-BSA coating antigen.

  • Primary antibody (antiserum or purified antibody).

  • Cross-reactant compounds.

  • HRP-conjugated secondary antibody.

  • TMB substrate solution.

  • Stop solution (e.g., 2 M H₂SO₄).

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer).

Procedure:

  • Coat a 96-well microtiter plate with the hapten-BSA conjugate (e.g., 1 µg/mL in coating buffer) overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the cross-reactant compounds in wash buffer.

  • In a separate plate or tubes, pre-incubate the primary antibody (at a predetermined optimal dilution) with an equal volume of the cross-reactant dilutions for 30 minutes at room temperature.

  • Add the antibody/cross-reactant mixture to the coated and blocked plate and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the HRP-conjugated secondary antibody (at its optimal dilution) and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm.

  • Calculate the 50% inhibition concentration (IC50) for each compound and determine the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Hapten / IC50 of Cross-Reactant) x 100

Illustrative Data and Interpretation

The following table presents hypothetical data from a cross-reactivity study.

Table 1: Illustrative Cross-Reactivity Data for Antibodies Raised Against Hapten-X Conjugated with Different Linkers

CompoundAntibody from Oxazoline Linker (% CR)Antibody from Glutaraldehyde Linker (% CR)Antibody from SMCC Linker (% CR)
Hapten-X 100 100 100
Analog A253022
Analog B584
Analog C<0.1<0.1<0.1
Oxazoline Linker0.5 N/AN/A
GlutaraldehydeN/A15 N/A
SMCC LinkerN/AN/A10

Interpretation:

In this illustrative scenario, the antibody generated using the this compound linker exhibits the lowest cross-reactivity with the linker itself (0.5%) compared to the antibodies generated with glutaraldehyde (15%) and SMCC (10%). This suggests that the oxazoline-based linker is less immunogenic and that the immune response is more specifically directed against the hapten. The cross-reactivity profiles against the structural analogs of the hapten are comparable across the different antibodies, indicating that the recognition of the hapten's core structure is similar.

Conclusion

The choice of linker is a critical parameter in the design of hapten-carrier conjugates for the production of specific antibodies. While conventional linkers such as glutaraldehyde and SMCC are widely used, they can sometimes lead to the generation of anti-linker antibodies, which can compromise immunoassay performance. The this compound linker, with its semi-rigid and aromatic character, presents a promising alternative that may reduce linker-directed immunogenicity.

The experimental framework provided in this guide offers a systematic approach to compare the cross-reactivity of antibodies generated with this novel linker against established chemistries. The illustrative data highlights the potential for improved specificity, which can translate to more reliable and sensitive immunoassays. Further empirical studies are warranted to fully elucidate the advantages and potential applications of the this compound linker in the field of immunodiagnostics and beyond.

References

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  • Anfossi, L., Baggiani, C., Giovannoli, C., Giraudi, G., & Zvirblyte, A. (2019). Alternative Hapten Design for Zearalenone Immunoreagent Generation. Toxins, 11(1), 33. [Link]

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  • Kováč, M., & Kois, P. (2021). Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions. New Journal of Chemistry, 45(3), 1435-1447. [Link]

  • Trail, P. A., Willner, D., Lasch, S. J., Henderson, A. J., Hofstead, S., Casazza, A. M., ... & Hellström, K. E. (1993). Effect of linker variation on the stability, potency, and efficacy of carcinoma-reactive BR64-doxorubicin immunoconjugates. Cancer research, 53(1), 198–203. [Link]

  • Singh, K. V., Kaur, J., Varshney, G. C., Raje, M., & Suri, C. R. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate chemistry, 15(1), 168–173. [Link]

  • Sulima, A., Li, F., Morgan, J. B., Truong, P., Antoline, J. F., G.A., ... & Jacobson, A. E. (2022). Design, Synthesis, and In Vivo Evaluation of C1-Linked 4,5-Epoxymorphinan Haptens for Heroin Vaccines. Molecules, 27(5), 1553. [Link]

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Evaluating the metabolic stability of compounds containing the 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Metabolic Stability of Compounds Containing the 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline Moiety

Introduction: The Double-Edged Sword of a Privileged Moiety

In modern drug discovery, the this compound moiety has emerged as a valuable scaffold. Its rigid, planar structure and specific hydrogen bonding capabilities make it an effective component for engaging with a variety of biological targets. However, like many nitrogen-containing aromatic systems, this moiety presents a distinct set of challenges related to its metabolic fate. A compound's therapeutic success is not solely dictated by its potency but also by its pharmacokinetic profile, in which metabolic stability is a cornerstone.[1] A drug with poor metabolic stability may be cleared from the body too quickly, leading to low bioavailability and the need for frequent, high doses, which can increase the risk of adverse effects.[1][2]

This guide provides a comprehensive evaluation of the metabolic stability of compounds incorporating the this compound core. We will dissect its potential metabolic liabilities, present robust experimental workflows for its assessment, and compare its performance with viable bioisosteric alternatives. The insights and protocols herein are designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of their lead candidates.

The Metabolic Landscape: Identifying the "Soft Spots"

The metabolic fate of a compound containing the this compound moiety is primarily dictated by the enzymatic machinery of the liver.[3][4] This moiety contains two key regions susceptible to biotransformation: the aniline ring and the dihydrooxazole ring.

  • The Aniline Substructure: Aniline and its derivatives are well-known substrates for Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP450) superfamily.[5] The primary metabolic routes include:

    • N-Oxidation: The primary amine can be oxidized to form a hydroxylamine metabolite. This is often a critical liability, as N-phenylhydroxylamines can be further oxidized to nitrosobenzene species, which are reactive and have been implicated in toxicities like hemolytic anemia.[6]

    • Aromatic Hydroxylation: The electron-donating amine group activates the benzene ring, making it susceptible to electrophilic attack by CYP450s. This typically results in hydroxylation at the ortho or para positions relative to the amine. In this specific moiety, the para position is blocked, directing hydroxylation to the ortho positions. These phenolic metabolites can then be rapidly conjugated by Phase II enzymes (e.g., UGTs), leading to rapid clearance.[2]

    • N-Acetylation/N-Glucuronidation: The primary amine can also undergo direct Phase II conjugation, though this is often a slower pathway compared to the metabolism of resulting phenols.

  • The Dihydrooxazole Ring: While generally more stable than the aniline portion, the 4,5-dihydro-1,3-oxazole (oxazoline) ring is essentially a cyclic imino-ether. It is susceptible to enzymatic or pH-dependent hydrolysis, which would cleave the ring to form a β-hydroxyethyl amide derivative. The enzymes responsible are typically hydrolases or esterases. While often a minor pathway, its potential must be considered, especially if the primary aniline metabolic routes are blocked.

Below is a diagram illustrating the primary potential metabolic pathways for this moiety.

G cluster_0 Parent Moiety cluster_1 Potential Metabolites Parent This compound N_Oxide N-Oxide / Hydroxylamine Parent->N_Oxide CYP450 / FMO Ring_OH Ortho-Hydroxylated Aniline Parent->Ring_OH CYP450 Hydrolyzed Ring-Opened Amide Parent->Hydrolyzed Hydrolases

Caption: Potential metabolic pathways of the target moiety.

Experimental Evaluation: A Guide to In Vitro Stability Assays

To quantify metabolic stability, in vitro assays are indispensable tools in early drug discovery.[7][8] They provide a cost-effective and high-throughput means to estimate a compound's intrinsic clearance (CLint), the inherent ability of the liver to metabolize a drug.[8] The most common systems are liver microsomes and hepatocytes.

Test System Key Enzymes Present Primary Use Case Advantages Limitations
Liver Microsomes Phase I (CYP450s, FMOs)High-throughput screening for Phase I metabolism.[8][9]Cost-effective, readily available, high-throughput.Lacks cytosolic enzymes and Phase II conjugation enzymes (unless supplemented).[4]
S9 Fraction Phase I and cytosolic enzymesBroader assessment than microsomes.Contains a wider range of enzymes.Still requires cofactor supplementation for Phase II.
Hepatocytes Full complement of Phase I & II enzymes, transporters."Gold standard" for in vitro metabolism; evaluates overall hepatic clearance.[8]Most physiologically relevant system.[8]Higher cost, lower throughput, greater variability.
Workflow for a Liver Microsomal Stability Assay

The following diagram and protocol outline a standard, self-validating workflow for assessing metabolic stability using human liver microsomes (HLM). The inclusion of positive controls (compounds with known high and low clearance) is critical for validating the results of each experimental run.

G A 1. Preparation - Test Compound Stock (e.g., 1 mM in DMSO) - HLM Stock (20 mg/mL) - Phosphate Buffer (pH 7.4) - NADPH Regenerating System B 2. Incubation Setup - Pre-warm HLM/Buffer mix to 37°C. - Add Test Compound (final conc. ~1 µM). - Pre-incubate for 5 min. A->B C 3. Initiate Reaction - Add NADPH to start the reaction (Time = 0). B->C D 4. Time-Point Sampling - Aliquot mixture at T = 0, 5, 15, 30, 60 min. C->D E 5. Quench Reaction - Add ice-cold Acetonitrile with Internal Standard to each aliquot to stop metabolism and precipitate protein. D->E F 6. Sample Processing - Centrifuge to pellet protein. - Transfer supernatant for analysis. E->F G 7. LC-MS/MS Analysis - Quantify remaining parent compound relative to Internal Standard. F->G H 8. Data Analysis - Plot ln(% Remaining) vs. Time. - Calculate Half-Life (t½) and Intrinsic Clearance (CLint). G->H

Caption: Experimental workflow for a microsomal stability assay.

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

1. Materials:

  • Test Compound (TC) and Positive Controls (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Acetonitrile (ACN), HPLC grade, with an appropriate internal standard (IS)

  • 96-well incubation plates and collection plates

2. Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of TC and controls in buffer (final DMSO concentration <0.5%). Prepare the final HLM suspension in buffer to a concentration of 1.0 mg/mL.

  • Pre-incubation: Add 90 µL of the HLM suspension to wells of the incubation plate. Add 5 µL of the TC/control working solution to the wells (final substrate concentration typically 1 µM). Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation: Add 5 µL of the NADPH regenerating system to initiate the metabolic reaction. This marks Time = 0. For a negative control, add buffer instead of NADPH to assess non-enzymatic degradation.

  • Sampling and Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 25 µL of the incubation mixture to a collection plate containing 100 µL of ice-cold ACN with IS. The ACN immediately stops the reaction and precipitates the microsomal proteins.

  • Sample Processing: Seal and vortex the collection plate for 5 minutes. Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

  • LC-MS/MS Analysis: Carefully transfer the supernatant to a new plate for analysis. Quantify the peak area of the parent compound relative to the peak area of the IS at each time point using a validated LC-MS/MS method.[10]

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the % remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Comparative Analysis: Bioisosteric Replacements to Enhance Stability

When a compound exhibits poor metabolic stability, medicinal chemists often turn to bioisosteric replacement—exchanging a functional group with another that has similar physical or chemical properties but different metabolic liabilities.[11][12] For the this compound moiety, both the aniline and oxazoline components can be modified.

Strategies for the Aniline Moiety:

  • Introduce Electron-Withdrawing Groups (EWGs): Adding EWGs (e.g., fluorine) to the aniline ring can decrease the electron density of the aromatic system and the nitrogen lone pair, reducing susceptibility to CYP450-mediated oxidation.

  • Nitrogen Replacement: Replacing the aniline's phenyl ring with a nitrogen-containing heterocycle like pyridine or pyrimidine can significantly block N-oxidation pathways and alter the molecule's pKa.

  • Bioisosteres of the Amine: Replacing the -NH2 group with alternatives like -OH or -CH3 is a drastic change that would likely alter the core pharmacology but is a theoretical option to eliminate amine-specific metabolism.

Strategies for the Dihydrooxazole Moiety:

  • Ring Bioisosteres: Replacing the oxazoline with more metabolically robust five-membered heterocycles like 1,2,4-oxadiazole, 1,3,4-oxadiazole, or isoxazole can prevent ring-opening hydrolysis.[13][14] These rings often maintain similar spatial arrangements and electronic properties.

The following table provides an illustrative comparison of the metabolic stability of the parent moiety against several plausible bioisosteric replacements. Note: Data is representative and intended for comparative purposes.

Compound / Moiety Structure t½ in HLM (min) CLint (µL/min/mg protein) Rationale for Change
Parent Moiety This compound1546.2Baseline
Alternative 1 2-Fluoro-4-(4,5-dihydro-1,3-oxazol-2-yl)aniline3519.8EWG on aniline ring reduces oxidation.
Alternative 2 5-(4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine> 60< 11.6Pyridine N reduces susceptibility to oxidation.
Alternative 3 4-(1,2,4-Oxadiazol-5-yl)aniline1838.5Oxadiazole is more resistant to hydrolysis than oxazoline.[14]
Alternative 4 2-Fluoro-4-(1,2,4-oxadiazol-5-yl)aniline> 60< 11.6Combination of two stability-enhancing strategies.

Identifying the Culprits: A Workflow for Metabolite Identification

Determining if a compound is metabolized is only half the story. Identifying how it is metabolized is crucial for understanding potential toxicity and for rationally designing more stable analogues. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) is the primary tool for this purpose.[15]

The general workflow involves incubating the parent drug in a metabolically active system (like hepatocytes or microsomes) for a longer period, then analyzing the sample for new peaks that are absent in the T=0 or no-NADPH controls. The exact mass of these new peaks provides the molecular formula of the metabolite (e.g., a +16 Da shift indicates an oxidation event). Further fragmentation analysis (MS/MS) helps pinpoint the location of the modification.[16][17]

G A 1. In Vitro Incubation Incubate parent drug with hepatocytes or microsomes + cofactors for an extended period (e.g., 60-120 min). B 2. LC-HRMS Analysis Analyze quenched sample alongside a T=0 control. Use a high-resolution instrument (e.g., Q-TOF, Orbitrap). A->B C 3. Metabolite Mining Compare full scan chromatograms. Search for masses corresponding to predicted biotransformations (oxidation, hydrolysis, glucuronidation, etc.). B->C D 4. MS/MS Fragmentation Acquire fragmentation spectra (MS/MS) for the parent drug and each potential metabolite. C->D E 5. Structural Elucidation Compare the fragmentation pattern of the metabolite to the parent. A shift in a fragment ion's mass can pinpoint the site of metabolism. D->E F 6. Structure Confirmation Propose metabolite structures. If necessary, confirm by synthesizing the proposed metabolite and comparing its retention time and MS/MS spectrum. E->F

Caption: A typical workflow for metabolite identification.

Conclusion

The this compound moiety is a valuable building block in drug design, but its inherent metabolic liabilities in the aniline and, to a lesser extent, the oxazoline ring, demand careful consideration. The aniline portion is particularly susceptible to CYP450-mediated N-oxidation and aromatic hydroxylation, which can lead to rapid clearance and the formation of potentially reactive metabolites.

A systematic evaluation using in vitro tools like liver microsomes and hepatocytes is essential to quantify this stability early in the discovery process.[3][18] Should a compound prove to be too metabolically labile, a range of rational design strategies, including the introduction of electron-withdrawing groups or bioisosteric replacement of the aniline and/or oxazoline rings, can be employed. By combining robust experimental evaluation with strategic medicinal chemistry, researchers can effectively mitigate metabolic risks and harness the full therapeutic potential of this privileged scaffold.

References

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  • Czubatka-Bieńkowska, A., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline (CAS No. 54472-46-7). As laboratory professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. The structural combination of an aniline moiety and a dihydrooxazole ring in this compound necessitates a disposal protocol grounded in a thorough understanding of its potential hazards. This guide is designed to provide essential safety and logistical information, ensuring that disposal procedures are not merely followed, but understood.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is not a commonplace laboratory reagent, and its toxicological properties have not been exhaustively investigated.[1] Therefore, our approach to its handling and disposal must be conservative, drawing from the known hazards of its constituent functional groups: the aniline backbone and the oxazoline ring.

The primary driver for stringent disposal protocols is the aniline component. Aniline and its derivatives are well-documented for their systemic toxicity.[2] They can be readily absorbed through the skin, and inhalation or ingestion can lead to serious health effects.[2][3][4] The primary acute hazard is methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like cyanosis (blueish skin), headache, dizziness, and in severe cases, death.[2][3] Furthermore, aniline is classified as a suspected carcinogen and mutagen, demanding that it be handled with extreme caution to minimize long-term health risks.[3][5][6][7]

The dihydrooxazole ring is a stable heterocyclic system, widely used in synthesis.[8][9][10] While not posing the same immediate toxic threat as aniline, its presence influences the molecule's overall properties. The key consideration for disposal is its potential reactivity under specific conditions, such as with strong acids or bases, which could lead to ring-opening or other unforeseen reactions.

GHS Hazard Classification

The following table summarizes the known hazard classifications for this compound.[11] This classification dictates the minimum personal protective equipment (PPE) and handling precautions required.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's toxicity profile, particularly the high potential for dermal absorption, a robust PPE protocol is non-negotiable.[3][4] All handling and disposal procedures must be performed within a certified chemical fume hood.[5][12]

PPE CategorySpecificationRationale
Hand Protection Double-gloving is recommended. Use a heavier, resistant glove such as Butyl, Neoprene, or Viton as the outer layer.[5] Nitrile gloves are not recommended for prolonged contact with aniline compounds.[5][12]Aniline is rapidly absorbed through the skin.[2][3] Standard nitrile gloves may offer insufficient protection against breakthrough. Always check manufacturer-specific glove compatibility charts.
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn if there is a significant splash risk.Protects against splashes and vapors that can cause serious eye irritation or damage.[6][11]
Body Protection A fully-buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing.
Footwear Closed-toe shoes.Protects feet from potential spills.
Respiratory Not typically required when working in a properly functioning chemical fume hood. For spill cleanup outside of a hood, a respirator with appropriate cartridges may be necessary.[1][5]The fume hood provides primary respiratory protection. Respirator use requires enrollment in a respiratory protection program, including medical clearance and fit-testing.[5]

Waste Management and Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste .[3][5] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[5][13]

Waste Stream Identification and Segregation

Proper segregation is critical to prevent dangerous reactions in the waste container. This compound should be collected in a dedicated hazardous waste stream for halogen-free organic waste.

Waste TypeDescription
Solid Waste Contaminated consumables such as weighing paper, gloves, and absorbent pads used during handling or spill cleanup.
Liquid Waste Unused solutions of the compound, reaction mixtures containing the compound, and solvent rinses from contaminated glassware.
Sharps Waste Contaminated needles, syringes, or Pasteur pipettes.
Empty Containers The original product container, even if "empty," will contain residue and must be disposed of as hazardous waste.
Step-by-Step Waste Collection Procedure
  • Container Selection : Choose a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable.[5] Ensure the container is in good condition with a secure, tightly-sealing lid.[14]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and list all components, including "this compound" and any solvents. Indicate the approximate percentages of each component. The label should also include the relevant hazard pictograms (e.g., harmful/irritant, health hazard).

  • Collection :

    • Solids : Carefully place all contaminated solid materials into the designated solid hazardous waste container.

    • Liquids : Using a funnel, pour liquid waste into the designated liquid hazardous waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Storage : Store the sealed hazardous waste container in a designated, well-ventilated secondary containment tub or cabinet.[5] This area should be away from incompatible materials.

  • Incompatibility Warning : A crucial aspect of safe disposal is avoiding the co-mingling of incompatible waste streams. Do not mix aniline-containing waste with strong oxidizing agents, strong acids, or strong bases.[5][12] Such mixing can lead to violent reactions, heat generation, or the release of toxic gases.

Disposal Pathway Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generation Point (Fume Hood) IdentifyWaste Identify Waste Type Start->IdentifyWaste IsLiquid Liquid Waste? IdentifyWaste->IsLiquid IsSolid Solid Waste? IdentifyWaste->IsSolid IsContainer Empty Container? IdentifyWaste->IsContainer LiquidWasteContainer Collect in Labeled Liquid Organic Waste Container (Halogen-Free) IsLiquid->LiquidWasteContainer Yes SolidWasteContainer Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWasteContainer Yes ContainerDisposal Deface Label. Dispose as Solid Hazardous Waste. IsContainer->ContainerDisposal Yes SecondaryContainment Store in Designated Secondary Containment Area LiquidWasteContainer->SecondaryContainment SolidWasteContainer->SecondaryContainment ContainerDisposal->SecondaryContainment EHSOffice Contact Environmental Health & Safety for Waste Pickup SecondaryContainment->EHSOffice

Sources

A Comprehensive Guide to the Safe Handling of 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a laboratory environment rooted in a deep, causal understanding of chemical hazards. This guide provides essential, immediate safety and logistical information for handling 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline (CAS 54472-46-7), a compound whose aniline moiety demands significant respect. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to implement self-validating safety protocols, ensuring both personal protection and experimental integrity.

The aniline functional group is a well-documented toxicophore, with potential hazards including acute toxicity upon ingestion, dermal contact, and inhalation.[1][2][3] Aromatic amines as a class are known for their ability to be readily absorbed through the skin, and some are suspected carcinogens.[3][4][5] Therefore, the operational plan for handling this compound must be built on a foundation of stringent containment and meticulous personal protective equipment (PPE) selection.

Hazard Assessment and Risk Mitigation

This compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation), Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation, Category 2: Causes skin irritation.[1][2]

  • Eye Irritation, Category 2: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity – Single Exposure, Category 3: May cause respiratory irritation.[1][2]

The primary routes of exposure are skin/eye contact, inhalation, and ingestion.[6][7] The core of our safety strategy is to sever these routes of entry through a multi-layered defense system, detailed below.

Personal Protective Equipment (PPE): A Mandated Protocol

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the chemical's properties. Standard laboratory attire (e.g., cotton lab coats, single pairs of nitrile gloves) is insufficient for handling this compound.

Hand Protection: Beyond the Basics

The aniline structure is notorious for penetrating common glove materials. While a Safety Data Sheet may generally state "wear protective gloves," field experience and chemical resistance data provide a more nuanced directive.[1][2]

  • Recommended Glove Types: For direct handling, Butyl, Neoprene, or Viton® gloves are recommended due to their superior resistance to aromatic amines.[8][9]

  • Double Gloving: This is mandatory. An inner glove is worn, with a chemically-resistant outer glove over it. This provides a critical buffer; should the outer glove be compromised, the inner glove offers temporary protection while the user moves to a safe area to change gloves.

  • Nitrile Gloves: Standard nitrile gloves are not recommended for primary protection against aniline and its derivatives due to poor chemical resistance.[8][10] If used as an inner glove in a double-gloving scenario, they must be changed immediately upon any suspected contact.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves frequently, and immediately after handling the compound or if contamination is suspected.

Body Protection: An Impermeable Barrier

Skin absorption is a significant risk with aromatic amines.[5]

  • Gown/Coat: An impermeable or chemically-resistant, disposable gown with a solid front and tight-fitting cuffs is required.[1] A standard cotton lab coat is not sufficient as it can absorb spills, holding the chemical against the skin.

  • Full Coverage: Ensure that legs and feet are fully covered by wearing long pants and closed-toe shoes.[11]

Eye and Face Protection: Shielding Against Splashes
  • Goggles: Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[1][11]

  • Face Shield: A full-face shield should be worn over safety goggles whenever there is a significant risk of splashing, such as during bulk transfers or solution preparation.

Respiratory Protection: Controlling Inhalation Exposure

Given that the compound may cause respiratory irritation and is harmful if inhaled, all handling of the solid or its solutions should be performed within a certified chemical fume hood to minimize vapor and aerosol exposure.[1][2][12]

  • Respirator: If work must be performed outside of a fume hood where aerosolization is possible, a fit-tested N95 respirator or higher is the minimum requirement.[1] For spill cleanup or situations with higher potential exposure, a respirator with organic vapor cartridges may be necessary.[13] Always consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection.

Table 1: Summary of Required Personal Protective Equipment

Protection Type Minimum Requirement Recommended for Enhanced Safety Rationale
Hand Double gloves (e.g., inner nitrile, outer neoprene)Double gloves (Butyl or Viton® outer glove)Prevents skin contact and absorption; aniline derivatives can penetrate standard gloves.[8][9]
Body Chemically-resistant lab coat or gown with cuffsImpermeable, disposable gown with solid frontProtects skin from contamination; standard lab coats can absorb chemicals.[1]
Eye Chemical splash gogglesChemical splash goggles and a full-face shieldPrevents accidental splashes and vapor contact with eyes.
Respiratory Work within a certified chemical fume hoodFit-tested N95 respirator or higher if aerosols are possible outside a hoodMinimizes inhalation of aerosolized particles or vapors.[1][13]

Operational and Disposal Plans: A Step-by-Step Guide

A safe experiment is one that is planned from procurement to disposal.

Pre-Handling Operations
  • Designated Area: All work with this compound must be conducted in a designated area, such as a specific chemical fume hood, clearly marked with a warning sign.[8]

  • Gather Materials: Before starting, ensure all necessary PPE, spill kit materials (absorbent pads, designated waste bags), and disposal containers are readily accessible.

  • Review SDS: Always have a copy of the Safety Data Sheet available and review it before beginning work.

Handling Protocol Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 1. Designate Work Area (Fume Hood) prep2 2. Don Full PPE (See Table 1) prep1->prep2 prep3 3. Prepare Spill Kit & Waste Containers prep2->prep3 handle1 4. Weigh/Transfer Compound Inside Fume Hood prep3->handle1 Proceed to handling handle2 5. Perform Experiment handle1->handle2 clean1 6. Decontaminate Surfaces & Equipment handle2->clean1 Experiment complete clean2 7. Segregate & Seal Hazardous Waste clean1->clean2 clean3 8. Doff PPE Correctly clean2->clean3 clean4 9. Wash Hands Thoroughly clean3->clean4

Caption: Workflow for safely handling this compound.

Disposal Plan: Cradle-to-Grave Responsibility

All materials that have come into contact with this compound must be treated as hazardous waste.[1][14]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, gowns, weigh paper, pipette tips, and other consumables must be placed in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1] The container must be clearly labeled as "Hazardous Waste" with the full chemical name.

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Management: All waste containers must be kept closed when not in use.[8] Store them in a designated secondary containment area away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management service.[15] Do not pour any waste containing this compound down the drain.[8]

Emergency Procedures: Spill and Exposure
  • Small Spill (in fume hood):

    • Ensure you are wearing the correct PPE.

    • Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent).

    • Collect the contaminated material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning solution, followed by soap and water.

  • Large Spill or Spill Outside Hood:

    • Evacuate the immediate area.

    • Alert colleagues and call your institution's emergency number.

    • Prevent entry into the area.

    • Wait for trained emergency response personnel.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[1]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[11]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the person to fresh air.

    • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (use a barrier device).

    • Seek immediate medical attention.[1]

  • Ingestion:

    • Rinse mouth with water. Do NOT induce vomiting.

    • Seek immediate medical attention.[1]

By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the integrity of your research. Trust in these protocols is built upon understanding the causality behind them—a principle that defines the responsible scientist.

References

  • Aniline Safety Information - Washington State University. Available from: [Link]

  • Gloves Chemical Resistance Chart - Gloves By Web. Available from: [Link]

  • OSHA Glove Selection Chart - University of Missouri-Kansas City. Available from: [Link]

  • OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals - MJ Hughes Construction. Available from: [Link]

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE) - Safeopedia. Available from: [Link]

  • Personal Protective Equipment - Overview | Occupational Safety and Health Administration. Available from: [Link]

  • Aniline Standard Operating Procedure - Arizona State University. Available from: [Link]

  • Chemical Resistance Guide - Columbia University Research. Available from: [Link]

  • A CHEMISTS' GUIDE TO PPE - Brigham Young University. Available from: [Link]

  • Ansell Chemical Resistance Glove Chart - University of Pittsburgh. Available from: [Link]

  • Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines - Amanote Research. Available from: [Link]

  • Aniline - Incident management - GOV.UK. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Figshare. Available from: [Link]

  • NIOSH Method 2002: Amines, Aromatic - CDC. Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Aniline - CDC. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Methylamine - CDC. Available from: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - Utah State University. Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) - CDC (Restored). Available from: [Link]

  • Aniline Acute Exposure Guideline Levels - NCBI - NIH. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.